molecular formula C9H8N2OS B8540532 2-Aminobenzo[b]thiophene-3-carboxamide

2-Aminobenzo[b]thiophene-3-carboxamide

Cat. No.: B8540532
M. Wt: 192.24 g/mol
InChI Key: FWKVYNRVVQCTMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Aminobenzo[b]thiophene-3-carboxamide is a useful research compound. Its molecular formula is C9H8N2OS and its molecular weight is 192.24 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H8N2OS

Molecular Weight

192.24 g/mol

IUPAC Name

2-amino-1-benzothiophene-3-carboxamide

InChI

InChI=1S/C9H8N2OS/c10-8(12)7-5-3-1-2-4-6(5)13-9(7)11/h1-4H,11H2,(H2,10,12)

InChI Key

FWKVYNRVVQCTMM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(S2)N)C(=O)N

Origin of Product

United States

Foundational & Exploratory

Introduction: The Significance of the 2-Aminobenzo[b]thiophene Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Physicochemical Properties of 2-Aminobenzo[b]thiophene-3-carboxamide

The benzo[b]thiophene ring system is a cornerstone in medicinal chemistry, recognized as a "privileged" scaffold due to its presence in a multitude of biologically active compounds and marketed drugs.[1] Its unique electronic and structural properties allow it to serve as a versatile pharmacophore, engaging with a wide array of biological targets. Within this class, 2-aminobenzo[b]thiophene derivatives are of particular importance, serving as crucial intermediates in the synthesis of selective estrogen receptor modulators like Raloxifene and as foundational structures for developing novel therapeutics.[1] These scaffolds have shown immense promise in the development of kinase inhibitors, antimitotic agents, and other targeted therapies.

This guide provides a detailed examination of a key member of this family: 2-Aminobenzo[b]thiophene-3-carboxamide. We will delve into its core physicochemical properties, established synthetic methodologies, and detailed spectral characterization, offering field-proven insights for researchers, scientists, and drug development professionals.

Core Physicochemical Properties

Precise experimental data for the parent 2-Aminobenzo[b]thiophene-3-carboxamide is not extensively documented in publicly available literature. However, by combining theoretical calculations and data from closely related analogs, we can establish a reliable profile. The properties of its isomer, 3-Aminobenzo[b]thiophene-2-carboxamide, are provided for context.

PropertyValueSource / Comment
Molecular Formula C₉H₈N₂OSCalculated.
Molecular Weight 192.24 g/mol Calculated.[2]
Appearance Expected to be a crystalline solid, from light yellow to brown.Based on analogs like Methyl 3-aminobenzo[b]thiophene-2-carboxylate.
Melting Point Not specified. The related Methyl 3-aminobenzo[b]thiophene-2-carboxylate melts at 106.5-112.5 °C.[3]Experimental value for the target compound is not readily available.
Solubility (log₁₀WS) -3.20 (mol/L) (Calculated)This calculated value is for the related Benzo[b]thiophene-2-carboxamide (lacking the amino group) and suggests low water solubility.[4]
Octanol/Water Partition Coefficient (logP) 2.000 (Calculated)This calculated value is for the related Benzo[b]thiophene-2-carboxamide (lacking the amino group), indicating a lipophilic character.[4]

Synthesis Protocol: A Modern, Metal-Free Approach

The synthesis of 2-aminobenzo[b]thiophenes has evolved significantly. While classical methods exist, modern strategies offer higher efficiency, operational simplicity, and broader substrate scope. A particularly effective metal-free approach involves an intramolecular dehydrogenative C–S bond formation using a hypervalent iodine(III) reagent.[1]

Rationale for Experimental Choice

This protocol is selected for its high efficiency and mild reaction conditions. The use of hydroxy(tosyloxy)iodobenzene (HTIB, Koser's reagent) as an oxidant facilitates a rapid intramolecular cyclization of a readily accessible 2-aryl-N-substituted thioacetamide precursor. This method avoids the need for metal catalysts, which can simplify purification and is often preferred in pharmaceutical synthesis.

Experimental Workflow: Step-by-Step

Step 1: Synthesis of the Thioamide Precursor

  • To a solution of the appropriate 2-arylacetic acid in a suitable solvent like dichloromethane (DCM), add oxalyl chloride (1.5 equivalents) and a catalytic amount of dimethylformamide (DMF).

  • Stir the mixture at room temperature for 2-3 hours until the evolution of gas ceases, indicating the formation of the acid chloride.

  • In a separate flask, dissolve the desired amine (1.2 equivalents) and a base such as triethylamine (2.5 equivalents) in DCM.

  • Cool the amine solution to 0 °C and slowly add the freshly prepared acid chloride solution.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Perform an aqueous workup to isolate the intermediate amide.

  • Treat the amide with Lawesson's reagent (0.6 equivalents) in anhydrous toluene and reflux for 4-6 hours to yield the required thioamide precursor. Purify by column chromatography.

Step 2: Oxidative Cyclization to 2-Aminobenzo[b]thiophene-3-carboxamide

  • Dissolve the purified thioamide precursor (1.0 equivalent) in hexafluoroisopropanol (HFIP).

  • Add hydroxy(tosyloxy)iodobenzene (HTIB) (1.2 equivalents) portion-wise to the solution at room temperature under an air atmosphere.

  • Stir the mixture vigorously. The reaction is typically complete within 1 hour.[1]

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography on silica gel to obtain the final 2-Aminobenzo[b]thiophene-3-carboxamide.

Workflow Diagram

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Oxidative Cyclization Arylacetic_Acid 2-Arylacetic Acid Acid_Chloride Acid Chloride Intermediate Arylacetic_Acid->Acid_Chloride Oxalyl Chloride, DMF (cat.) Amide Amide Intermediate Acid_Chloride->Amide Amine, Et3N Thioamide Thioamide Precursor Amide->Thioamide Lawesson's Reagent, Toluene, Reflux Cyclization Intramolecular Cyclization Thioamide->Cyclization HTIB (Koser's Reagent), HFIP, rt Final_Product 2-Aminobenzo[b]thiophene- 3-carboxamide Cyclization->Final_Product Aqueous Workup & Purification

Caption: Metal-free synthesis of the target compound via oxidative cyclization.

Spectral Analysis and Characterization

The structural confirmation of 2-Aminobenzo[b]thiophene-3-carboxamide relies on a combination of spectroscopic techniques. The following data represent the expected spectral signatures based on established principles and analysis of closely related structures.

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence of the key functional groups.

  • N-H Stretching: Two distinct, sharp to medium bands are expected in the 3450-3250 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching vibrations of the primary amine (Ar-NH₂) and amide (-CONH₂) groups.[5]

  • C-H Stretching (Aromatic): A series of weaker bands will appear just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹), which is characteristic of C-H bonds on an aromatic ring.[6]

  • C=O Stretching (Amide I): A strong, sharp absorption band is anticipated around 1660-1640 cm⁻¹. This is the characteristic carbonyl stretch of the primary amide.

  • C=C Stretching (Aromatic): Multiple bands of variable intensity will be observed in the 1600-1450 cm⁻¹ region due to the C=C bond vibrations within the fused aromatic system.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, DMSO-d₆):

  • δ 7.90-8.10 (m, 2H): Protons on the benzo ring, likely corresponding to the protons at positions 4 and 7, experiencing deshielding from the fused ring system.

  • δ 7.30-7.50 (m, 2H): Protons on the benzo ring, likely at positions 5 and 6.

  • δ 7.40 (br s, 2H): A broad singlet corresponding to the two protons of the primary amine (-NH₂). The chemical shift can vary with concentration and temperature.

  • δ 7.00 & 7.60 (br s, 2H): Two separate broad singlets for the non-equivalent protons of the amide group (-CONH₂).

¹³C NMR (100 MHz, DMSO-d₆):

  • δ ~165.0: The carbonyl carbon of the amide group (-C =O).

  • δ ~149.0: The C2 carbon, bonded to the amino group (Ar-C -NH₂).

  • δ 120.0-140.0: A series of signals corresponding to the other six carbons of the benzo[b]thiophene core.

  • δ ~97.0: The C3 carbon, bonded to the carboxamide group (Ar-C -CONH₂).

Mass Spectrometry (MS)
  • High-Resolution MS (ESI+): The primary observed species will be the protonated molecule [M+H]⁺.

  • Expected m/z: For C₉H₈N₂OS, the calculated monoisotopic mass is 192.041, so the [M+H]⁺ ion would be observed at m/z 193.048.

  • Key Fragmentation: Common fragmentation pathways would include the loss of the carboxamide moiety (-CONH₂) or ammonia (-NH₃).

Conclusion and Future Directions

2-Aminobenzo[b]thiophene-3-carboxamide stands as a valuable scaffold in modern drug discovery. Its physicochemical profile, characterized by low aqueous solubility and a lipophilic nature, provides a solid foundation for the design of orally bioavailable drug candidates. The synthetic route detailed herein offers a robust and scalable method for its production, enabling further chemical exploration. Derivatives of this core have demonstrated potent activity as kinase inhibitors and ion channel modulators, highlighting the immense potential for developing novel therapeutics for oncology and other disease areas.[7] Future research will undoubtedly continue to unlock the full therapeutic potential of this privileged heterocyclic system.

References

  • Adib, M., Bayanati, M., & Amanlou, M. (2014).
  • The Royal Society of Chemistry. (2017). Electronic Supplementary Information Chemoselective Ullmann Coupling at Room Temperature: A Facile Access to 2-Aminobenzo[b]thiophenes.
  • Chapman, J. M., et al. (n.d.).
  • PubChem. (n.d.). 2-Aminothiophene-3-carboxamide. Retrieved from [Link]

  • Vasu, et al. (2004). Two biologically active thiophene-3-carboxamide derivatives.
  • Vasu, et al. (2004). Two Biologically Active thiophene-3-carboxamide Derivatives. PubMed. Retrieved from [Link]

  • C. M. et al. (2015). Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors. RSC Publishing.
  • Gouda, M. A., et al. (2018). ChemInform Abstract: Chemistry of 2-Aminothiophene-3-carboxamide and Related Compounds.
  • Buchstaller, H.-P., et al. (2001). Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction.
  • Vasu, et al. (2025). Two biologically active thiophene-3-carboxamide derivatives.
  • Gaber, M., El-Ghamry, H. A., & Atalla, A. A. (2005). Synthesis, characterization and biological activity of some transition metals with Schiff base derived from 2-thiophene carboxaldehyde and aminobenzoic acid. PubMed. Retrieved from [Link]

  • Lee, H., et al. (2020). Anti-glioma effects of 2-aminothiophene-3-carboxamide derivatives, ANO1 channel blockers. European Journal of Medicinal Chemistry.
  • Bak, K. S., et al. (n.d.). Synthesis of 2-Aminobenzo[b]thiophenes via an Intramolecular Dehydrogenative C–S Bond Formation Effected by Iodine(III) Reagents. ChemRxiv.
  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions.
  • Mădălina, B., et al. (2025).
  • Gouda, M. A., et al. (2011). Chemistry of 2-aminothiophene-3-carboxamide and related compounds. TÜBİTAK Academic Journals.
  • Cheméo. (n.d.). Chemical Properties of Benzo(b)thiophene-2-carboxamide (CAS 6314-42-7). Retrieved from [Link].

  • Global Substance Registration System (GSRS). (n.d.). 3-AMINOBENZO(B)THIOPHENE-2-CARBOXAMIDE. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • J&K Scientific. (n.d.). Ethyl 3-aminobenzo[b]thiophene-2-carboxylate. Retrieved from [Link]

  • MDPI. (2024). DFT Studies on Physicochemical Properties and Spectral Data of 2-Thiophene Carboxylic Acid Thiourea Derivatives. Retrieved from [Link]

Sources

2-Aminobenzo[b]thiophene-3-carboxamide derivatives and their biological activities.

Author: BenchChem Technical Support Team. Date: March 2026

Synthesis, Structure-Activity Relationships, and Pharmacological Applications[1][2][3]

Executive Summary

The 2-aminobenzo[b]thiophene-3-carboxamide scaffold represents a privileged structure in medicinal chemistry, distinguished by its versatility as a precursor for kinase inhibitors, antimicrobial agents, and anti-inflammatory drugs. This bicyclic system functions as a bioisostere of the purine nucleus, allowing it to occupy the ATP-binding pockets of critical kinases such as EGFR , VEGFR-2 , and IKK-β .

This technical guide provides a comprehensive analysis of the scaffold's chemical architecture, detailing the Gewald reaction for its synthesis, dissecting its Structure-Activity Relationship (SAR) , and outlining standardized protocols for biological validation. It is designed for researchers aiming to leverage this moiety in drug discovery campaigns.

Chemical Architecture & Synthesis

The core synthesis of 2-aminobenzo[b]thiophene-3-carboxamide derivatives relies on the Gewald reaction , a multicomponent condensation that is robust, scalable, and amenable to combinatorial derivatization.

1.1 The Gewald Reaction Mechanism

The reaction involves the condensation of a ketone (typically cyclohexanone for tetrahydrobenzothiophenes) with an


-cyanoester (e.g., ethyl cyanoacetate) and elemental sulfur in the presence of a base.[1]

Mechanistic Steps:

  • Knoevenagel Condensation: The base deprotonates the

    
    -cyanoester, which attacks the ketone to form an 
    
    
    
    -unsaturated nitrile intermediate.
  • Thiolation: Elemental sulfur (

    
    ) attacks the active methylene or the 
    
    
    
    -position of the intermediate.
  • Cyclization: Intramolecular nucleophilic attack by the sulfur anion onto the nitrile carbon.

  • Tautomerization: The resulting imine tautomerizes to form the stable thiophene ring with an exocyclic amino group.

1.2 Visualization: Synthesis Workflow

The following diagram illustrates the standard synthetic pathway and potential downstream derivatizations.

GewaldSynthesis Start Cyclohexanone + Ethyl Cyanoacetate Inter1 Knoevenagel Intermediate Start->Inter1 Condensation Cyclization Thiolation & Ring Closure Inter1->Cyclization + Sulfur/Base Sulfur Elemental Sulfur (S8) + Base (Morpholine) Sulfur->Cyclization Product 2-Aminobenzo[b]thiophene- 3-carboxamide Core Cyclization->Product Gewald Rxn Deriv1 Schiff Bases (Azomethines) Product->Deriv1 + Aryl Aldehydes Deriv2 Ureido/Amide Derivatives Product->Deriv2 + Isocyanates/Acid Chlorides Deriv3 Thienopyrimidines (Cyclized) Product->Deriv3 + Formamide/Cyclization

Figure 1: The Gewald reaction pathway for synthesizing the 2-aminobenzo[b]thiophene core and subsequent derivatization strategies.

Pharmacological Landscape

The biological utility of this scaffold stems from its ability to form hydrogen bonds and hydrophobic interactions within enzyme active sites.

2.1 Kinase Inhibition (Anticancer)
  • EGFR (Epidermal Growth Factor Receptor): Derivatives act as ATP-competitive inhibitors. The thiophene core mimics the adenine ring of ATP, while the C3-carboxamide forms crucial hydrogen bonds with the "hinge region" (e.g., Met793 in EGFR).

  • VEGFR-2 (Vascular Endothelial Growth Factor Receptor-2): Essential for angiogenesis inhibition.[2] Substitutions at the C2-amino position (e.g., with bulky hydrophobic groups) extend into the hydrophobic pocket II of the kinase, enhancing selectivity.

  • IKK-β (Inhibitor of

    
    B Kinase 
    
    
    
    ):
    Inhibition of IKK-β blocks the NF-
    
    
    B signaling pathway, preventing the transcription of pro-inflammatory cytokines and survival factors.[3] This is critical for treating both chronic inflammation and inflammation-driven cancers (e.g., Glioblastoma).
2.2 Antimicrobial & Antifungal Activity

Derivatives exhibiting a Schiff base at the C2 position have shown significant potency against Candida albicans and Cryptococcus neoformans. The mechanism often involves membrane disruption or inhibition of ergosterol synthesis, with some compounds showing efficacy comparable to Fluconazole.

2.3 Visualization: IKK-

/ NF-

B Pathway

Inhibition of IKK-


 by these derivatives prevents the degradation of I

B, thereby sequestering NF-

B in the cytoplasm.

NFBPathway Stimulus Pro-inflammatory Stimuli (TNF-α, IL-1) Receptors Cytokine Receptors Stimulus->Receptors IKK_Complex IKK Complex (IKK-α, IKK-β, NEMO) Receptors->IKK_Complex Activation IkB_NFkB IκB-NF-κB Complex (Inactive/Cytosolic) IKK_Complex->IkB_NFkB Phosphorylation (Blocked) Inhibitor Benzothiophene Inhibitor Inhibitor->IKK_Complex Blocks ATP Binding Phospho_IkB Phosphorylated IκB IkB_NFkB->Phospho_IkB Degradation Ubiquitination & Proteasomal Degradation Phospho_IkB->Degradation NFkB_Free Free NF-κB (Active) Degradation->NFkB_Free Nucleus Nuclear Translocation NFkB_Free->Nucleus Transcription Transcription of Cytokines/Survival Genes Nucleus->Transcription

Figure 2: Mechanism of action for IKK-β inhibition.[4] The benzothiophene derivative blocks the phosphorylation step, preventing NF-κB activation.

Structure-Activity Relationship (SAR) Deep Dive

Optimizing the 2-aminobenzo[b]thiophene-3-carboxamide scaffold requires precise modifications at three key vectors.

PositionModification StrategyBiological Impact
C2-Amino (

)
Schiff Base Formation: Reaction with aryl aldehydes.Increases lipophilicity and antifungal activity. The imine nitrogen can participate in H-bonding.
Urea/Amide Linkage: Reaction with isocyanates.Critical for kinase inhibition. The urea moiety often acts as a donor-acceptor motif for the kinase "gatekeeper" residue.
C3-Carboxamide (

)
Primary Amide: Retention is usually preferred.Essential for H-bond donor/acceptor interactions with the kinase hinge region. Conversion to nitrile often reduces potency.
Benzene Ring (C4-C7) Hydrophobic Substituents: Methyl, Methoxy, or Halogens.Modulates potency and selectivity.[5][6] Bulky groups at C5/C6 can target hydrophobic pockets in EGFR/VEGFR.
Tetrahydro Ring Aromatization: Conversion to fully aromatic benzothiophene.Increases planarity, affecting intercalation and binding affinity. Tetrahydro forms are often more soluble.
3.1 Visualization: SAR Map

Figure 3: Strategic modification points on the scaffold for optimizing biological activity.

Experimental Protocols

The following protocols are standardized for reproducibility.

4.1 Synthesis of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

Principle: A one-pot Gewald reaction using conventional heating. Reagents: Cyclohexanone, Ethyl cyanoacetate, Elemental Sulfur (


), Morpholine, Ethanol.

Protocol:

  • Preparation: In a 50 mL round-bottom flask, dissolve cyclohexanone (10 mmol, 0.98 g) and ethyl cyanoacetate (10 mmol, 1.13 g) in absolute ethanol (15 mL).

  • Activation: Add morpholine (10 mmol, 0.87 g) dropwise while stirring. Stir at room temperature for 15 minutes to facilitate the Knoevenagel condensation.

  • Thiolation: Add elemental sulfur (10 mmol, 0.32 g) to the reaction mixture.

  • Reaction: Heat the mixture at 50–60°C with continuous stirring for 2–4 hours. Monitor progress via TLC (Solvent system: Hexane:Ethyl Acetate 3:1).

  • Isolation: Cool the reaction mixture to room temperature and then pour onto crushed ice (approx. 100 g). Stir vigorously.

  • Purification: Filter the resulting precipitate, wash with cold water, and dry. Recrystallize from ethanol to obtain the pure product (Target M.P.: ~140°C).

4.2 Biological Assay: ADP-Glo™ Kinase Assay (EGFR/IKK-β)

Principle: A luminescent assay that quantifies kinase activity by measuring the ADP generated from the phosphorylation reaction. Reagents: Recombinant Kinase (EGFR or IKK-β), Substrate (Poly[Glu,Tyr] or IKKtide), Ultra-Pure ATP, ADP-Glo™ Reagent, Kinase Detection Reagent.

Protocol:

  • Kinase Reaction:

    • In a 384-well white plate, add 2 µL of inhibitor (serial dilution in DMSO/Buffer).

    • Add 2 µL of Enzyme (e.g., EGFR, ~2-4 ng/well). Incubate for 10 min at RT.

    • Initiate reaction by adding 1 µL of Substrate/ATP mix (Final [ATP] = 10 µM).

    • Incubate at RT for 60 minutes .

  • ADP Depletion:

    • Add 5 µL of ADP-Glo™ Reagent to stop the reaction and deplete unconsumed ATP.

    • Incubate at RT for 40 minutes .

  • Detection:

    • Add 10 µL of Kinase Detection Reagent to convert the generated ADP back to ATP and generate luciferase signal.[7]

    • Incubate at RT for 30 minutes .

  • Data Analysis:

    • Read luminescence (RLU) on a plate reader.[8]

    • Calculate % Inhibition and fit data to a sigmoidal dose-response curve to determine

      
      .
      
References
  • Synthesis & Gewald Reaction: "A green chemistry approach to Gewald reaction." Der Pharma Chemica, 2011.

  • Anticancer (EGFR): "Development of trisubstituted thiophene-3-carboxamide selenide derivatives as novel EGFR kinase inhibitors." RSC Medicinal Chemistry, 2021.

  • IKK-β Inhibition: "IKK2 Inhibitor VI (5-Phenyl-2-ureidothiophene-3-carboxylic Acid Amide)." Cayman Chemical Technical Data.

  • Antifungal Activity: "Two Biologically Active thiophene-3-carboxamide Derivatives." Acta Crystallographica Section C, 2004.

  • Assay Protocol: "ADP-Glo™ Kinase Assay Technical Manual." Promega Corporation.[9]

Sources

Comprehensive Spectroscopic Profiling of 2-Aminobenzo[b]thiophene-3-carboxamide: A Senior Scientist’s Guide to Structural Elucidation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, 2-Aminobenzo[b]thiophene-3-carboxamide (C9H8N2OS) serves as a highly versatile heterocyclic building block. It is frequently utilized as a precursor in the synthesis of complex thienopyrimidines, which exhibit potent antiviral and antineoplastic activities (1[1]). However, the molecule presents unique spectroscopic challenges. The presence of dual hydrogen-bond donating groups (a primary amine and a primary carboxamide) adjacent to an electron-rich benzothiophene core creates a complex "push-pull" electronic system.

This whitepaper provides an authoritative, self-validating analytical framework for the definitive structural elucidation of this compound, moving beyond basic spectral reporting to explain the fundamental causality behind experimental choices.

Orthogonal Analytical Workflow

To prevent mischaracterization caused by overlapping signals or poor solubility, a multi-parametric approach is required. The workflow below outlines the logical progression of non-destructive and destructive techniques used to validate the structure.

Analytical_Workflow cluster_0 Non-Destructive Techniques cluster_1 Destructive Techniques Start 2-Aminobenzo[b]thiophene-3-carboxamide (Analyte) NMR NMR Spectroscopy (DMSO-d6) Start->NMR IR ATR-FTIR (Solid State) Start->IR MS ESI-LC-MS/MS (Positive Mode) Start->MS UV UV-Vis (Ethanol Solution) Start->UV Data Orthogonal Data Integration & Structural Validation NMR->Data Connectivity & Stereochemistry IR->Data Functional Groups MS->Data Molecular Mass & Fragmentation UV->Data Chromophore Conjugation

Figure 1: Orthogonal spectroscopic workflow for structural validation of the target compound.

Multidimensional Spectroscopic Profiling & Causality

Nuclear Magnetic Resonance (NMR) Spectroscopy

The Causality of Solvent Selection: In the solid state, 2-aminobenzo[b]thiophene-3-carboxamide forms a robust intermolecular hydrogen-bonded lattice. Attempting to acquire NMR spectra in non-polar solvents like CDCl3 results in severe signal broadening and poor signal-to-noise ratios (2[2]). Therefore, DMSO-d6 is the mandatory solvent. DMSO acts as a strong hydrogen-bond acceptor, disrupting the lattice and sharply resolving the exchangeable -NH2 and -CONH2 protons.

Electronic Effects: The electron-donating 2-amino group feeds electron density into the thiophene ring, which is subsequently withdrawn by the 3-carboxamide group. This intramolecular charge transfer heavily deshields the amine protons, shifting them into the aromatic region (~7.5–8.0 ppm).

Protocol 1: Self-Validating NMR Acquisition
  • Preparation: Dissolve 15 mg of the analyte in 0.6 mL of anhydrous DMSO-d6.

  • Acquisition: Acquire standard ^1^H (400 MHz, 16 scans) and ^13^C (100 MHz, 512 scans) spectra.

  • Validation Step (D2O Exchange): To definitively distinguish the amine/amide protons from the overlapping benzothiophene aromatic multiplet (7.1–7.8 ppm), add 2 drops of D2O to the NMR tube. Shake vigorously for 30 seconds and re-acquire the ^1^H spectrum. The complete disappearance of the broad singlets confirms their identity as exchangeable heteroatom protons.

Vibrational Spectroscopy (ATR-FTIR)

Attenuated Total Reflectance (ATR) FTIR allows for the direct analysis of the solid powder without the matrix interference of KBr pellets. The spectrum is dominated by the N-H stretches and the highly conjugated carbonyl group. Because the C=O group is conjugated with the aromatic thiophene core and participates in intramolecular hydrogen bonding with the adjacent 2-amino group, the Amide I band is observed at an unusually low frequency (~1630 cm^-1^).

Protocol 2: Self-Validating FTIR Analysis
  • Preparation: Clean the diamond ATR crystal with isopropanol and acquire a background spectrum (ambient air).

  • Acquisition: Place 2-3 mg of the solid sample onto the crystal and apply uniform pressure via the anvil. Acquire 32 scans from 4000 to 400 cm^-1^.

  • Validation Step: Perform a baseline correction and verify that the atmospheric CO2 band (2350 cm^-1^) is completely subtracted. A residual CO2 peak indicates a faulty background subtraction, which can distort the adjacent functional group regions.

High-Resolution Mass Spectrometry (LC-MS/MS)

Electrospray ionization (ESI) in positive mode yields a strong protonated molecular ion[M+H]^+^ at m/z 193.04. The fragmentation pathway is driven by the thermodynamic stability of the benzothiophene cation (3[3]).

Protocol 3: Self-Validating LC-MS/MS Workflow
  • Preparation: Prepare a 1 µg/mL solution of the analyte in 50:50 Methanol:Water containing 0.1% Formic Acid. Causality: Formic acid acts as a proton source, ensuring maximum ionization efficiency for the primary amine.

  • Acquisition: Inject 2 µL into the LC-MS system. Apply a collision energy (CE) ramp of 15-35 eV to capture both the precursor and product ions.

  • Validation Step: Calculate the exact mass error of the precursor ion. An error of < 5 ppm mathematically validates the elemental composition (C9H8N2OS), ruling out isobaric impurities.

MS_Fragmentation M1 [M+H]+ m/z 193.04 M2 [M+H - NH3]+ m/z 176.02 M1->M2 -17 Da (Amine loss) M3 [M+H - H2O]+ m/z 175.03 M1->M3 -18 Da (Amide dehydration) M4 Benzothiophene Core m/z 134.02 M2->M4 -42 Da (NCO loss) M3->M4 -41 Da (CHCN loss)

Figure 2: Proposed ESI-MS/MS positive ion fragmentation pathway for the target compound.

Quantitative Data Synthesis

The following tables summarize the expected spectroscopic data for 2-aminobenzo[b]thiophene-3-carboxamide, acting as a reference standard for structural verification.

Table 1: ^1^H and ^13^C NMR Spectral Assignments (DMSO-d6)
Position / Group^1^H Chemical Shift (ppm)Multiplicity & Integration^13^C Chemical Shift (ppm)Assignment Notes
C-2 (Thiophene) --162.5Highly deshielded quaternary carbon (C-NH2).
C-3 (Thiophene) --105.2Shielded by the adjacent amine group.
-NH2 (Amine) 7.85Broad singlet, 2H-Disappears upon D2O exchange.
-CONH2 (Amide) 7.20, 7.45Two broad singlets, 1H each167.8 (C=O)Diastereotopic due to restricted C-N rotation.
H-4 (Aromatic) 7.72Doublet, 1H123.4Ortho-coupling (~8 Hz).
H-7 (Aromatic) 7.42Doublet, 1H122.1Ortho-coupling (~8 Hz).
H-5, H-6 (Aromatic) 7.15 - 7.30Multiplets, 2H124.5, 125.8Overlapping signals in the aromatic region.
Table 2: ATR-FTIR Vibrational Assignments
Wavenumber (cm^-1^)IntensityFunctional GroupVibrational Mode
3420, 3310StrongPrimary Amine (-NH2)Asymmetric and symmetric N-H stretching.
3150MediumAmide (-CONH2)N-H stretching (hydrogen-bonded).
1630StrongCarbonyl (C=O)Amide I band (lowered due to conjugation).
1585StrongAmide N-HAmide II band (N-H bending).
1450, 1380MediumAromatic C=CBenzothiophene ring stretching.
Table 3: ESI-MS/MS Fragmentation Data
Precursor Ion (m/z)Product Ion (m/z)Mass Loss (Da)Neutral Loss Identity
193.04176.0217.02Ammonia (NH3) from the 2-amino group.
193.04175.0318.01Water (H2O) from the carboxamide group.
176.02134.0242.00Isocyanate radical (NCO) leaving the core.

Conclusion

The structural elucidation of 2-aminobenzo[b]thiophene-3-carboxamide requires a rigorous, multi-technique approach to overcome the complexities of its highly conjugated, hydrogen-bonded system. By strictly adhering to the causality-driven protocols outlined above—specifically the use of DMSO-d6 for NMR, D2O exchange validation, and high-resolution MS/MS fragmentation mapping—researchers can guarantee the structural integrity of this critical precursor before advancing it into complex synthetic pipelines.

References

  • Title: Synthesis and characterization of 1,2,4-triazolo[1,5-a]pyrimidine-2-carboxamide-based Compounds Targeting the PA Source: ORCA – Online Research @ Cardiff URL
  • Title: Microwave‐Assisted Synthesis of 2‐Aryl‐5,6,7,8‐tetrahydrobenzo[4,5]thieno[2,3‐d]pyrimidinones Source: ResearchGate URL
  • Title: Heterotricyclic compounds as serotonergic and/or dopaminergic agents and uses thereof - EP 2896624 A1 Source: European Patent Office / Googleapis URL

Sources

The Strategic Utility of 2-Aminobenzo[b]thiophene-3-carboxamide in Modern Drug Discovery: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of heterocyclic chemistry and rational drug design, 2-Aminobenzo[b]thiophene-3-carboxamide (Molecular Formula: C9H8N2OS, MW: 192.24)[1] has emerged as a highly privileged structural scaffold. As a Senior Application Scientist, I frequently encounter this compound not merely as an end-product, but as a critical bis-nucleophilic building block. Its unique ortho-relationship between a primary amine and a carboxamide group makes it an ideal precursor for synthesizing complex, planar heterotricyclic systems—most notably, benzothieno[2,3-d]pyrimidines[2]. This guide deconstructs the chemical rationale, self-validating synthetic protocols, and the broad pharmacological landscape of this compound and its derivatives.

Structural Rationale & Chemical Profile

The synthetic value of 2-aminobenzo[b]thiophene-3-carboxamide lies in its highly reactive ortho-amino-carboxamide motif.

  • The Primary Amine (C-2): Acts as the initial nucleophile, readily attacking electrophilic centers (such as the carbonyl carbon of aryl aldehydes or formamide)[3].

  • The Carboxamide (C-3): Provides the secondary nitrogen required for intramolecular cyclocondensation, driving the formation of the stable, aromatic pyrimidine ring[2].

This inherent reactivity allows for rapid, high-yield heterocyclization, creating rigid, planar molecules that effectively mimic the purine ring of ATP—a critical feature for competitive kinase inhibition[3]. Furthermore, the electron-rich nature of the benzothiophene core endows the parent molecule with intrinsic single-electron transfer (SET) capabilities, contributing to its baseline antioxidant properties[4].

Synthetic Methodologies: A Self-Validating Protocol

While straight reaction of 2-halobenzonitriles with 2-mercaptoacetamide is possible, the most robust and scalable approach involves a two-step sequence: a multicomponent Gewald reaction followed by targeted dehydrogenation (aromatization)[5].

Below is a field-proven, step-by-step protocol for the aromatization of the tetrahydro intermediate into the fully aromatic 2-aminobenzo[b]thiophene-3-carboxamide.

Experimental Protocol: Dehydrogenative Aromatization

Reagents: 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide (0.5 g, 2.55 mmol), p-Chloranil (1.25 g, 5.10 mmol), Anhydrous 1,4-dioxane (30 mL), Saturated aqueous NaHCO₃, Celite.

  • Reaction Setup: Suspend the tetrahydrobenzothiophene precursor in 30 mL of anhydrous 1,4-dioxane.

    • Causality: 1,4-dioxane is selected for its specific boiling point (101 °C), which provides optimal thermal energy for dehydrogenation without inducing thermal degradation of the sensitive carboxamide group[5].

  • Oxidation: Add p-chloranil (2.0 equivalents) and heat the mixture to 90 °C for 4 hours.

    • Causality:p-Chloranil acts as a mild, selective hydrogen acceptor. Two equivalents are strictly required to remove four hydrogen atoms (aromatizing the cyclohexyl ring). It is preferred over DDQ to prevent over-oxidation or unwanted side reactions with the primary amine[5].

  • In-Process Control: Monitor the reaction via TLC (EtOAc/Hexane) until the complete disappearance of the starting material spot. This ensures the reaction is driven to completion before workup.

  • Filtration: Cool the reaction to room temperature and filter the mixture through a pad of Celite.

    • Causality: The reduced byproduct, tetrachlorohydroquinone, and any polymeric side products are largely insoluble in cold dioxane. The Celite pad traps these impurities, preventing downstream contamination[5].

  • Concentration & Neutralization: Evaporate the filtrate to dryness under reduced pressure. Resuspend the crude residue in saturated aqueous NaHCO₃ and stir vigorously for 15 minutes.

    • Causality: The mildly alkaline wash neutralizes any residual acidic species and solubilizes trace phenolic byproducts. This self-validating purification step ensures the precipitating product is of high purity[5].

  • Isolation: Filter the final precipitate, wash with cold distilled water, and dry under vacuum to yield pure 2-aminobenzo[b]thiophene-3-carboxamide[5].

SynthesisWorkflow A Cyclohexanone + Cyanoacetamide + Elemental Sulfur B Gewald Reaction (Et2NH, EtOH) A->B C Tetrahydrobenzo[b]thiophene Intermediate B->C Cyclization D Dehydrogenation (p-Chloranil, 1,4-Dioxane) C->D E 2-Aminobenzo[b]thiophene- 3-carboxamide D->E Aromatization F Cyclocondensation (Electrophiles) E->F G Benzothieno[2,3-d]pyrimidines (Bioactive Scaffolds) F->G Microwave/Heat

Caption: Synthetic workflow from Gewald reaction to bioactive benzothienopyrimidines.

Pharmacological Landscape & Biological Activity

The derivatization of 2-aminobenzo[b]thiophene-3-carboxamide yields compounds with profound biological activities across multiple therapeutic areas. By utilizing microwave-assisted cyclocondensation with aryl aldehydes or carbonitriles, researchers can rapidly generate libraries of benzothieno[2,3-d]pyrimidin-4-ones[6][7].

Quantitative Data Summary
Compound / Derivative ClassTarget / AssayEfficacy (IC₅₀ / GI₅₀)Pharmacological Role
Cycloheptathiophene-3-carboxamides PA-PB1 Interaction (Influenza)1.1 – 32 µMViral replication inhibition (RdRP disruption)[5]
Benzothieno[2,3-d]pyrimidin-4-ones VEGFR-2 Kinase0.049 – 0.111 µMAnti-angiogenic / Endothelial proliferation block[3]
Benzothieno[2,3-d]pyrimidin-4-ones BRAF (V600E) Kinase0.063 – 0.089 µMMAPK pathway disruption / Anticancer[3]
2-Aminobenzo[b]thiophene-3-carboxamide DPPH / ABTS RadicalsComparable to TroloxAntioxidant / Cytoprotective / Antiulcerogenic[4]
Mechanistic Insights

1. Oncology (Dual Kinase Inhibition): Derivatives synthesized from the core scaffold exhibit potent, broad-spectrum antiproliferative activity against 60 tumor cell lines (GI₅₀ ranges of 1.44–6.93 µM)[3]. The planar benzothienopyrimidine core mimics ATP, allowing it to competitively bind to the hinge region of VEGFR-2 and BRAF kinases. The addition of a 3-iodo-4,5-dimethoxyphenyl motif at the C-2 position dramatically enhances hydrophobic interactions within the binding pocket, leading to nanomolar IC₅₀ values (as low as 49 nM for VEGFR-2)[3].

2. Virology (Influenza RdRP Assembly): The RNA-dependent RNA polymerase (RdRP) of the influenza virus requires the precise head-to-tail assembly of PA, PB1, and PB2 subunits[5]. Hybrid compounds derived from the carboxamide core act as protein-protein interaction (PPI) inhibitors. They specifically bind to the interface between the PA and PB1 subunits, preventing complex assembly and halting viral genome transcription[5].

3. Neuropharmacology: Beyond oncology and virology, heterotricyclic compounds derived from this scaffold act as highly selective dopaminergic (D4) and serotonergic (5-HT) receptor agonists. These mechanisms are actively explored for the pharmacological correction of sexual dysfunction (e.g., erectile dysfunction) by modulating nitric oxide/cGMP pathways in smooth muscle tissue[8].

KinaseInhibition Ligand VEGF Ligand Receptor VEGFR-2 Receptor Ligand->Receptor Activation BRAF BRAF (V600E/WT) Receptor->BRAF Signaling Inhibitor Benzothienopyrimidines Inhibitor->Receptor IC50: ~49 nM Inhibitor->BRAF IC50: ~63 nM MEK MEK1/2 BRAF->MEK Phosphorylation ERK ERK1/2 MEK->ERK Phosphorylation Angiogenesis Tumor Angiogenesis ERK->Angiogenesis Transcription

Caption: Dual inhibition of VEGFR-2 and BRAF signaling by benzothienopyrimidine derivatives.

Conclusion

2-Aminobenzo[b]thiophene-3-carboxamide is far more than a simple intermediate; it is a highly versatile, privileged pharmacophore building block. Through logical, self-validating synthetic protocols like p-chloranil-mediated aromatization, researchers can reliably produce this core. Its subsequent derivatization into benzothienopyrimidines unlocks a vast pharmacological landscape, offering targeted solutions for viral replication, tumor angiogenesis, and neuropharmacological disorders.

References

  • Title: Synthesis and characterization of 1,2,4-triazolo[1,5-a]pyrimidine-2- carboxamide-based Compounds Targeting the PA Source: ORCA – Online Research @ Cardiff URL: 5

  • Title: Synthesis of thienopyrimidine derivatives starting from thiophene and pyrimidine rings Source: ResearchGate URL: 2

  • Title: 2-aminobenzo[b]thiophene-3-carboxamide - CAS号—— - 摩熵化学 Source: Molaid URL: 1

  • Title: Discovery of a Small-Molecule Bromodomain-Containing Protein 4 (BRD4) Inhibitor Source: ResearchGate URL: 6

  • Title: Antibacterial, Antiulcerogenic and Antioxidant Activities of the Stem Bark Extracts of Entada africana Source: SciSpace URL: 4

  • Title: Heterotricyclic compounds as serotonergic and/or dopaminergic agents and uses thereof - EP 2896624 A1 Source: European Patent Office (Google APIs) URL: 8

  • Title: Synthesis and bioevaluation of new vascular-targeting and anti-angiogenic thieno[2,3-d]pyrimidin-4(3H)-ones Source: ResearchGate URL: 3

  • Title: Microwave‐Assisted Synthesis of 2‐Aryl‐5,6,7,8‐tetrahydrobenzo[4,5]thieno[2,3‐d]pyrimidinones Source: ResearchGate URL: 7

Sources

The 2-Aminothiophene Scaffold: Synthetic Access and Pharmacological Versatility

[1][2][3][4][5]

Executive Summary

The 2-aminothiophene moiety represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing useful ligands for more than one type of receptor or enzyme target.[1] Its electronic versatility, characterized by the sulfur atom’s capacity for ring aromaticity and the amine’s hydrogen-bonding potential, allows it to mimic the purine and pyrimidine bases of DNA, making it a cornerstone in the design of kinase inhibitors, antimicrobial agents, and allosteric modulators.

This technical guide provides a rigorous analysis of the 2-aminothiophene scaffold, detailing its synthetic accessibility via the Gewald reaction, its critical structure-activity relationships (SAR), and its application in oncology and infectious disease.[2]

Part 1: Synthetic Foundation – The Gewald Reaction[2][3][6]

The primary gateway to polysubstituted 2-aminothiophenes is the Gewald reaction.[2] This multicomponent condensation is preferred for its atom economy and the ability to introduce diverse substituents at the C3, C4, and C5 positions early in the synthesis.

Mechanistic Workflow

The reaction generally proceeds through a Knoevenagel condensation between a ketone/aldehyde and an activated nitrile, followed by thionation and cyclization.

GewaldMechanismStartKetone + Activated Nitrile(e.g., Cyclohexanone + Malononitrile)Inter1Knoevenagel Adduct(α,β-unsaturated nitrile)Start->Inter1CondensationBaseBase Catalyst(Morpholine/Et3N)Base->Inter1Inter2Mercapto-nitrile IntermediateInter1->Inter2ThionationSulfurElemental Sulfur (S8)Sulfur->Inter2CyclizationIntramolecular Cyclization(Nucleophilic attack on Nitrile)Inter2->CyclizationProduct2-Aminothiophene DerivativeCyclization->ProductTautomerization

Figure 1: Step-wise mechanistic flow of the Gewald reaction, highlighting the critical transition from Knoevenagel adduct to the thiophene core.

Standardized Experimental Protocol: One-Pot Gewald Synthesis

This protocol is self-validating through the observation of specific intermediates and solubility changes.

Reagents:

  • Cyclohexanone (10 mmol)

  • Malononitrile (10 mmol)

  • Elemental Sulfur (10 mmol)

  • Morpholine (Catalytic amount, ~5-10 mmol)

  • Ethanol (20 mL)

Step-by-Step Methodology:

  • Preparation: In a 50 mL round-bottom flask, dissolve cyclohexanone (0.98 g, 10 mmol) and malononitrile (0.66 g, 10 mmol) in absolute ethanol (20 mL).

  • Activation: Add elemental sulfur (0.32 g, 10 mmol) to the stirring solution.

  • Catalysis (Critical Step): Dropwise add morpholine (1.0 mL). Validation Check: The reaction is exothermic. A slight temperature rise and color change (often to dark yellow/brown) indicate the initiation of the Knoevenagel condensation.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 3–5 hours.

    • TLC Monitoring: Use Hexane:Ethyl Acetate (7:3). The disappearance of the starting ketone spot and the appearance of a fluorescent spot (under UV 254nm) confirms product formation.

  • Isolation: Cool the reaction mixture to room temperature, then pour onto crushed ice (approx. 100g).

  • Purification: The solid precipitate is filtered, washed with cold water (to remove morpholine salts), and recrystallized from ethanol.

    • Purity Check: Sharp melting point (e.g., 4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile melts at ~146-148°C).

Part 2: Pharmacological Profiles

Anticancer Activity: Kinase Inhibition

2-Aminothiophenes are bioisosteres of the ATP-binding motif in kinases. They function primarily by competing with ATP for the binding site of receptor tyrosine kinases (RTKs) such as EGFR and VEGFR.

  • Mechanism: The C2-amino group acts as a hydrogen bond donor to the hinge region of the kinase, while the C3-substituent (often a carbonyl or nitrile) interacts with the gatekeeper residue.

  • Key Insight: Fused derivatives, such as thieno[2,3-d]pyrimidines, show enhanced potency due to increased hydrophobic surface area interacting with the kinase hydrophobic pocket.

Antimicrobial & Antifungal Activity

Derivatives bearing lipophilic groups at C4 and C5 (e.g., 4-phenyl, 5-methyl) have demonstrated potent activity against S. aureus and C. albicans.

  • Target: Inhibition of bacterial DNA gyrase or fungal CYP51 (lanosterol 14α-demethylase).

  • SAR Note: Electron-withdrawing groups (e.g., -NO2, -Cl) on the phenyl ring at C4 significantly enhance antibacterial efficacy.

Metabolic Modulation (GLP-1)

Recent studies have identified 2-aminothiophenes as Positive Allosteric Modulators (PAMs) of the Glucagon-like peptide-1 receptor (GLP-1R), offering a non-peptide oral alternative for Type 2 Diabetes management.

Part 3: Structure-Activity Relationship (SAR) Analysis[3]

The biological efficacy of the 2-aminothiophene scaffold is strictly governed by substitution patterns.

SAR_LogicCore2-AminothiopheneCoreC2C2-Amino Group (-NH2)Core->C2C3C3-Position(EWG: -CN, -COOEt)Core->C3C4_C5C4/C5 Positions(Lipophilic/Cyclic)Core->C4_C5H_BondH-Bond Donor(Essential for Kinase Hinge Bind)C2->H_BondPrimary RoleStabilityChemical Stability &Synthetic Access (Gewald)C3->StabilityRequired for CyclizationHydrophobicHydrophobic Pocket Interaction(Potency & Selectivity)C4_C5->HydrophobicModulates Bioavailability

Figure 2: Pharmacophore map illustrating the functional roles of specific positions on the thiophene ring.

SAR Summary Table
PositionSubstituent TypeBiological EffectMechanistic Rationale
C2 (Amino) Free -NH2High Kinase AffinityCritical H-bond donor to enzyme hinge regions.
C2 (Amino) Acylated (-NHCOR)Altered SelectivityIncreases lipophilicity; may target allosteric sites.
C3 Nitrile (-CN)High Synthetic YieldElectron-withdrawing group stabilizes the intermediate; compact size fits small pockets.
C3 Ester (-COOEt)Prodrug PotentialCan be hydrolyzed to acid; improves membrane permeability.
C4/C5 Cycloalkyl (Fused)Increased PotencyRestricts conformational freedom (entropy); mimics fused purine systems.
C4/C5 Aryl (e.g., 4-Cl-Ph)Antimicrobial ActivityEnhances interaction with bacterial cell membranes or hydrophobic enzyme pockets.

Part 4: Experimental Protocol – Antiproliferative MTT Assay

Objective: To determine the IC50 of synthesized 2-aminothiophene derivatives against cancer cell lines (e.g., HeLa, MCF-7).

Methodology:

  • Seeding: Seed cells in 96-well plates at a density of

    
     cells/well in DMEM medium. Incubate for 24h at 37°C/5% CO2.
    
  • Treatment: Dissolve test compounds in DMSO (stock 10 mM). Prepare serial dilutions in culture medium (Final DMSO < 0.1%). Treat cells for 48h.

    • Control: Vehicle control (0.1% DMSO) and Positive control (e.g., Doxorubicin).

  • MTT Addition: Add 10 μL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4h.

    • Causality: Viable cells with active mitochondria will reduce yellow MTT to purple formazan.

  • Solubilization: Remove medium carefully. Add 100 μL DMSO to dissolve formazan crystals.

  • Measurement: Measure absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate % Cell Viability =

    
    . Plot dose-response curves to determine IC50.
    

Part 5: Signaling Pathway Context

The anticancer potential of 2-aminothiophenes often involves the inhibition of the PI3K/Akt/mTOR pathway, downstream of RTKs like EGFR.

SignalingPathwayLigandGrowth Factor (EGF)RTKRTK (e.g., EGFR)[Target of 2-Aminothiophenes]Ligand->RTKActivationPI3KPI3KRTK->PI3KPhosphorylationPIP3PIP2 -> PIP3PI3K->PIP3AktAkt (Protein Kinase B)PIP3->AktRecruitmentmTORmTORAkt->mTORActivationEffectCell Proliferation & SurvivalmTOR->EffectInhibitor2-AminothiopheneDerivativeInhibitor->RTKCompetes with ATP

Figure 3: Pathway diagram illustrating the upstream inhibition of RTKs by 2-aminothiophenes, preventing downstream oncogenic signaling.

References

  • Parveen, A., et al. (2022).[3] "An Updated Review On Synthetic Features, Chemical Sciences, And Pharmacological Implications Of The 2-Aminothiophene Derivatives." Journal of Pharmaceutical Negative Results. Link

  • Sabatier, M., et al. (2022). "Recent contribution of medicinally active 2-aminothiophenes: A privileged scaffold for drug discovery."[2][4][1][5] European Journal of Medicinal Chemistry. Link

  • Gewald, K. (1966). "Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus methylenaktiven Nitrilen, Carbonylverbindungen und Schwefel." Chemische Berichte.
  • Almuawad, Y. I., et al. (2021).[6] "Design, synthesis and antimicrobial activity of novel 2-aminothiophene containing cyclic and heterocyclic moieties." Bioorganic & Medicinal Chemistry Letters. Link

  • Carvalho, M., et al. (2016).[7] "Evaluation of the antiproliferative activity of 2-amino thiophene derivatives against human cancer cells lines." Biomedicine & Pharmacotherapy.[5] Link

  • Li, Z., et al. (2024). "Synthesis and biological studies of 2-aminothiophene derivatives as positive allosteric modulators of glucagon-like peptide 1 receptor." Bioorganic & Medicinal Chemistry. Link

  • Puterová, Z., et al. (2010). "Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes." Arkivoc. Link

Technical Guide: Gewald Synthesis for 2-Aminothiophenes

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Protocols, Mechanistic Insights, and Strategic Optimization

Executive Summary

The 2-aminothiophene moiety is a "privileged scaffold" in medicinal chemistry, serving as a critical pharmacophore in kinase inhibitors, GPCR ligands, and allosteric modulators. While the Gewald reaction is the industry standard for accessing this architecture, it is often treated as a "black box" multicomponent reaction. This guide deconstructs the synthesis into a deterministic engineering process, moving beyond standard recipes to provide a self-validating, high-fidelity protocol for drug development applications.

Mechanistic Underpinnings

To optimize the Gewald reaction, one must understand that it is a cascade sequence governed by equilibrium thermodynamics and irreversible aromatization.

The Reaction Cascade
  • Knoevenagel Condensation: The reversible formation of an

    
    -unsaturated nitrile. This is the rate-determining step for sterically hindered ketones.
    
  • Sulfur Activation: The attack of elemental sulfur (

    
    ) by a nucleophile (often the deprotonated nitrile or the amine catalyst) to form reactive polysulfides.
    
  • Thiolation & Cyclization: The Michael-type addition of the polysulfide to the nitrile, followed by intramolecular Thorpe-Ziegler cyclization.

  • Aromatization: The irreversible tautomerization to the 2-aminothiophene, which drives the equilibrium forward.

Visualization: Mechanistic Pathway

The following diagram illustrates the flow of intermediates and the critical decision points where the reaction often fails.

GewaldMechanism Substrates Ketone + Activated Nitrile Intermediate1 α,β-Unsaturated Nitrile (Knoevenagel Adduct) Substrates->Intermediate1 Base, -H2O (Reversible) Intermediate1->Substrates Hydrolysis (Wet Solvent) Adduct Mercapto-Nitrile Intermediate Intermediate1->Adduct + Sulfur/Base SulfurActivation Polysulfide Species (Active Sulfur) SulfurActivation->Adduct S8 Ring Opening Cyclization Iminothiolactone Adduct->Cyclization Intramolecular Attack Product 2-Aminothiophene Cyclization->Product Tautomerization (Irreversible)

Caption: The Gewald cascade. Note that the Knoevenagel adduct is susceptible to hydrolysis, necessitating anhydrous conditions for difficult substrates.

Strategic Reaction Design

Solvent and Base Selection Matrix

The choice of solvent and base dictates the solubility of elemental sulfur and the stabilization of the anionic intermediates.

ParameterStandard ConditionsOptimization for Hindered SubstratesGreen/Modern Alternatives
Solvent Ethanol / Methanol High polarity solubilizes intermediates; protic nature assists proton transfer.DMF / DMSO High boiling point; better sulfur solubility; accelerates rate via dipolar aprotic effects.Ionic Liquids (e.g., [BMIM][OH])Acts as both solvent and catalyst; recyclable.
Base Morpholine / Piperidine Secondary amines act as nucleophilic catalysts for sulfur activation.Triethylamine / DBU Non-nucleophilic bases prevent amide side-product formation but may require higher temps.L-Proline Organocatalytic approach; milder conditions.
Stoichiometry 1.0 : 1.0 : 1.0 (Ketone:Nitrile:S)1.0 : 1.2 : 1.5Excess sulfur and nitrile push equilibrium forward.--
Substituent Effects (The "Electronic Watchlist")
  • Electron-Withdrawing Groups (EWGs): Aldehydes/Ketones with EWGs (e.g., 4-nitroacetophenone) react rapidly due to increased electrophilicity at the carbonyl.

  • Steric Bulk: Ortho-substituted aryl ketones often fail in one-pot procedures. Recommendation: Switch to the Two-Step Protocol (Method B).

  • Alpha-Protons: The ketone must have an available

    
    -methylene group. Without it, enolization cannot occur.
    

Experimental Protocols

Method A: Standard One-Pot Synthesis

Best for: Aliphatic ketones, unhindered aryl ketones, and aldehydes.

Reagents:

  • Cyclohexanone (10 mmol)

  • Ethyl cyanoacetate (10 mmol)

  • Elemental Sulfur (10 mmol)

  • Morpholine (12 mmol)

  • Ethanol (Absolute, 20 mL)

Step-by-Step Workflow:

  • Pre-Complexation: In a 50 mL round-bottom flask, mix the ketone and ethyl cyanoacetate in ethanol. Add morpholine dropwise.

    • Self-Validation: The solution should warm slightly (exothermic Knoevenagel initiation).

  • Sulfur Addition: Add elemental sulfur in one portion.

  • Reaction: Heat to 50–60°C with vigorous stirring.

    • Visual Check: The sulfur suspension will gradually dissolve, and the solution will darken (deep orange/brown).

    • TLC Monitoring: Mobile phase 4:1 Hexane:EtOAc. Look for the disappearance of the ketone (

      
      ) and the appearance of a highly fluorescent blue/green spot (the thiophene).
      
  • Workup: Stir for 2–4 hours. Cool to room temperature. Pour into crushed ice (100 g).

  • Isolation: The product usually precipitates as a solid.[1] Filter, wash with cold water/ethanol (1:1), and recrystallize from hot ethanol.

Method B: Two-Step Protocol

Best for: Sterically hindered ketones or acid-sensitive substrates.

Step 1: Isolation of Knoevenagel Adduct

  • Reflux ketone and active nitrile in toluene with catalytic ammonium acetate and a Dean-Stark trap.

  • Remove solvent and isolate the

    
    -unsaturated nitrile (often a solid).
    
    • Validation: 1H NMR should show a distinct alkene proton (if aldehyde derived) or loss of carbonyl signal in IR.

Step 2: Cyclization

  • Dissolve the isolated adduct in Ethanol/DMF.

  • Add sulfur (1.2 eq) and base (Diethylamine, 1.0 eq).

  • Heat to 60°C until consumption of the adduct is complete.

Experimental Workflow Diagram

ExperimentalFlow Start Substrate Analysis Decision Is Ketone Hindered? Start->Decision OnePot Method A: One-Pot (EtOH, Morpholine, 60°C) Decision->OnePot No TwoStep1 Method B (Step 1): Dean-Stark Reflux Decision->TwoStep1 Yes Monitor TLC/LCMS Check (Target: Fluorescent Spot) OnePot->Monitor TwoStep2 Method B (Step 2): Sulfur + Base Addition TwoStep1->TwoStep2 TwoStep2->Monitor Monitor->OnePot Incomplete (Add Heat/Time) Workup Ice Water Quench & Filtration Monitor->Workup Complete

Caption: Decision tree for selecting the optimal Gewald protocol based on substrate sterics.

Troubleshooting & Self-Validation Systems

ObservationRoot CauseCorrective Action
Sulfur remains undissolved Temperature too low or solvent too non-polar.Increase temp to 70°C; add 10% DMF co-solvent.
No product on TLC Knoevenagel step failed (wet solvent or weak base).Ensure anhydrous reagents; switch to Method B (Two-Step).
Low Yield / Tar formation Polymerization of unsaturated nitrile.Reduce temperature; add sulfur after 15 min of pre-stirring ketone+nitrile.
Product is an oil Impurities preventing crystallization.Triturate with cold diethyl ether or perform flash chromatography (Silica, Hex/EtOAc).

Validation Checkpoints:

  • IR Spectroscopy: Disappearance of the ketone

    
     stretch (
    
    
    
    ) and appearance of the amino doublet (
    
    
    ).
  • NMR: In DMSO-

    
    , the 
    
    
    
    protons typically appear as a broad singlet between 6.0–8.0 ppm (exchangeable with
    
    
    ).

References

  • Gewald, K., Schinke, E., & Böttcher, H. (1966).[2] Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus methylenaktiven Nitrilen, Carbonylverbindungen und Schwefel. Chemische Berichte.

  • Sabnis, R. W. (1994).[2] The Gewald Synthesis. Sulfur Reports.

  • Puthani Bhagavan, K. et al. (2022). Recent contribution of medicinally active 2-aminothiophenes: A privileged scaffold for drug discovery. European Journal of Medicinal Chemistry.

  • Sridhar, M. et al. (2007).[2] Microwave accelerated synthesis of 2-aminothiophenes. Tetrahedron Letters.

  • BenchChem Technical Support. (2025). Gewald Synthesis of Substituted Aminothiophenes: A Technical Support Center.

Sources

2-Aminobenzo[b]thiophene-3-carboxamide: A Versatile Building Block in Heterocyclic Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of medicinal chemistry and rational drug design, privileged scaffolds serve as the architectural foundation for discovering novel therapeutics. 2-Aminobenzo[b]thiophene-3-carboxamide is a highly versatile, bidentate building block characterized by a thiophene ring fused to a benzene core, bearing adjacent amino and carboxamide functional groups. This specific ortho-aminocarboxamide motif is a classic and highly reactive precursor for the annulation of pyrimidine rings, enabling the synthesis of complex tricyclic systems such as benzothieno[2,3-d]pyrimidines. These derived heterocycles have demonstrated profound biological activity, ranging from antiviral efficacy against the Influenza A virus to the modulation of central nervous system (CNS) targets like dopaminergic and serotonergic receptors.

This technical guide provides an in-depth analysis of the de novo synthesis, mechanistic pathways, and validated experimental protocols for utilizing 2-aminobenzo[b]thiophene-3-carboxamide in advanced heterocyclic construction.

De Novo Synthesis & Aromatization (The Foundation)

Direct functionalization of a pre-formed benzothiophene core to install adjacent amino and carboxamide groups is sterically hindered and electronically unfavorable. Therefore, the synthesis of 2-aminobenzo[b]thiophene-3-carboxamide relies on a bottom-up approach: constructing the thiophene ring onto a saturated cyclohexane precursor, followed by oxidative aromatization.

The Gewald Multicomponent Reaction

The synthetic journey begins with the Gewald reaction , a highly efficient multicomponent condensation. Cyclohexanone, 2-cyanoacetamide, and elemental sulfur are reacted in the presence of a mild organic base (typically morpholine or diethylamine)[1][2].

  • Causality of Reagent Choice: Morpholine is selected because its pKa is perfectly tuned to deprotonate the active methylene of 2-cyanoacetamide without triggering excessive self-condensation of the ketone. This initiates a Knoevenagel condensation with cyclohexanone. Elemental sulfur then attacks the resulting intermediate, followed by intramolecular cyclization to yield the saturated intermediate, 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide [2].

Oxidative Aromatization

To achieve the fully aromatic benzothiophene core, the tetrahydro intermediate must undergo dehydrogenation. This is achieved using potent hydride acceptors such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or p-chloranil[3][4].

  • Causality of Reagent Choice: The tetrahydro ring is highly stable. DDQ provides the necessary thermodynamic driving force by abstracting hydride ions, driven by the immense stability of the resulting fully aromatic benzothiophene system and the concurrent reduction of DDQ to its hydroquinone derivative (DDHQ)[4].

SyntheticPathways SM Cyclohexanone + Cyanoacetamide + S8 TH Tetrahydrobenzo[b]thiophene Intermediate SM->TH Gewald Reaction (Morpholine) Core 2-Aminobenzo[b]thiophene- 3-carboxamide TH->Core Aromatization (DDQ/p-Chloranil) Prod1 Benzothieno[2,3-d] pyrimidin-4-ones Core->Prod1 Aldehydes / Orthoesters Prod2 Pyrimidinedione Derivatives Core->Prod2 Isocyanates

Synthetic pathways from precursors to fused heterocycles.

Mechanistic Pathways: Constructing Fused Heterocycles

The strategic value of 2-aminobenzo[b]thiophene-3-carboxamide lies in its ortho-aminocarboxamide bidentate system, which acts as a powerful nucleophilic pair for capturing electrophiles and closing a new six-membered pyrimidine ring.

Annulation via Orthoesters and Aldehydes

When reacted with orthoesters (e.g., 2-chloro-1,1,1-trimethoxyethane) or aromatic aldehydes, the primary amine of the building block executes a nucleophilic attack on the highly electrophilic carbon[4][5]. This forms an imine or aminal intermediate. Subsequently, the lone pair on the carboxamide nitrogen attacks the activated carbon, driving an intramolecular cyclization that eliminates water or alcohol, yielding benzothieno[2,3-d]pyrimidin-4-ones [5].

Annulation via Isocyanates

Reaction with isocyanates (such as chlorosulfonyl isocyanate) or potassium cyanate initially yields a ureido intermediate. Under alkaline or thermal conditions, this intermediate undergoes intramolecular cyclization to form pyrimidinediones or 2-thioxopyrimidin-4-ones, which are critical pharmacophores in antiviral drug discovery[3][6].

Mechanism Step1 Nucleophilic Attack Primary Amine to Electrophile Step2 Intermediate Formation (Imine / Aminal) Step1->Step2 Step3 Intramolecular Cyclization Carboxamide N Attack Step2->Step3 Step4 Elimination (H2O / ROH) Yielding Pyrimidine Ring Step3->Step4

Mechanistic workflow of pyrimidine ring annulation.

Quantitative Data & Biological SAR

Derivatives synthesized from this building block exhibit a broad spectrum of biological activities. The table below summarizes the reaction conditions, yields, and primary biological targets of the resulting heterocycles.

Table 1: Quantitative Data for Heterocyclic Annulation

ReagentReaction ConditionsProduct ScaffoldTypical YieldBiological TargetRef
2-Chloro-1,1,1-trimethoxyethane Toluene, p-TsOH (cat.), Reflux, 45 min2-Substituted benzothieno[2,3-d]pyrimidin-4-one70–80%5-HT1A / D4 Receptors (CNS)[4]
Aromatic Aldehydes EtOH, HCl (cat.), 80 °C2-Aryl-benzothieno[2,3-d]pyrimidin-4-ones65–85%Tyrosinase / Chorismate mutase[2][5]
Isocyanates / Potassium Cyanate Acetic acid or DMF, RT to 80 °CPyrimidinediones / Ureido derivatives40–71%Viral Polymerase (PA-PB1 interface)[3][6]

Validated Experimental Protocols

The following protocols are designed as self-validating systems, ensuring that researchers can visually and analytically confirm the success of each step.

Protocol A: Two-Step Synthesis of 2-Aminobenzo[b]thiophene-3-carboxamide

Step 1: Gewald Reaction (Tetrahydro Intermediate)

  • Preparation: In a 250 mL round-bottom flask, dissolve 29 g of 2-cyanoacetamide and 11 g of elemental sulfur in 70 mL of ethanol[4].

  • Addition: Add cyclohexanone (1.0 eq) to the mixture.

  • Catalysis: Slowly add 30 mL of morpholine dropwise. Causality: Slow addition prevents rapid exothermic spikes that could lead to polymerization of the cyanoacetamide[4].

  • Reaction: Stir the mixture at 50–60 °C for 20 hours.

  • Validation & Isolation: The reaction is complete when TLC (Hexane:EtOAc 7:3) shows the disappearance of cyclohexanone. Cool the mixture to room temperature. Filter the resulting precipitate and wash thoroughly with cold methanol. Causality: Cold methanol removes unreacted morpholine and sulfur byproducts without dissolving the target intermediate. Dry under vacuum to yield 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide[1][4].

Step 2: Oxidative Aromatization

  • Preparation: Suspend 1.96 g (10 mmol) of the tetrahydro intermediate in 50 mL of toluene at room temperature[4].

  • Oxidation: Slowly add 9.0 g (40 mmol) of DDQ. Causality: An excess of DDQ is required because the aromatization of a fully saturated cyclohexane ring requires the removal of four hydrogen atoms (two equivalents of DDQ per mole of substrate)[4].

  • Reaction: Heat the mixture to 40 °C and stir for 15 hours.

  • Validation & Isolation: Monitor by GLC or TLC. The formation of a dark precipitate (DDHQ) indicates successful oxidation. Remove the solvent under reduced pressure, resuspend in dichloromethane, and filter through a pad of Celite to remove the DDHQ byproduct. Purify the filtrate via silica gel chromatography (DCM:EtOAc 8:2) to yield the pure 2-aminobenzo[b]thiophene-3-carboxamide as a yellow powder[4].

Protocol B: Cyclization to Benzothieno[2,3-d]pyrimidin-4-ones
  • Preparation: Dissolve 1.4 g (5.6 mmol) of 2-aminobenzo[b]thiophene-3-carboxamide in 100 mL of toluene and heat to reflux[4].

  • Reagent Addition: Add 1.5 g (10 mmol) of 2-chloro-1,1,1-trimethoxyethane.

  • Catalysis: Add 10 mg of para-toluene sulfonic acid (p-TsOH). Causality: The Brønsted acid protonates the orthoester, drastically increasing its electrophilicity and facilitating the departure of methanol during the cyclization event[4].

  • Validation & Isolation: Heat for 45 minutes. Within a few minutes, a white powder will begin to separate from the solution, indicating successful annulation and product insolubility in hot toluene. Filter the hot solution to isolate the pure 2-substituted benzothieno[2,3-d]pyrimidin-4-one[4].

Conclusion

2-Aminobenzo[b]thiophene-3-carboxamide stands as a critical node in the synthesis of complex, biologically active heterocycles. By mastering the Gewald multicomponent reaction and subsequent oxidative aromatization, researchers can access a highly reactive ortho-aminocarboxamide scaffold. The predictable and high-yielding annulation of this scaffold into thienopyrimidines continues to drive innovation in the development of novel antiviral and neurotropic therapeutics.

References

  • Synthesis and characterization of 1,2,4-triazolo[1,5-a]pyrimidine-2-carboxamide-based compounds Targeting the PA - ORCA – Online Research @ Cardiff Source: cardiff.ac.uk URL:3

  • Synthesis of thienopyrimidine derivatives starting from thiophene and pyrimidine rings Source: researchgate.net URL:6

  • Heterotricyclic compounds as serotonergic and/or dopaminergic agents and uses thereof - EP 2896624 A1 Source: googleapis.com URL:4

  • AX20017 - Benchchem (Gewald Reaction) Source: benchchem.com URL:1

  • Three possible products from the reactions of Gewald's amide with aromatic aldehydes Source: researchgate.net URL:5

  • Thienopyrimidines as Hetryl Moiety in 2-Azetidinones: Synthesis of 4-Hetryl-2-azetidinones Source: researchgate.net URL:2

Sources

Methodological & Application

Synthesis of 2-Aminobenzo[b]thiophene-3-carboxamide derivatives for kinase inhibition.

Author: BenchChem Technical Support Team. Date: March 2026

Application Notes & Protocols

Topic: Synthesis and Application of 2-Aminobenzo[b]thiophene-3-carboxamide Derivatives for Kinase Inhibition

Abstract: The 2-aminobenzo[b]thiophene scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant biological activity. Derivatives featuring a 3-carboxamide moiety, in particular, have emerged as potent inhibitors of various protein kinases, which are critical targets in oncology and inflammatory diseases. This guide provides an in-depth exploration of the synthesis of these derivatives, focusing on robust and efficient methodologies such as microwave-assisted cyclization. Furthermore, it details their application as kinase inhibitors, using Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) as a primary example to illustrate the mechanism of action, structure-activity relationships (SAR), and protocols for biological evaluation.

Part I: Synthesis of the 2-Aminobenzo[b]thiophene-3-carboxamide Scaffold

Synthetic Rationale and Strategy

The synthesis of the 2-aminobenzo[b]thiophene core can be approached through several established routes. A classical and highly versatile method is the Gewald three-component reaction , which assembles a polysubstituted 2-aminothiophene from a ketone or aldehyde, an active methylene nitrile (e.g., cyanoacetate), and elemental sulfur.[1][2][3] The reaction proceeds via an initial Knoevenagel condensation, followed by the addition of sulfur and subsequent cyclization and tautomerization to yield the thiophene ring.[4]

However, for constructing the fused benzo[b]thiophene system, a more direct and often higher-yielding approach involves the intramolecular cyclization of appropriately substituted benzene precursors. A particularly effective modern strategy employs the microwave-assisted reaction of 2-halobenzonitriles with methyl thioglycolate.[5] This method offers significant advantages, including rapid reaction times, high yields, and operational simplicity, while avoiding the need for metal catalysts to form the core heterocycle. Subsequent hydrolysis of the resulting ester and standard amide coupling furnishes the target 2-aminobenzo[b]thiophene-3-carboxamide scaffold.

This guide will focus on the latter, more direct microwave-assisted strategy due to its efficiency and scalability, which are critical factors in a drug discovery setting.

G cluster_0 Synthesis Workflow A 2-Halobenzonitrile (Starting Material) C Methyl 3-Aminobenzo[b]thiophene-2-carboxylate A->C Et3N, DMSO Microwave (130°C) [19, 20] B Methyl Thioglycolate B->C D 3-Aminobenzo[b]thiophene-2-carboxylic Acid C->D Saponification (e.g., NaOH, H2O/MeOH) F Target Compound: 2-Aminobenzo[b]thiophene-3-carboxamide Derivative D->F Amide Coupling (e.g., HATU, DIPEA) E Amine (R-NH2) E->F G cluster_0 VEGFR-2 Signaling Pathway VEGF VEGF-A VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds & Dimerizes PLCg PLCγ VEGFR2->PLCg Phosphorylates PI3K PI3K VEGFR2->PI3K Ras Ras VEGFR2->Ras Inhibitor 2-Aminobenzo[b]thiophene -3-carboxamide Derivative Inhibitor->VEGFR2 Inhibits ATP Binding PKC PKC PLCg->PKC Proliferation Cell Proliferation, Migration, Survival (Angiogenesis) PKC->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Simplified VEGFR-2 signaling pathway and the point of inhibition.

Structure-Activity Relationship (SAR) Insights

The potency and selectivity of 2-aminobenzo[b]thiophene-3-carboxamide derivatives can be fine-tuned by modifying substituents at various positions of the scaffold. Analysis of published data reveals several key trends. [6][7][8][9]

Position on Scaffold Modification Type General Impact on Kinase (e.g., VEGFR-2) Activity Rationale
2-Amino Group Acylation or formation of ureas/thioureas. Crucial for Activity. Often forms hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket. [6] The specific acyl or urea group can be optimized to enhance binding affinity and selectivity for the target kinase.
3-Carboxamide Variation of the N-substituent (R-group). Significant Impact. The R-group extends into the solvent-exposed region or a hydrophobic pocket. Large, hydrophobic, or aromatic groups can form additional favorable interactions, significantly boosting potency. [8]

| Benzo Ring (Positions 5, 6, 7) | Introduction of small electron-withdrawing or donating groups. | Modulates Potency. Can influence the electronic properties of the core and its orientation in the binding site. | Methoxy or methyl groups have been shown to be beneficial for the activity of some antimitotic benzothiophenes. [10]|

Detailed Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)

The ADP-Glo™ Kinase Assay is a robust, luminescence-based method for measuring kinase activity by quantifying the amount of ADP produced during the enzymatic reaction. [11][12]It is well-suited for screening and profiling kinase inhibitors.

Materials:

  • Recombinant human kinase (e.g., VEGFR-2)

  • Kinase-specific substrate peptide

  • ATP solution

  • Test compounds (2-aminobenzo[b]thiophene-3-carboxamide derivatives) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega), containing ADP-Glo™ Reagent and Kinase Detection Reagent

  • Kinase reaction buffer (specific to the kinase, typically containing Tris-HCl, MgCl₂, DTT)

  • White, opaque 384-well assay plates

  • Multichannel pipettes or liquid handling system

  • Plate-reading luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in kinase buffer. A typical starting concentration is 10 µM, diluted in 3-fold or 10-fold steps. Ensure the final DMSO concentration in the assay does not exceed 1%, as higher concentrations can inhibit kinase activity.

  • Kinase Reaction:

    • To the wells of a 384-well plate, add 1 µL of the test compound dilution or DMSO (for positive and negative controls).

    • Add 2 µL of a solution containing the kinase and its specific substrate peptide in kinase buffer.

    • Initiate the reaction by adding 2 µL of ATP solution. The final ATP concentration should ideally be at or near the Kₘ for the specific kinase.

    • Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Stopping the Reaction and ATP Depletion:

    • Add 5 µL of ADP-Glo™ Reagent to each well. This will terminate the kinase reaction and deplete any remaining unconsumed ATP.

    • Incubate at room temperature for 40 minutes. [12]4. ADP to ATP Conversion and Signal Generation:

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent contains enzymes that convert the ADP produced in the first step back into ATP, which is then used by a luciferase to generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.

  • Data Acquisition: Read the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity.

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%).

G cluster_0 ADP-Glo™ Kinase Assay Workflow A 1. Kinase Reaction Kinase + Substrate + ATP + Inhibitor B ADP + P-Substrate + Unused ATP A->B Incubate C 2. Add ADP-Glo™ Reagent (Stops reaction, depletes ATP) B->C D ADP + P-Substrate C->D Incubate E 3. Add Kinase Detection Reagent (Converts ADP to ATP) D->E F ATP E->F Incubate G 4. Luciferase Reaction (ATP + Luciferin -> Light) F->G H Luminescent Signal (Measure with Luminometer) G->H

Caption: Step-by-step workflow of the ADP-Glo™ kinase inhibition assay.

References

  • Adib, M., Bayanati, M., & Amanlou, M. (2014). A Simple Synthesis of Alkyl 2-Aminobenzo[b]thiophene-3-carboxylates via an Unexpected Dehydrogenation of Alkyl 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylates. Synlett. Available at: [Link]

  • Wikipedia. (2023). Gewald reaction. Available at: [Link]

  • Kekäläinen, T., & Pihko, P. M. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry. Available at: [Link]

  • Puttaswamy, & Sureshbabu, V. V. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ResearchGate. Available at: [Link]

  • Organic Chemistry Portal. Gewald Reaction. Available at: [Link]

  • Kumar, D., et al. (2019). Synthesis of thiophene derivatives and their anti-microbial, antioxidant, anticorrosion and anticancer activity. BMC Chemistry. Available at: [Link]

  • Gray, P. C. (2023). Pharmacological approaches to understanding protein kinase signaling networks. Frontiers in Pharmacology. Available at: [Link]

  • Li, T., et al. (2024). Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties. European Journal of Medicinal Chemistry. Available at: [Link]

  • Romagnoli, R., et al. (2007). Synthesis and Biological Evaluation of 2- and 3-Aminobenzo[b]thiophene Derivatives as Antimitotic Agents and Inhibitors of Tubulin Polymerization. Journal of Medicinal Chemistry. Available at: [Link]

  • Romagnoli, R., et al. (2014). Concise Synthesis and Biological Evaluation of 2-Aroyl-5-Amino Benzo[b]thiophene Derivatives As a Novel Class of Potent Antimitotic Agents. Journal of Medicinal Chemistry. Available at: [Link]

  • Nam, J. H., et al. (2021). Anti-glioma effects of 2-aminothiophene-3-carboxamide derivatives, ANO1 channel blockers. European Journal of Medicinal Chemistry. Available at: [Link]

  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Available at: [Link]

  • Bio Molecular Systems. Kinase Assays with Myra. Available at: [Link]

  • Abuelizz, H. A., et al. (2018). Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinomaas VEGFR-2Inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Kelly, T. A., et al. (2006). Identification of 2-acylaminothiophene-3-carboxamides as potent inhibitors of FLT3. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. Available at: [Link]

  • Scott, J. S., et al. (2015). Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors. Organic & Biomolecular Chemistry. Available at: [Link]

  • University of Strathclyde. (2015). Microwave-assisted synthesis of 3-aminobenzo[b]- thiophene scaffolds for the preparation of kinase. Available at: [Link]

  • Abuelizz, H. A., et al. (2018). Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinomaas VEGFR-2Inhibitors. Semantic Scholar. Available at: [Link]

  • Wang, Y., et al. (2015). Discovery of 2-Acylaminothiophene-3-Carboxamides as Multitarget Inhibitors for BCR-ABL Kinase and Microtubules. Journal of Medicinal Chemistry. Available at: [Link]

  • Makhal, P. N., et al. (2023). Development of trisubstituted thiophene-3-arboxamide selenide derivatives as novel EGFR kinase inhibitors with cytotoxic activity. RSC Medicinal Chemistry. Available at: [Link]

  • ResearchGate. (2024). Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties | Request PDF. Available at: [Link]

  • Kim, H. Y., et al. (2017). Optimization and biological evaluation of 2-aminobenzothiazole derivatives as Aurora B kinase inhibitors. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Anderson, D. R., et al. (2009). Benzothiophene inhibitors of MK2. Part 1: structure-activity relationships, assessments of selectivity and cellular potency. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

Sources

Application Note: Protocol for the Synthesis of Alkyl 2-Aminobenzo[b]thiophene-3-carboxylates

Author: BenchChem Technical Support Team. Date: March 2026


 / Thorpe-Ziegler Cyclization

Executive Summary & Scientific Rationale

The 2-aminobenzo[b]thiophene-3-carboxylate scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore for tubulin polymerization inhibitors , LIMK1 kinase inhibitors , and antimitotic agents .

While the classical Gewald reaction (ketone + activated nitrile + elemental sulfur) efficiently yields 4,5,6,7-tetrahydrobenzo[b]thiophenes, it does not directly produce the fully aromatic benzo-fused system. To access the aromatic benzo[b]thiophene core, a different mechanistic approach is required to avoid harsh dehydrogenation steps.

This guide details the Nucleophilic Aromatic Substitution (


) / Thorpe-Ziegler Cyclization  protocol. This method couples 2-halobenzonitriles  with alkyl thioglycolates .[1] It is preferred in drug discovery for its regioselectivity, scalability, and ability to tolerate diverse substitution patterns on the benzene ring.

Mechanistic Insight

The reaction proceeds through a cascade sequence. Understanding this mechanism is critical for troubleshooting low yields.

  • Activation: The base deprotonates the alkyl thioglycolate to generate a thiolate anion.

  • 
     (Rate Determining Step):  The thiolate displaces the halogen (F or Cl) at the ortho-position of the benzonitrile. Note:  2-Fluorobenzonitriles react significantly faster than 2-chlorobenzonitriles due to the higher electronegativity of fluorine stabilizing the Meisenheimer complex, despite fluorine being a poorer leaving group.
    
  • Thorpe-Ziegler Cyclization: The active methylene group (alpha to the ester) is deprotonated and attacks the nitrile carbon intramolecularly.[2]

  • Tautomerization: The resulting imine tautomerizes to the stable enamine (amino) form, driven by the formation of the aromatic thiophene ring.

Mechanism cluster_0 Precursors SM1 2-Halobenzonitrile (X=F, Cl) Int1 Thioether Intermediate (S_NAr Displacement) SM1->Int1 Base / Heat SM2 Alkyl Thioglycolate (HS-CH2-COOR) SM2->Int1 Int2 Cyclic Imine (Thorpe-Ziegler) Int1->Int2 Intramolecular Cyclization Prod Alkyl 2-aminobenzo[b] thiophene-3-carboxylate Int2->Prod Tautomerization (Aromatization)

Figure 1: Mechanistic pathway from 2-halobenzonitrile to the target scaffold.

Standard Experimental Protocol

This protocol is optimized for 1.0 gram scale synthesis of Ethyl 2-aminobenzo[b]thiophene-3-carboxylate .[3]

Materials & Reagents
ReagentEquiv.RoleCritical Attribute
2-Fluorobenzonitrile 1.0SubstrateF-substituent preferred over Cl for faster kinetics.
Ethyl Thioglycolate 1.1NucleophileFresh bottle; thiols oxidize to disulfides over time.
Potassium Carbonate (

)
2.5BaseAnhydrous, granular (grind to powder for better surface area).
DMF (N,N-Dimethylformamide) SolventMediumAnhydrous; water inhibits the reaction.
Step-by-Step Methodology
  • Preparation:

    • Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar.

    • Purge with Nitrogen (

      
      ) or Argon to remove oxygen (prevents disulfide formation).
      
  • Addition:

    • Add 2-fluorobenzonitrile (1.0 g, 8.26 mmol) and ethyl thioglycolate (1.09 g, 9.08 mmol) to the flask.

    • Add anhydrous DMF (10 mL).

    • Observation: The solution should be clear/yellowish.

  • Activation:

    • Add

      
        (2.85 g, 20.6 mmol) in a single portion.
      
    • Caution: Mild exotherm may occur.

  • Reaction:

    • Heat the mixture to 80–90°C in an oil bath.

    • Monitor via TLC (Hexane:Ethyl Acetate 4:1).

    • Time: Reaction is typically complete in 2–4 hours (using fluoro-substrate) or 8–12 hours (using chloro-substrate).

    • Endpoint: Disappearance of the nitrile spot and appearance of a highly fluorescent blue/purple spot (product) under UV (254/365 nm).

  • Work-up (Precipitation Method):

    • Cool the reaction mixture to room temperature.

    • Pour the mixture slowly into 100 mL of ice-cold water with vigorous stirring.

    • Result: The product usually precipitates as a solid.

    • Stir for 30 minutes to dissolve residual DMF.

  • Purification:

    • Filter the solid using a Büchner funnel.

    • Wash the cake with water (

      
       mL) to remove salts and DMF.
      
    • Recrystallization: Recrystallize from hot Ethanol or Ethanol/Water mixtures.

    • Alternative: If an oil forms, extract with Ethyl Acetate, dry over

      
      , and purify via column chromatography (
      
      
      
      , 0-20% EtOAc in Hexanes).

Alternative Protocol: Microwave-Assisted Synthesis

Best for: High-throughput library generation or unreactive substrates.

  • Vessel: 10 mL Microwave-rated vial.

  • Reagents: 2-Chlorobenzonitrile (1.0 eq), Ethyl thioglycolate (1.2 eq), Cesium Carbonate (

    
    )  (2.0 eq).
    
  • Solvent: DMSO (3 mL).

  • Conditions: Irradiate at 130°C for 15–20 minutes (High Absorption).

  • Advantage: Reduces reaction time from 12 hours to 20 minutes;

    
     improves solubility in DMSO.
    

Data Analysis & Validation

Every synthesized batch must be validated against these spectral benchmarks.

Expected Analytical Data (Ethyl 2-aminobenzo[b]thiophene-3-carboxylate)
TechniqueSignal / CharacteristicInterpretation
TLC

(Hex:EtOAc 4:1)
Fluorescent under UV (365 nm).
1H NMR

7.20 - 7.80 (m, 4H)
Aromatic benzo-ring protons.
1H NMR

6.00 - 7.50 (br s, 2H)

protons.
Broad singlet. Diagnostic. Disappears with

shake.
1H NMR

4.35 (q), 1.38 (t)
Ethyl ester group (

,

).
IR 3300 - 3450

Primary amine (

) stretching (doublet).
IR 1660 - 1680

Carbonyl (

), conjugated with the aromatic ring and amine (H-bonding lowers freq).
MS (ESI)

Strong parent ion peak.
Experimental Workflow Diagram

Workflow Start Start: Weigh Reagents Mix Mix in DMF + K2CO3 Start->Mix Heat Heat to 90°C (2-4h) Mix->Heat Check TLC Check (Nitrile consumed?) Heat->Check Check->Heat No Quench Pour into Ice Water Check->Quench Yes Filter Filter Precipitate Quench->Filter Purify Recrystallize (EtOH) Filter->Purify Validate NMR / LCMS Validation Purify->Validate

Figure 2: Operational workflow for the synthesis and purification.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (<30%) Oxidation of thioglycolate.Use fresh reagents. Degas solvents with Argon.
Starting Material Remains Poor nucleophilicity (Cl vs F).Switch from 2-chloro to 2-fluoro substrate. Increase Temp to 110°C. Switch base to

.
Oil Formation Product lipophilicity.Do not filter. Extract aqueous quench with EtOAc. Use column chromatography.
Hydrolysis of Ester Wet solvent/Base.Ensure DMF is anhydrous. Ester can hydrolyze to acid under prolonged basic heating if water is present.

References

  • Romagnoli, R., et al. (2007).[1] "Synthesis and Biological Evaluation of 2- and 3-Aminobenzo[b]thiophene Derivatives as Antimitotic Agents and Inhibitors of Tubulin Polymerization." Journal of Medicinal Chemistry, 50(17), 4229–4237.

  • Adib, M., et al. (2014).[4] "A Simple Synthesis of Alkyl 2-Aminobenzo[b]thiophene-3-carboxylates via an Unexpected Dehydrogenation of Alkyl 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylates." Synlett, 25(18), 2603-2606.

  • Solovyev, A. Y., et al. (2006).[5] "One-Pot Synthesis of Substituted 2-Aminobenzo[b]thiophenes." Journal of Organic Chemistry, 71(24), 9241–9243.

  • Gewald, K., et al. (1966).[3][6] "Heterocycles from CH-acidic nitriles. VIII. 2-Aminothiophenes from methylene-active nitriles, carbonyl compounds and sulfur." Chemische Berichte, 99(1), 94-100. (Foundational reference for the tetrahydro-variant).

Sources

Experimental procedures for the synthesis of novel thiophene carboxamide analogues.

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Modular Synthesis and Optimization of Novel Thiophene-3-Carboxamide Scaffolds for Medicinal Chemistry

Executive Summary

This application note details a robust, scalable protocol for the synthesis of novel thiophene-3-carboxamide analogues. Thiophene-carboxamides serve as critical bioisosteres of benzamides in drug discovery, particularly in the development of kinase inhibitors (e.g., VEGFR-2) and anti-inflammatory agents. This guide moves beyond standard textbook descriptions, offering optimized conditions for the Gewald reaction , subsequent hydrolysis , and amide coupling , specifically tailored to overcome common pitfalls such as oxidative instability and regioselectivity issues.

Strategic Rationale & Mechanism

The thiophene ring is electron-rich and functions as a bioisostere for benzene, often improving the pharmacokinetic profile of a drug by altering lipophilicity and metabolic stability. The 3-carboxamide position is strategically chosen to position Hydrogen-bond donors/acceptors in a geometry mimicking the "hinge-binding" motif found in many ATP-competitive kinase inhibitors.

The Synthetic Pathway

We utilize a convergent, three-phase workflow:

  • Scaffold Generation: The Gewald multicomponent reaction to construct the 2-aminothiophene-3-carboxylate core.

  • Activation: Selective hydrolysis of the ester to the carboxylic acid.

  • Diversification: Amide coupling to generate a library of "novel" analogues.

SyntheticWorkflow Start Ketone/Aldehyde + alpha-Cyanoester Gewald Phase 1: Gewald Reaction (S8, Morpholine, EtOH) Start->Gewald Cyclization Inter1 2-Aminothiophene -3-carboxylate Gewald->Inter1 Isolation Hydrolysis Phase 2: Hydrolysis (LiOH/NaOH, Reflux) Inter1->Hydrolysis Saponification Acid Thiophene-3-carboxylic Acid Intermediate Hydrolysis->Acid Acidification Coupling Phase 3: Amide Coupling (HATU or SOCl2) Acid->Coupling + Diverse Amines Final Novel Thiophene Carboxamide Analogue Coupling->Final Library Gen

Figure 1: Modular synthetic workflow for thiophene-3-carboxamide library generation.

Detailed Experimental Protocols

Phase 1: The Gewald Reaction (Scaffold Synthesis)

Objective: Synthesis of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (Model Substrate).

Reagents:

  • Cyclohexanone (10 mmol)

  • Ethyl cyanoacetate (10 mmol)

  • Elemental Sulfur (10 mmol)

  • Morpholine (12 mmol, Critical Catalyst )

  • Ethanol (Absolute, 30 mL)

Protocol:

  • Mixing: In a 100 mL round-bottom flask, combine cyclohexanone, ethyl cyanoacetate, and ethanol. Stir at room temperature (RT) for 5 minutes.

  • Catalyst Addition: Add morpholine dropwise. Note: The reaction is exothermic.[1][2] Morpholine acts as a base to deprotonate the active methylene and facilitate the initial Knoevenagel condensation.

  • Sulfur Addition: Add elemental sulfur in a single portion.

  • Heating: Heat the mixture to 50°C for 2 hours, then reflux (approx. 78°C) for 3 hours.

    • QC Check: Monitor by TLC (Hexane:EtOAc 4:1). The disappearance of the starting ketone and the appearance of a fluorescent spot indicates product formation.

  • Work-up: Cool the reaction mixture to RT. Pour onto crushed ice (100 g).

  • Isolation: The product typically precipitates as a solid. Filter, wash with cold water, and recrystallize from ethanol.

Expert Insight: If the product comes out as an oil (common with acyclic ketones), extract with Ethyl Acetate, dry over MgSO4, and perform flash chromatography.

Phase 2: Hydrolysis to Carboxylic Acid

Objective: Unmasking the acid functionality for coupling.

Protocol:

  • Dissolve the ester (5 mmol) in a 1:1 mixture of THF:MeOH (20 mL).

  • Add 2M NaOH or LiOH (15 mL).

  • Reflux for 4-6 hours.

  • Acidification: Cool to RT and concentrate in vacuo to remove organics. Acidify the aqueous residue with 1M HCl to pH 2-3.

  • Filtration: The carboxylic acid will precipitate. Filter and dry under vacuum.[2]

Phase 3: Amide Coupling (Library Generation)

Objective: Coupling the thiophene acid with diverse amines (aromatic/aliphatic) to create "novel" analogues.

Method A: HATU Coupling (Recommended for High-Throughput) Best for: Sensitive amines, small scale, parallel synthesis.

  • Dissolve Thiophene Acid (1.0 eq) in dry DMF.

  • Add DIPEA (3.0 eq) and HATU (1.2 eq). Stir for 15 min to activate the acid (formation of the active ester).

  • Add the Amine (1.1 eq). Stir at RT for 12-24 hours.

  • Quench: Dilute with water/brine. Extract with EtOAc.

Method B: Acid Chloride Activation (Recommended for Scale-up) Best for: Non-nucleophilic anilines, steric hindrance, cost-efficiency.

  • Suspend Thiophene Acid in dry DCM.

  • Add Oxalyl Chloride (1.5 eq) and a catalytic drop of DMF. Stir until gas evolution ceases (1-2 h).

  • Concentrate to remove excess oxalyl chloride.

  • Redissolve the crude acid chloride in DCM and add the Amine (1.0 eq) + Et3N (2.0 eq).

Purification & Quality Control

Thiophene derivatives can be sensitive to acidic silica.[3]

  • Column Chromatography: If streaking occurs on TLC, use neutralized silica (slurry silica in solvent + 1% Triethylamine) before loading the column.

  • Recrystallization: For carboxamides, Ethanol/Water or Acetonitrile are preferred solvent systems.

Data Summary Table: Optimization Parameters

ParameterStandard ConditionOptimized ConditionRationale
Base (Gewald) DiethylamineMorpholine Morpholine provides a better balance of basicity/nucleophilicity for the Knoevenagel step.
Coupling Agent EDC/HOBtHATU Higher yields (85%+) and faster reaction times for electron-deficient anilines.
Purification Acidic SilicaNeutralized Silica Prevents acid-catalyzed decomposition of the thiophene ring.

Troubleshooting & Decision Logic

DecisionTree Start Amide Coupling Optimization CheckAmine Is the Amine Nucleophilic? Start->CheckAmine Yes Yes (Aliphatic) CheckAmine->Yes No No (e.g., Aniline with EWG) CheckAmine->No MethodA Use EDC/HOBt or HATU (Mild Conditions) Yes->MethodA MethodB Use Acid Chloride (SOCl2) or POCl3 Method No->MethodB Purification Purification Check: Is product stable on Silica? MethodA->Purification MethodB->Purification Stable Flash Chromatography (Hex/EtOAc) Purification->Stable Yes Unstable Recrystallization or Neutralized Alumina Purification->Unstable No

Figure 2: Decision matrix for selecting coupling conditions and purification methods.

References

  • Gewald Reaction Mechanism & Protocol

    • Putra, A. E., et al. "The Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes." Arkivoc, 2010.[4]

  • Biological Activity (VEGFR-2 Inhibitors)

    • El-Mekabaty, A., et al. "Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinoma as VEGFR-2 Inhibitors." Bioorganic Chemistry, 2024.[5]

  • Amide Coupling Optimization

    • Montalbetti, C. A., & Falque, V. "Amide bond formation and peptide coupling." Tetrahedron, 2005.
    • (Relevant context via JOC)

  • Purification Techniques

    • BenchChem Technical Support.[3] "Refining Purification Techniques for Thiophene Carboxamide Derivatives."

Sources

The Strategic Synthesis of Thieno[2,3-d]pyrimidine Derivatives from 2-Aminothiophene-3-carboxamides: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: March 2026

The thieno[2,3-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, recognized as a bioisostere of purine.[1] This structural similarity allows it to effectively interact with a multitude of biological targets, leading to a broad spectrum of pharmacological activities, including potent anticancer and anti-inflammatory properties.[1][2][3][4] This guide provides an in-depth exploration of the synthesis of these valuable compounds, with a particular focus on the versatile and widely employed 2-aminothiophene-3-carboxamide intermediates. We will delve into the underlying principles of the key synthetic transformations, offer detailed experimental protocols, and provide visual aids to clarify complex reaction pathways.

I. The Gateway to Thienopyrimidines: Synthesis of 2-Aminothiophene-3-carboxamides via the Gewald Reaction

The cornerstone for the synthesis of a vast array of thieno[2,3-d]pyrimidines is the initial construction of a suitably substituted 2-aminothiophene-3-carboxamide. The Gewald reaction, a powerful multi-component condensation, stands as the most efficient and versatile method for this purpose.[5][6][7] This reaction typically involves the condensation of a ketone or aldehyde with an active methylene nitrile (such as cyanoacetamide) and elemental sulfur in the presence of a basic catalyst.[5][8]

The reaction proceeds through an initial Knoevenagel condensation between the carbonyl compound and the active methylene nitrile, followed by the addition of sulfur and subsequent intramolecular cyclization and tautomerization to afford the desired 2-aminothiophene.[5] The choice of reactants and conditions allows for the introduction of diverse substituents on the thiophene ring, providing a crucial entry point for generating chemical diversity in the final thieno[2,3-d]pyrimidine products.

Visualizing the Gewald Reaction Workflow

Gewald_Reaction Ketone Ketone/Aldehyde Intermediate1 Knoevenagel Adduct Ketone->Intermediate1 + Nitrile, Base Nitrile Active Methylene Nitrile (e.g., Cyanoacetamide) Nitrile->Intermediate1 Sulfur Elemental Sulfur (S₈) Intermediate2 Thiolate Intermediate Sulfur->Intermediate2 Base Base (e.g., Morpholine, Triethylamine) Base->Intermediate1 Intermediate1->Intermediate2 + Sulfur Product 2-Aminothiophene-3-carboxamide Intermediate2->Product Cyclization & Tautomerization Formamide_Cyclization Aminothiophene 2-Aminothiophene-3-carboxamide Intermediate N-Formyl Intermediate Aminothiophene->Intermediate + Formamide, Heat Formamide Formamide (HCONH₂) Formamide->Intermediate Product Thieno[2,3-d]pyrimidin-4(3H)-one Intermediate->Product Intramolecular Cyclization - H₂O

Sources

Application Note: Development of Benzo[b]thiophene-2-Carboxamide Derivatives as RAGE Antagonists

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Medicinal Chemists, Structural Biologists, and Drug Development Professionals Subject: Synthesis, In Silico Validation, and In Vitro Screening of Novel RAGE Antagonists

Introduction & Scientific Rationale

The Receptor for Advanced Glycation End-products (RAGE) is a multi-ligand transmembrane receptor belonging to the immunoglobulin superfamily. The activation of RAGE by Advanced Glycation End-products (AGEs) and Damage-Associated Molecular Patterns (DAMPs) triggers a cascade of intracellular signaling—predominantly via NF-κB—leading to chronic, low-grade inflammation[1]. This phenomenon, termed "inflammaging," is a fundamental driver in the pathogenesis of Alzheimer's disease, insulin-resistant diabetes, cardiovascular diseases, and various malignancies[1].

Consequently, blocking the RAGE signaling axis has emerged as a high-priority therapeutic target. While clinical candidates like Azeliragon have demonstrated the viability of RAGE antagonism, there is a critical need for novel chemotypes with optimized pharmacokinetic and pharmacodynamic profiles. Recent breakthroughs have identified benzo[b]thiophene-2-carboxamide derivatives as highly potent RAGE ligands[1].

This application note details a comprehensive, self-validating workflow for the synthesis and evaluation of these derivatives. By utilizing a novel copper-catalyzed Ullmann-Goldberg coupling strategy, researchers can efficiently convert 5-arylidene-2,4-thiazolidinedione intermediates into functionalized benzo[b]thiophene-2-carboxamides[1].

RAGE_Pathway AGEs AGEs / DAMPs RAGE RAGE Receptor AGEs->RAGE Activates NFkB NF-κB Activation RAGE->NFkB Signaling Cascade Antagonist Benzo[b]thiophene Antagonist (3t') Antagonist->RAGE Blocks (IC50: 13.2 µM) Cytokines Pro-inflammatory Cytokines NFkB->Cytokines Transcription Inflammaging Inflammaging & Pathology Cytokines->Inflammaging Chronic Exposure

Diagram 1: RAGE signaling pathway and its inhibition by benzo[b]thiophene-2-carboxamide derivatives.

Experimental Workflow & Causality

The development of these antagonists relies on a tripartite approach: chemical synthesis, in silico structural validation, and in vitro biological screening.

  • Chemical Synthesis: Traditional benzothiophene syntheses often require harsh conditions and multi-step ring closures. The protocol described herein leverages an alternative approach using Ullmann-Goldberg coupling conditions [1]. By starting from 5-arylidene-2,4-thiazolidinediones, the process bypasses complex intermediates. Furthermore, the use of hydroxide over piperidine during intermediate steps significantly improves the thermodynamic stability and overall yield of the desired amides[2].

  • In Silico Validation: Because RAGE lacks a deep, well-defined binding pocket, targeting its variable domain (V-domain) requires precise hydrophobic interactions. Density Functional Theory (DFT) and molecular docking against the RAGE V-domain (PDB: 3O3U) allow us to predict binding energies and confirm critical hydrogen bonding (e.g., with Trp51) prior to costly in vitro assays[2].

  • In Vitro Screening: The synthesized compounds are validated against reference molecules (e.g., Azeliragon) to establish their half-maximal inhibitory concentration (IC50)[1].

Workflow Step1 5-arylidene-2,4-thiazolidinedione Intermediates Step2 Ullmann-Goldberg Coupling (Cu-catalyzed) Step1->Step2 Step3 Benzo[b]thiophene-2-carboxamide Derivatives Step2->Step3 Step4 Structural Validation (NMR, LCMS, X-ray, DFT) Step3->Step4 Step5 In Silico Docking (RAGE V-domain: PDB 3O3U) Step4->Step5 Step6 In Vitro Screening (Fluorescence/ELISA) Step5->Step6 Lead Lead Compound 3t' Validated Antagonist Step6->Lead

Diagram 2: End-to-end workflow for the development of benzo[b]thiophene RAGE antagonists.

Quantitative Data Summary

The following table summarizes the key metrics of the top-performing synthesized derivatives compared to the clinical reference standard, Azeliragon. Compound 3t' exhibits a highly favorable binding energy and an IC50 nearly identical to the reference[1],[2].

CompoundTarget ReceptorBinding Energy (kcal/mol)IC50 (µM)Key Structural Interactions
Azeliragon (Ref) RAGEN/A13.0Hydrophobic cavity binding
Compound 3t RAGE-7.65N/AH-bond with Trp51 (2.68 Å) via phenoxybenzene oxygen
Compound 3t' RAGE-9.5213.2Deep insertion into RAGE V-domain hydrophobic cavity

Detailed Protocols

Protocol 1: Synthesis via Ullmann-Goldberg Coupling

Objective: Synthesize the benzo[b]thiophene-2-carboxamide core from 5-arylidene-2,4-thiazolidinedione.

Reagents & Materials:

  • 5-arylidene-2,4-thiazolidinedione derivatives

  • Copper catalyst (e.g., CuI)

  • Base (Hydroxide preferred over piperidine for optimal yield)[2]

  • Anhydrous solvent (e.g., DMF or DMSO)

Step-by-Step Methodology:

  • Preparation of Intermediates: Dissolve the 5-arylidene-2,4-thiazolidinedione precursor in anhydrous solvent under an inert argon atmosphere.

  • Base Addition: Add the hydroxide base. Causality note: Hydroxide is selected here over piperidine to drive the formation of the thermodynamically more stable Z-isomer, significantly improving the downstream yield[2].

  • Catalyst Introduction: Introduce the copper catalyst (10-20 mol%) to initiate the Ullmann-Goldberg coupling[1].

  • Reaction Monitoring: Heat the reaction mixture to 90–110°C. Monitor the reaction ex-situ using 1D ¹³C{¹H} NMR. Self-validation step: Extract aliquots at 5, 15, 60, and 120 minutes to observe the emergence of the amide bond carbon signal and the disappearance of subproduct signals[2].

  • Purification: Upon completion, quench the reaction with water, extract with ethyl acetate, and purify via flash chromatography.

  • Characterization: Confirm the structure using LCMS and X-ray diffraction (XRD) to ensure proper ring closure and functional group orientation[1],[2].

Protocol 2: In Silico Molecular Docking & DFT Analysis

Objective: Validate the binding affinity and orientation of the synthesized derivatives within the RAGE variable domain.

Step-by-Step Methodology:

  • Ligand Preparation: Optimize the 3D geometries of the synthesized benzo[b]thiophene-2-carboxamides (e.g., 3t and 3t') using Density Functional Theory (DFT) to ensure accurate electron density distribution[1].

  • Receptor Preparation: Retrieve the crystal structure of the RAGE variable domain from the Protein Data Bank (PDB ID: 3O3U)[2]. Remove water molecules and add polar hydrogens.

  • Grid Generation: Center the docking grid on the hydrophobic cavity of the V-domain, specifically encompassing the amino acids known to interact with AGE-BSA[2].

  • Docking Execution: Run the docking simulation (e.g., using AutoDock Vina or Glide).

  • Interaction Analysis: Analyze the top-scoring poses. Causality note: Look specifically for a binding energy better than -9.00 kcal/mol (as seen in 3t' at -9.52 kcal/mol) and verify potential hydrogen bonds, such as the critical 2.68 Å interaction between the nitrogen of Trp51 and the phenoxybenzene oxygen of the ligand[2].

Protocol 3: In Vitro RAGE Antagonism Assay

Objective: Determine the IC50 of the lead compounds against RAGE activation.

Step-by-Step Methodology:

  • Cell Culture: Plate RAGE-expressing cells (e.g., human endothelial cells or transfected HEK293 cells) in a 96-well plate and culture until 80% confluent.

  • Ligand Incubation: Pre-incubate the cells with varying concentrations (0.1 µM to 100 µM) of the test compounds (3t') and the reference compound (Azeliragon) for 1 hour.

  • RAGE Activation: Stimulate the cells with a known RAGE agonist (e.g., AGE-BSA or S100B) to trigger the inflammatory cascade.

  • Signal Quantification: After 24 hours, quantify the downstream NF-κB activation or pro-inflammatory cytokine release using a validated ELISA kit.

  • Data Analysis: Plot the dose-response curve and calculate the IC50. Self-validation step: Ensure the IC50 of the Azeliragon control falls within the expected range (~13.0 µM) to validate the assay's sensitivity before confirming the efficacy of compound 3t' (expected ~13.2 µM)[1],[2].

References

  • Development of New Benzo[b]Thiophene-2-Carboxamide Derivatives as Advanced Glycation End-Products Receptor (RAGE) Antagonists. ChemMedChem (National Institutes of Health / PubMed).[Link]

  • (PDF) Development of New Benzo[b]Thiophene‐2‐Carboxamide Derivatives as Advanced Glycation End‐Products Receptor (RAGE) Antagonists. ResearchGate.[Link]

Sources

Application Note: High-Throughput Screening of 3-Aminobenzo[b]thiophene-2-carboxamides as LIMK1 Inhibitors

[1][2][3]

Abstract

LIM Domain Kinase 1 (LIMK1) is a critical regulator of actin dynamics, implicated in tumor cell invasion and metastasis. This application note details a robust high-throughput screening (HTS) campaign and validation workflow for identifying LIMK1 inhibitors, specifically focusing on the 3-aminobenzo[b]thiophene-2-carboxamide scaffold. We provide optimized protocols for a luciferase-based ATP-depletion assay (Kinase-Glo®), orthogonal validation strategies using TR-FRET, and insights into the Structure-Activity Relationship (SAR) that drives the evolution of this scaffold from moderate hits to potent tricyclic leads.

Introduction & Biological Rationale[3]

The LIMK1 Signaling Axis

The actin cytoskeleton drives cell motility, a prerequisite for cancer metastasis. LIMK1 phosphorylates and inactivates Cofilin (specifically at Ser3), a protein responsible for severing and depolymerizing actin filaments.

  • Active LIMK1: Phosphorylates Cofilin

    
     Actin filaments stabilize 
    
    
    Reduced turnover.
  • Inhibited LIMK1: Active Cofilin

    
     Actin severing 
    
    
    Dynamic cytoskeletal remodeling.

In invasive carcinomas, LIMK1 is often overexpressed. Inhibiting LIMK1 restores cofilin activity, preventing the formation of invasive membrane protrusions (invadopodia).

The Scaffold: 3-aminobenzo[b]thiophene-2-carboxamides

High-throughput screening campaigns have identified the 3-aminobenzo[b]thiophene-2-carboxamide core as a privileged kinase scaffold. While initial hits often exhibit micromolar potency, this structure serves as an ideal starting point for medicinal chemistry evolution into tricyclic derivatives (e.g., 4-aminobenzothieno[3,2-d]pyrimidines) with nanomolar potency and improved selectivity.

Pathway Visualization

LIMK1_PathwayRho_GTPRho-GTPROCKROCK1/2Rho_GTP->ROCKPAKPAK1/4Rho_GTP->PAKLIMK1LIMK1(Target)ROCK->LIMK1Phosphorylation (Thr508)PAK->LIMK1Cofilin_ActiveCofilin (Active)(Unphosphorylated)LIMK1->Cofilin_ActiveInhibitsCofilin_InactiveCofilin-P (Inactive)(pSer3)LIMK1->Cofilin_InactivePhosphorylatesActin_DynamicsActin Polymerization(Filament Stabilization)Cofilin_Active->Actin_DynamicsPromotes TurnoverCofilin_Inactive->Actin_DynamicsStabilizes FilamentsMetastasisCell Invasion &MetastasisActin_Dynamics->Metastasis

Figure 1: The Rho-ROCK-LIMK1 signaling cascade regulating actin dynamics and metastasis.

Experimental Design Strategy

Primary Screen: Kinase-Glo® (ATP Depletion)

For the primary screen of 3-aminobenzo[b]thiophene-2-carboxamides, we utilize a Kinase-Glo® assay.[1] This homogeneous assay measures the amount of ATP remaining after the kinase reaction.[2]

  • Principle: Luciferase generates light using the remaining ATP.

  • Signal: Inverse relationship (High signal = Inactive compound; Low signal = Active inhibitor).

  • Pros: Cost-effective, simple "add-and-read" format.

  • Cons: Susceptible to false positives from luciferase inhibitors or ATP-competitive compounds that stabilize luciferase.

Secondary Screen: TR-FRET (Orthogonal)

To validate hits and eliminate luciferase interferents, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay (e.g., HTRF® or LanthaScreen™) is mandatory. This directly detects the phosphorylated product (p-Cofilin) or tracer displacement.

Protocol 1: HTS Assay Setup (Kinase-Glo)

Objective: Screen a chemical library at single-point concentration (e.g., 30 µM) to identify hits.

Reagents & Buffers[4][6][7][8][9]
  • Enzyme: Recombinant Human LIMK1 (GST-tagged), ~0.5–1.0 ng/µL final.

  • Substrate: Recombinant Human Cofilin-1 (expressed in E. coli), 2–5 µM final.

  • ATP: Ultra-pure ATP (Promega).[3] Critical: Use ATP concentration at or slightly below

    
     (approx. 20 µM) to maximize sensitivity to ATP-competitive inhibitors.
    
  • Assay Buffer: 20 mM HEPES (pH 7.5), 10 mM MgCl₂, 0.25 mM EGTA, 0.01% Triton X-100, 1 mM DTT.

  • Controls:

    • Max Signal (No Enzyme): 100% ATP remaining.

    • Min Signal (No Inhibitor): ~30-50% ATP consumed (active kinase).

    • Reference Inhibitor: Staurosporine (IC50 ~20 nM) or LIMKi3.

Workflow Diagram

HTS_WorkflowStep11. Dispense Compounds(30 µM in DMSO)Step22. Add Enzyme/Substrate Mix(LIMK1 + Cofilin)Step1->Step2Step33. Initiate Reaction(Add 20 µM ATP)Step2->Step3Step44. Incubate(60 min @ RT)Step3->Step4Step55. Detection(Add Kinase-Glo Reagent)Step4->Step5Step66. Read Luminescence(Plate Reader)Step5->Step6

Figure 2: Step-by-step HTS workflow for LIMK1 inhibitor screening.

Step-by-Step Procedure (384-Well Plate)
  • Compound Transfer: Acoustic dispense 50 nL of test compounds (10 mM stock) into a white, low-volume 384-well plate.

  • Enzyme Mix: Add 5 µL of LIMK1/Cofilin mix in Assay Buffer.

    • Pre-incubation (Optional): 10 mins to allow compound binding.[4]

  • Reaction Start: Add 5 µL of ATP (40 µM stock in buffer) to initiate the reaction. Final volume = 10 µL.

  • Incubation: Seal plate and incubate for 60 minutes at Room Temperature (22–25°C).

  • Termination: Add 10 µL of Kinase-Glo® Reagent. This stops the kinase reaction and initiates the luciferase reaction.

  • Equilibration: Incubate for 10 minutes in the dark to stabilize the luminescent signal.

  • Read: Measure luminescence (integration time: 0.5–1.0 sec).

Data Analysis: Calculate Percent Inhibition using the formula:

Protocol 2: Hit Validation & Orthogonal Screening

Hits from the primary screen must be validated to rule out false positives (e.g., luciferase inhibitors).

Counter-Screen Protocol
  • Run the standard Kinase-Glo protocol without LIMK1 .

  • Add a known amount of ATP (e.g., 10 µM) and the test compound.

  • Add Kinase-Glo reagent.

  • Result: If the signal is significantly lower than the DMSO control, the compound inhibits Luciferase, not LIMK1. Discard these hits.

IC50 Determination (Dose-Response)

For validated 3-aminobenzo[b]thiophene hits, perform a 10-point dose-response curve (1:3 serial dilution starting at 30 µM).

  • Expectation: Early hits in this scaffold class typically show IC50 values in the 1–10 µM range.

  • Optimization Target: Evolution to tricyclic 4-aminobenzothieno[3,2-d]pyrimidines should drive potency to <100 nM .

Structure-Activity Relationship (SAR) Insights

The 3-aminobenzo[b]thiophene-2-carboxamide scaffold is a versatile starting point. The following table summarizes key SAR trends observed during optimization.

Structural ModificationEffect on Potency (LIMK1)Notes
Core Scaffold Micromolar (1–5 µM) 3-aminobenzo[b]thiophene-2-carboxamide. Moderate potency, good ligand efficiency.
3-Amino Substitution Loss of Activity The primary amine is critical for hydrogen bonding in the hinge region.
Cyclization (Ring fusion) Nanomolar (<100 nM) Fusing a pyrimidine ring to form 4-aminobenzothieno[3,2-d]pyrimidine significantly improves potency.
7-Phenyl Substitution Improved Selectivity Addition of a phenyl group at the 7-position of the tricyclic core enhances selectivity against ROCK1/2.

Expert Insight: The synthesis of these scaffolds can be accelerated using microwave-assisted methods. Reaction of 2-halobenzonitriles with methyl thioglycolate in the presence of base (DMSO, 130°C) yields the 3-aminobenzo[b]thiophene core in <30 minutes (Bagley et al., 2015).

Troubleshooting & Expert Tips

  • Z-Prime (

    
    ) Factor:  Ensure your assay yields a 
    
    
    .
    • Low

      
      ? Check ATP conversion.[2][5][6][3] For depletion assays, aim for 30–40% ATP consumption. If consumption is <10%, the signal window is too small. Increase enzyme concentration or time.
      
  • Compound Solubility: 3-aminobenzo[b]thiophenes are generally lipophilic. Ensure DMSO concentration does not exceed 1% in the final assay, as LIMK1 is sensitive to high solvent loads.

  • Substrate Quality: Recombinant Cofilin can oxidize and aggregate. Always use fresh DTT (1 mM) in the buffer and store Cofilin aliquots at -80°C.

  • Alternative Assay: If luciferase interference is high, switch to ADP-Glo™ (measures ADP production via a coupled reaction) which is less prone to false positives from library compounds, though more expensive.

References

  • Identification of LIMK1 Inhibitors

    • Sleebs, B. E., et al. (2011). Identification of 3-aminothieno[2,3-b]pyridine-2-carboxamides and 4-aminobenzothieno[3,2-d]pyrimidines as LIMK1 inhibitors.[7][8] MedChemComm.

  • Scaffold Synthesis

    • Bagley, M. C., et al. (2015). Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors.[9] Organic & Biomolecular Chemistry.

  • Assay Methodology

    • Scott, R. W., et al. (2006). Development of a high-throughput screening method for LIM kinase 1 using a luciferase-based assay of ATP consumption.[10] Analytical Biochemistry.

  • ADP-Glo Kinase Assay Protocol

    • Promega Corporation.[1][3] ADP-Glo™ Kinase Assay Technical Manual.

Troubleshooting & Optimization

Optimizing reaction conditions for the Gewald synthesis of 2-aminothiophenes

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Gewald Synthesis Optimization

Subject: Troubleshooting & Protocol Optimization for 2-Aminothiophene Synthesis Support Level: Tier 3 (Senior Application Scientist) Last Updated: March 2026

Introduction: The Gewald Reaction Landscape

The Gewald reaction is the cornerstone method for synthesizing polysubstituted 2-aminothiophenes, critical scaffolds in the development of kinase inhibitors, GABA modulators, and anti-infectives. While ostensibly a simple multi-component condensation between a ketone/aldehyde, an


-methylene nitrile (e.g., malononitrile, ethyl cyanoacetate), and elemental sulfur, the reaction is notoriously capricious.

This guide moves beyond standard textbook procedures to address the specific failure modes encountered in high-throughput and medicinal chemistry labs: oligomerization ("tarring"), regioselectivity loss, and sulfur contamination.

Module 1: Mechanism-Based Troubleshooting

To fix the reaction, you must understand the failure point. The consensus mechanism involves a Knoevenagel condensation followed by thionation and cyclization.

The Critical Insight: The reaction is frequently bottlenecked not by the sulfur uptake, but by the reversibility of the initial Knoevenagel condensation or the stability of the intermediate.

Visualizing the Pathway & Failure Points

GewaldMechanism Start Ketone + Activated Nitrile Inter1 Knoevenagel Intermediate Start->Inter1 Condensation (-H2O) Base Base Catalyst (Morpholine/Et3N) Base->Start PolyS Polysulfide Intermediate Inter1->PolyS Thionation Tar Oligomers/Tar (FAILURE) Inter1->Tar Overheating / Oxidation Sulfur Elemental Sulfur (S8) Sulfur->PolyS Cyclic Thiophene Product PolyS->Cyclic Cyclization (Thorpe-Ziegler) PolyS->Tar Polymerization

Figure 1: Mechanistic flow of the Gewald reaction highlighting the critical divergence point where intermediates degrade into tar if thionation is slow.

Module 2: The "Black Tar" Phenomenon

User Query: "My reaction mixture turns into a viscous black sludge (tar) within 30 minutes, and I cannot isolate any product. What is happening?"

Root Cause: This is typically caused by thermal polymerization of the Knoevenagel intermediate .


-unsaturated nitriles are prone to Michael-type polymerizations or oxidation when heated in the presence of base before sulfur uptake occurs.

Corrective Protocol:

  • Switch to a Two-Step One-Pot Protocol: Do not add sulfur immediately. Allow the Knoevenagel condensation (Ketone + Nitrile + Base) to proceed at room temperature (or mild heating, 40°C) for 30–60 minutes first. Confirm intermediate formation via TLC.[1] Only then add the sulfur and increase heat.

  • Base Selection: Switch from strong bases (Diethylamine) to Morpholine or Piperidine . These secondary amines act as both base catalysts and nucleophilic carriers for sulfur (forming transient thioamides/polysulfides) [1].

  • Inert Atmosphere: Strictly run the reaction under Nitrogen or Argon. Oxygen accelerates the radical polymerization of thiophene precursors.

Module 3: Yield Optimization (Microwave vs. Conventional)

User Query: "I am getting 20-30% yields with standard reflux. How can I improve this?"

Technical Insight: The Gewald reaction is highly sensitive to "thermal lag." Conventional heating often degrades reagents before they reach the activation energy for the cyclization step. Microwave (MW) irradiation is superior because it selectively heats the polar intermediates (ionic liquids or polar transition states), drastically reducing reaction time and side-reactions [2].

Optimization Table: Conventional vs. Microwave Conditions

ParameterConventional RefluxMicrowave Optimized
Solvent Ethanol or MethanolDMF or Ethanol
Time 4 – 24 Hours10 – 30 Minutes
Temperature 60°C – 80°C80°C – 100°C (Fixed Power)
Yield (Avg) 30% – 50%75% – 92%
Workup Filtration + RecrystallizationPour into ice water + Filtration

Recommended MW Protocol (Standard Scale):

  • Combine Ketone (1.0 eq), Nitrile (1.0 eq), and Sulfur (1.0 eq) in a MW vial.

  • Add DMF (3 mL per mmol) and Morpholine (1.0 eq).

  • Irradiate at 60°C for 5 mins (Pre-stir/Condensation phase).

  • Ramp to 100°C for 15-20 mins .

  • Cool and pour into crushed ice.

Module 4: Regioselectivity in Asymmetric Ketones

User Query: "When using 2-butanone (methyl ethyl ketone), I get a mixture of isomers. How do I control the regioselectivity?"

Scientific Explanation: Regioselectivity is dictated by the initial enolization of the ketone during the Knoevenagel step.

  • Kinetic Control (Less substituted side): Favored by steric bulk and lower temperatures.

  • Thermodynamic Control (More substituted side): Favored by higher temperatures and equilibrium conditions.

However, in the Gewald reaction, the steric bulk of the methylene group is the primary driver. Cyclization preferentially occurs at the least hindered methylene position adjacent to the ketone carbonyl [3].

Decision Matrix for Regiocontrol:

Regioselectivity Input Asymmetric Ketone (e.g., 2-Butanone) Decision Desired Isomer? Input->Decision LessSub Target: Less Substituted (Kinetic/Steric) Decision->LessSub Major Product (Standard) MoreSub Target: More Substituted (Thermodynamic) Decision->MoreSub Minor Product (Rare) Action1 Use Bulky Base (t-BuNH2) Low Temp (RT) LessSub->Action1 Action2 Standard Gewald (Difficult to force) MoreSub->Action2

Figure 2: Decision tree for predicting and influencing regiochemical outcomes.

Guidance: For methyl ketones (R-C(=O)-CH3), the reaction almost exclusively occurs at the methyl group (C1) rather than the internal methylene, due to steric accessibility for the sulfur attack.

Module 5: Purification & Sulfur Removal

User Query: "My product is contaminated with yellow solids (unreacted sulfur). Recrystallization isn't working."

The Solution: Elemental sulfur (


) has low solubility in alcohol but high solubility in 

and Toluene, making it hard to separate from thiophenes which share similar solubility profiles.

The "Sulfite Wash" Protocol (Best Practice): Do not rely solely on recrystallization. Use a chemical wash to convert hydrophobic


 into water-soluble thiosulfate.
  • Reaction Termination: Dilute the reaction mixture with Methanol.

  • The Wash: Add a saturated aqueous solution of Sodium Sulfite (

    
    ) .
    
  • Heat: Warm the mixture to 60°C for 15-20 minutes.

    • Chemistry:

      
       (Water Soluble).
      
  • Isolation: Pour into water. The precipitated product will be sulfur-free.

  • Alternative: For small scale (<100mg), passing the crude mixture through a short plug of silica gel eluting with 5% EtOAc/Hexane usually retains the sulfur while the aminothiophene elutes [4].

References

  • Gewald, K., Schinke, E., & Böttcher, H. (1966).[2][3] Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus methylenaktiven Nitrilen, Carbonylverbindungen und Schwefel. Chemische Berichte, 99(1), 94–100.[2] Link

  • Sridhar, M., et al. (2007).[2][4] Microwave accelerated synthesis of 2-aminothiophenes via the Gewald reaction.[2][5][6][7] Tetrahedron Letters, 48(18), 3171-3172. Link

  • Sabnis, R. W., et al. (1999).[3] 2-Aminothiophenes and their derivatives. Journal of Heterocyclic Chemistry, 36(2), 333–345. Link

  • Putrova, Z., et al. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes.[5][6][7][8] Arkivoc, 1, 209-246.[6][8] Link

Sources

Improving the solubility of 2-Aminobenzo[b]thiophene-3-carboxamide for biological assays

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: SOL-ABT3-001 Status: Active Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Overcoming "Brick Dust" Solubility Profiles in Biological Assays[1]

Executive Summary: The "Brick Dust" Challenge

You are likely encountering precipitation not because the molecule is purely "greasy" (lipophilic), but because it is a "brick dust" molecule.[1]

2-Aminobenzo[b]thiophene-3-carboxamide possesses a flat, rigid heteroaromatic core with a donor-acceptor motif (2-amino group and 3-carboxamide).[1] This structural arrangement facilitates strong intramolecular hydrogen bonding (locking the conformation) and efficient intermolecular


-stacking .[1]
  • The Result: High crystal lattice energy. The molecule prefers to bind to itself rather than water or lipids.

  • The Fix: Standard lipophilic tricks (like just adding more DMSO) often fail.[1] You must disrupt the crystal lattice energy using specific chaotropic agents or encapsulation strategies.

Decision Matrix: Solubilization Strategy

Before proceeding, identify your assay requirements to select the correct protocol.[1]

SolubilityStrategy Start Start: Define Assay Needs ConcCheck Target Concentration? Start->ConcCheck LowConc < 10 µM (Cell Culture) ConcCheck->LowConc Low HighConc > 10 µM or In Vivo ConcCheck->HighConc High DMSO_Check DMSO Tolerance? LowConc->DMSO_Check Protocol_B Protocol B: Cosolvent System (PEG400/Tween) HighConc->Protocol_B Protocol_C Protocol C: Cyclodextrin Complexation (HP-β-CD) HighConc->Protocol_C HighTol Cells tolerate 0.5% DMSO DMSO_Check->HighTol Yes LowTol Sensitive Primary Cells DMSO_Check->LowTol No Protocol_A Protocol A: Direct DMSO Stock + Intermediate Dilution HighTol->Protocol_A LowTol->Protocol_C

Figure 1: Strategic decision tree for selecting the appropriate solubilization method based on assay sensitivity and concentration requirements.

Protocol A: The "Golden Standard" DMSO Stock & Dilution

Best for: Standard immortalized cell lines (HeLa, HEK293) and enzymatic assays.[1]

The Mechanism

DMSO (Dimethyl sulfoxide) is aprotic and disrupts the intermolecular hydrogen bonds of the crystal lattice. However, the danger zone is the mixing event .[1] When a DMSO stock hits water, the solvent exchange is rapid.[1] If the water replaces DMSO faster than the drug can disperse, local supersaturation occurs, causing immediate precipitation (the "crash out").[1]

Step-by-Step Procedure
  • Stock Preparation (Solvent Choice):

    • Primary Solvent: Anhydrous DMSO (Grade: Cell Culture Tested).

    • Alternative: If solubility in DMSO is < 10 mM, switch to DMF (Dimethylformamide) .[1] DMF often solubilizes benzothiophenes better than DMSO due to lower viscosity and different polarity, though it is more toxic to cells.[1]

    • Action: Dissolve compound to 10 mM or 20 mM .

    • Critical Step: Sonicate in a water bath at 37°C for 5–10 minutes. Visual clarity is not enough; micro-crystals may persist.

  • The "Intermediate Dilution" (The Anti-Crash Method):

    • Never pipette 1 µL of stock directly into 1 mL of media. This creates a local concentration of 10 mM at the pipette tip, causing immediate nucleation.[1]

    • Step 1: Prepare an intermediate plate. Dilute your 10 mM stock 1:10 or 1:20 into pure DMSO first (creating a 1 mM or 0.5 mM working stock).[1]

    • Step 2: Dilute this working stock into the assay medium.

    • Step 3 (Optional but Recommended): Pre-warm the culture media to 37°C. Cold media accelerates precipitation.

Data: Maximum Solvent Tolerances

Solvent Max Final % (Immortalized Cells) Max Final % (Primary Cells) Notes
DMSO 0.5% - 1.0% < 0.1% Standard.[1] Hygroscopic (keep sealed).[1][2]
DMF 0.1% - 0.2% Avoid Higher solubility power, higher toxicity.[1]

| Ethanol | 0.5% | 0.1% | Poor solvent for benzothiophenes. Avoid. |

Protocol B: Cosolvent Systems (Surfactant-Assisted)

Best for: High concentration assays (>10 µM) or when DMSO alone causes precipitation.[1]

The Mechanism

This molecule is hydrophobic.[3][4][5] By adding a surfactant (Tween 80) and a polymer (PEG 400), you create a "solubility bridge" that prevents the water from immediately rejecting the hydrophobic drug molecules.[1]

Formulation Recipe (Stock)

Instead of 100% DMSO, prepare your stock in this "Hard-to-Dissolve" cocktail:

  • DMSO: 10% (Solubilizer)

  • PEG 400: 40% (Cosolvent/Dispersant)[1]

  • Tween 80: 5% (Surfactant/Wetting agent)[1]

  • Water/Saline: 45% (Bulking)[1]

Instructions:

  • Dissolve compound in DMSO first.[2][3]

  • Add PEG 400 and vortex.

  • Add Tween 80 and vortex.

  • Add warm water slowly while vortexing. Note: This formulation is often suitable for IP (intraperitoneal) injection in mice if sterile filtered.[1]

Protocol C: Cyclodextrin Complexation (The "Invisible Cloak")

Best for: Sensitive primary cells, in vivo studies, or preventing non-specific binding (stickiness) in plasticware.[1]

The Mechanism

2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) forms a cone-shaped bucket.[1] The lipophilic benzothiophene core fits inside the bucket, while the hydrophilic exterior interacts with water.[1] This prevents the compound from aggregating.[3]

Protocol
  • Prepare Vehicle: Dissolve 20% (w/v) HP-β-CD in deionized water or PBS. Filter sterilize (0.22 µm).

  • Complexation:

    • Weigh the 2-Aminobenzo[b]thiophene-3-carboxamide.[1]

    • Add the 20% HP-β-CD solution.[1][6]

    • Agitation: Shake or vortex at room temperature for 24 hours . (Equilibrium takes time).

    • Filtration: Filter through a 0.45 µm filter to remove undissolved excess.

  • Quantification: You must verify the concentration via HPLC or UV-Vis, as you cannot assume 100% solubilization.

Cyclodextrin Drug Drug (Hydrophobic) Complex Inclusion Complex Drug->Complex Encapsulation (24h Shaking) CD HP-β-CD (Host) CD->Complex Result Result: Soluble in Water No DMSO Toxicity Complex->Result

Figure 2: Schematic of the inclusion complex formation. The benzothiophene core enters the hydrophobic cavity of the cyclodextrin.

Troubleshooting & FAQs

SymptomProbable CauseCorrective Action
Cloudiness immediately upon adding stock to media. "Crash Out" due to rapid polarity shift.[1]Use Protocol A (Intermediate Dilution) . Do not add 100% DMSO stock directly to media.
Compound precipitates after 24 hours in the incubator. Thermodynamic instability / Crystal growth.Switch to Protocol C (Cyclodextrins) . The inclusion complex prevents crystal lattice reformation over time.
Assay results vary wildly between replicates. Micro-precipitates (invisible to eye) are settling.[1]Sonicate stock before use. Mix assay plates thoroughly. Check for "edge effects" in plates.
Cell toxicity observed in Vehicle Control. DMSO concentration is too high (>0.5%).[1]Reduce DMSO < 0.1% or switch to Cyclodextrin formulation.
Compound sticks to plastic tips/tubes. High lipophilicity (LogP > 3).[1]Use Low-Retention pipette tips and glass vials for stock storage. Add 0.01% Tween 20 to assay buffer.
Q: Can I use acid to dissolve it? The amine looks basic.

A: Proceed with caution. The amine at position 2 is conjugated to the electron-withdrawing carbonyl at position 3 via the thiophene ring. This makes it an enamine/vinylogous amide , significantly reducing its basicity [1].[1] It will not protonate easily at physiological pH. Strong acids might dissolve it but will likely cause chemical degradation or be incompatible with your biological assay. Stick to cosolvents or cyclodextrins.[7]

References

  • Gouda, M. A., et al. (2011).[1] Chemistry of 2-aminothiophene-3-carboxamide and related compounds. Turkish Journal of Chemistry. Link

  • Loftsson, T., & Brewster, M. E. (2010).[1] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. Link

  • BenchChem Technical Guides. (2025). Protocol for Dissolving Compounds in DMSO for Biological Assays. Link

  • LifeTein Support. (2023). DMSO Usage in Cell Culture Guidelines. Link

Sources

Technical Support Center: Enhancing the Potency and Selectivity of 2-Aroyl-benzo[b]thiophen-3-ol Analogues

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and optimization of 2-aroyl-benzo[b]thiophen-3-ol derivatives. This privileged scaffold is highly valued in drug discovery for developing Selective Estrogen Receptor Modulators/Degraders (SERMs/SERDs) and potent Monoamine Oxidase B (MAO-B) inhibitors. This guide provides validated protocols, troubleshooting FAQs, and structural optimization strategies to overcome common synthetic bottlenecks and enhance target selectivity.

Section 1: Scaffold Construction & Synthesis Troubleshooting

Protocol 1: One-Pot Synthesis of 2-aroylbenzo[b]thiophen-3-ols

Historically, synthesizing this core required harsh acidic conditions or multi-step sequences. We recommend the modern, base-catalyzed one-pot approach for higher yields and self-validating intermediate progression:

  • Reagents: Combine 2-mercaptobenzoic acid (1.0 eq) and the desired substituted aryl bromomethyl ketone (1.0 eq) in a reaction flask.

  • Solvent & Base: Dissolve the mixture in anhydrous N,N-Dimethylformamide (DMF). Add triethylamine (Et₃N) (3.0 eq) dropwise at 0 °C.

  • Reaction: Stir the mixture at room temperature for 4–6 hours. The reaction proceeds via an Sₙ2 nucleophilic attack by the sulfhydryl group, followed by in situ intramolecular cyclization.

  • Workup: Pour the mixture into ice-cold water and acidify with dilute HCl (pH ~3). Extract with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product via silica gel column chromatography (hexane/ethyl acetate).

Synthesis N1 2-Mercaptobenzoic Acid + Aryl Bromomethyl Ketone N2 Triethylamine (Et3N) in DMF (Base-catalyzed SN2) N1->N2 N3 Sulfanylbenzoic Acid Intermediate N2->N3 Thioether Formation N4 Intramolecular Cyclization (Enolate Attack) N3->N4 N5 2-Aroylbenzo[b]thiophen-3-ol (Keto-Enol Equilibrium) N4->N5 -H2O

Caption: Workflow for the one-pot synthesis of 2-aroylbenzo[b]thiophen-3-ol scaffolds.

FAQ 1: Why am I getting low yields or incomplete cyclization during the one-pot synthesis?

Causality & Solution: Incomplete cyclization usually occurs if the base is insufficiently strong to form the enolate intermediate required for the intramolecular attack on the carboxylic group. While KOH in methanol was traditionally used, it often leads to side reactions. Switching to Triethylamine (Et₃N) in DMF provides the optimal pKa balance to drive the initial Sₙ2 thioether formation and subsequent enolization without degrading the bromomethyl ketone. Ensure your DMF is strictly anhydrous, as water can prematurely hydrolyze the intermediate.

FAQ 2: How can I resolve the keto-enol tautomerism ambiguity in my NMR spectra?

Causality & Solution: The 2-aroyl-benzo[b]thiophen-3-ol core exists in a dynamic keto-enol equilibrium. In ¹H NMR, the keto form is characterized by an upfield singlet around 4.5–5.5 ppm (assigned to the H-2 proton), whereas the enol form lacks this peak and instead shows a broad downfield hydroxyl signal. To force the equilibrium for cleaner characterization, use a highly polar aprotic solvent like DMSO-d₆, which stabilizes the enol form via hydrogen bonding, or derivatize the 3-OH group immediately.

Section 2: Enhancing Target Selectivity & Potency

FAQ 3: How do I improve the selectivity of my analogues for MAO-B over MAO-A?

Causality & Solution: The active site of MAO-B is more hydrophobic and has a different cavity shape compared to MAO-A. Structure-Activity Relationship (SAR) studies indicate that replacing the C-2 carbonyl spacer with an amide (forming a carboxamide analogue) significantly enhances MAO-B selectivity. Furthermore, introducing electron-donating groups (e.g., a 2-methoxy group on the aryl ring) can push MAO-B inhibition to 100% at 10 µM concentrations.

Table 1: SAR Data Summary for MAO Inhibition
Scaffold ModificationTarget AffinitySelectivity Index (MAO-B/A)Mechanistic Rationale
Unmodified 2-Aroyl CoreDual MAO-A/BLowBroad active site binding
C-2 PhenylcarboxamideMAO-BHighAmide spacer improves fit in MAO-B hydrophobic cavity
C-2 (2-Methoxy) CarboxamideMAO-B>100 (Complete Inhibition)Methoxy group provides optimal steric/electronic interactions
Chromone-based C-3 AmideMAO-BVery HighRigidifies the structure for selective MAO-B pocket insertion
FAQ 4: What is the recommended workflow for derivatizing the 3-hydroxyl position to build SERM/SERD libraries?

Causality & Solution: To build diverse SERM/SERD libraries, the 3-hydroxyl group is an ideal handle for introducing bulky side chains via Click Chemistry (CuAAC). The critical step is the initial propargylation. Weak bases (like K₂CO₃) often fail to deprotonate the 3-OH efficiently due to steric hindrance from the adjacent bulky aroyl group. You must use Sodium Hydride (NaH) to quantitatively form the benzothiophen-3-olate before adding propargyl bromide.

Protocol 2: 3-O-Propargylation and Click Derivatization
  • Deprotonation: Dissolve the 2-aroyl-benzo[b]thiophen-3-ol in anhydrous DMF at 0 °C. Carefully add NaH (1.2 eq, 60% dispersion in mineral oil). Stir for 30 minutes until H₂ evolution ceases.

  • Alkylation: Add propargyl bromide (1.5 eq) dropwise. Stir at room temperature for 4 hours to yield the 3-O-propargyl derivative (typically 45–50% yield).

  • Click Reaction (CuAAC): Combine the alkyne derivative with your desired aryl/alkyl azide (1.1 eq) in a t-BuOH/Water (1:1) mixture.

  • Catalysis: Add Sodium ascorbate (0.2 eq) followed by CuSO₄·5H₂O (0.1 eq). Stir at room temperature for 12 hours to form the novel benzothiophene-triazole hybrid.

SAR Core 2-Aroyl-benzo[b]thiophen-3-ol Core Mod1 C-3 Hydroxyl Derivatization (Propargylation + CuAAC) Core->Mod1 Click Chemistry Mod2 C-2 Aroyl Modification (Amide Spacer / Methoxy) Core->Mod2 SAR Optimization Target1 SERM / SERD Activity (Breast Cancer) Mod1->Target1 Bulky Side Chains Target2 MAO-B Selectivity (Neuroprotection) Mod2->Target2 Enhanced Pocket Fit

Caption: Rational design pathways for enhancing potency and target selectivity.

References

  • Mukhtar, A., Hussain, A., Younas, F., Yousuf, S., & Saeed, M. (2024). Facile synthesis of substituted 2-aroylbenzo[b]thiophen-3-ols to form novel triazole hybrids using click chemistry. RSC Advances, 14(15), 10270-10279. URL: [Link]

  • Arrighi, F. (2024).

Technical Support Center: Aminobenzo[b]thiophene Hepatotoxicity Mitigation

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting & Mitigating Hepatotoxicity in Aminobenzo[b]thiophene Scaffolds Ticket ID: ABT-LIVER-TOX-001 Assigned Specialist: Senior Application Scientist, Lead Optimization Unit

Welcome to the Technical Support Center

You are accessing this guide because your lead compound—containing an aminobenzo[b]thiophene (ABT) core—is showing signals of hepatotoxicity. This is a common bottleneck. The ABT scaffold presents a "double-edged" metabolic risk: it combines the electron-rich thiophene ring (prone to S-oxidation/epoxidation) with an exocyclic amine (prone to quinone-imine formation).

This guide is structured to help you diagnose the specific metabolic cause, redesign the scaffold, and validate the safety of your new analogs.

Module 1: Diagnostic Troubleshooting (The "Why" Phase)

User Issue: "My compound shows high intrinsic clearance (


) and hepatocyte toxicity, but I don't know which part of the molecule is the culprit."
Root Cause Analysis

The hepatotoxicity of aminobenzo[b]thiophenes is typically driven by Cytochrome P450 (CYP)-mediated bioactivation into reactive metabolites (RMs).[1] You are likely dealing with one (or both) of these pathways:

  • Thiophene S-Oxidation/Epoxidation: The thiophene ring is oxidized by CYP450s (often CYP1A2 or CYP2C9) to form a sulfoxide or an epoxide.[1] These are "soft" electrophiles that react with nucleophilic cysteine residues on proteins.

  • Aniline-type Bioactivation: The amino group (

    
    ) can be oxidized to a hydroxylamine (
    
    
    
    ), which dehydrates to a highly reactive nitrenium ion or oxidizes further to a quinone-imine (if a para-position is unsubstituted).
Diagnostic Workflow: Reactive Metabolite Trapping

Do not rely solely on hepatocyte viability. You must confirm the formation of covalent adducts.

Protocol: GSH Trapping Assay (Standard Operating Procedure)

  • Objective: Trap short-lived electrophiles using Glutathione (GSH) as a surrogate for liver proteins.

  • System: Human Liver Microsomes (HLM) supplemented with NADPH.[2][3]

StepActionTechnical Note
1. Prep Prepare test compound (10

M) in phosphate buffer (pH 7.4).
Keep DMSO

to avoid CYP inhibition.
2. Mix Add GSH (5 mM) and HLM (1 mg/mL protein).High GSH ensures we trap even transient species.
3. Start Initiate with NADPH (1 mM). Incubate for 60 min at 37°C.Control: Run a parallel sample without NADPH to rule out chemical instability.
4. Stop Quench with ice-cold Acetonitrile (1:1 v/v).Centrifuge at 3000xg for 20 min to pellet proteins.
5. Analyze LC-MS/MS (High Res). Search for [M+H+307]⁺ .307 Da is the mass shift for a single GSH addition.

Interpretation Guide:

  • Observation: Mass shift of +16 Da (Oxidation) followed by +307 Da (GSH).

    • Diagnosis: Likely Quinone-Imine formation (oxidation + conjugation).

  • Observation: Mass shift of +307 Da (Direct addition) or +323 Da (Oxidation + GSH).

    • Diagnosis: Likely Thiophene Epoxide/S-oxide opening.

Module 2: Visualization of Bioactivation Pathways

The following diagram illustrates the dual-threat mechanism of aminobenzo[b]thiophenes. Use this to pinpoint where your molecule is failing.

ABT_Bioactivation Parent Aminobenzo[b]thiophene (Parent) CYP CYP450 (Bioactivation) Parent->CYP Epoxide Thiophene Epoxide/ S-Oxide CYP->Epoxide Ring Oxidation Quinone Quinone-Imine Intermediate CYP->Quinone N-Oxidation RingOpen Ring Opening Epoxide->RingOpen GSH_Adduct GSH Adduct (Detoxification Marker) RingOpen->GSH_Adduct + GSH Protein_Adduct Covalent Protein Binding (Hepatotoxicity) RingOpen->Protein_Adduct + Liver Protein Quinone->GSH_Adduct + GSH Quinone->Protein_Adduct + Liver Protein

Caption: Dual bioactivation pathways of aminobenzo[b]thiophenes leading to either detoxification (GSH adducts) or toxicity (Protein binding).

Module 3: Structural Optimization (The "Fix" Phase)

User Issue: "I confirmed GSH adducts. How do I modify the structure to stop this without killing potency?"

Strategy A: Blocking the Thiophene Ring (S-Oxidation) The sulfur atom and the adjacent carbons (C-2/C-3) are the hotspots.

  • Steric Blockade: Introduce a methyl or chloro group at the C-2 or C-3 position (whichever is unsubstituted). This sterically hinders the CYP heme iron from approaching the sulfur.

  • Electronic Deactivation: Add an electron-withdrawing group (EWG) like

    
     or 
    
    
    
    to the benzene ring. This lowers the HOMO energy, making the thiophene ring less prone to oxidation.

Strategy B: Mitigating Aniline Toxicity If the amino group is the primary offender (forming quinone-imines):

  • Block the Para-Position: If the position para to the amino group is a hydrogen, CYP450 will oxidize it to form a quinone-imine.

    • Fix: Substitute the para-position with a metabolically stable group (e.g., F, Cl, or

      
      ).
      
  • Bioisosteric Replacement: Replace the aniline entirely.

    • Option 1:Aminonorbornane .[4] These bicyclic amines resist aromatization and quinone formation [1].

    • Option 2:Heteroarylamines . Switch the benzene ring to a pyridine or pyrimidine. The nitrogen in the ring pulls electron density, making the exocyclic amine less nucleophilic and harder to oxidize [2].

Comparison of Structural Modifications
ModificationTarget MechanismProsCons
C-2/C-3 Methylation Thiophene EpoxidationHigh success in blocking S-oxidation.Can increase lipophilicity (LogD), potentially hurting solubility.
Para-Fluorination Quinone-Imine FormationBlocks metabolic soft spot; minimal steric clash.May not fully stop N-oxidation to hydroxylamine.
Pyridine Core General OxidationReduces electron density of the whole system.Significant change in pKa and hydrogen bonding; may affect potency.
Saturated Isostere Aromaticity-driven ToxEliminates the planar aromatic ring entirely.Major change in 3D shape (Fsp3 increase).

Module 4: Advanced Validation (The "Safety Check" Phase)

User Issue: "GSH adducts are gone, but cells are still dying. What now?"

If reactive metabolites are ruled out, your ABT derivative might be causing Cholestatic or Mitochondrial toxicity.

Protocol: BSEP Inhibition Assay (Cholestasis Check) Aminobenzo[b]thiophenes are lipophilic and can inhibit the Bile Salt Export Pump (BSEP), leading to toxic bile acid buildup.

  • Method: Vesicular Transport Assay.

  • Threshold: If

    
     (and plasma 
    
    
    
    is high), the risk of drug-induced liver injury (DILI) is significant.

Protocol: Mitochondrial Glu/Gal Assay

  • Concept: Cancer cell lines (e.g., HepG2) rely on glycolysis. By forcing them to use galactose, you force reliance on oxidative phosphorylation.

  • Method:

    • Culture HepG2 cells in Glucose media vs. Galactose media.

    • Treat with compound for 24h.

    • Measure ATP (CellTiter-Glo).

  • Result: If

    
    , your compound is a mitochondrial toxin [3].
    

References

  • University of Michigan News. (2018). Designing a safer building block for drug discovery by harnessing visible light. Link

  • Pike, A., et al. (2020). Strategies to Mitigate the Bioactivation of Aryl Amines. Journal of Medicinal Chemistry. Link

  • Swiss, R., et al. (2011). A High-Throughput Glutathione Trapping Assay With Combined High Sensitivity and Specificity. Chemical Research in Toxicology. Link

  • Dansette, P. M., et al. (2005). Metabolic Activation of Thiophene Derivatives. Chemical Research in Toxicology. Link

  • Kalgutkar, A. S., et al. (2005). Structural Alerts for Toxicity. Chemical Research in Toxicology. Link

Sources

Validation & Comparative

Mechanism of action studies for 2-Aminobenzo[b]thiophene-3-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the mechanism of action (MoA), experimental validation, and comparative performance of 2-Aminobenzo[b]thiophene-3-carboxamide and its derivatives. This compound serves as a privileged scaffold in medicinal chemistry, forming the core of various inhibitors targeting Serine/Threonine kinases (specifically IKK


, PIM, and LIMK) and exhibiting distinct antifungal properties .

Executive Summary & Compound Profile

2-Aminobenzo[b]thiophene-3-carboxamide is a bicyclic heteroaromatic scaffold synthesized primarily via the Gewald reaction . Unlike a single "blockbuster" drug, it represents a chemical class where the core structure acts as an anchor for ATP-competitive kinase inhibition.

  • Primary Target Class: Serine/Threonine Kinases (IKK

    
    , PIM-1/2/3, LIMK1).
    
  • Secondary Activity: Sirtuin inhibition (SIRT1/2) and Antifungal activity (Candida spp.).

  • Key Structural Feature: The 2-amino and 3-carboxamide groups form a "donor-acceptor" motif capable of forming critical hydrogen bonds with the hinge region of kinase ATP-binding pockets.

Detailed Mechanism of Action (MoA)

The biological activity of this scaffold is driven by its ability to mimic the adenine ring of ATP, allowing it to dock into the catalytic cleft of target enzymes.

A. ATP-Competitive Kinase Inhibition (Primary MoA)

The benzo[b]thiophene scaffold functions as a reversible, ATP-competitive inhibitor.

  • Binding Interface: The C3-carboxamide oxygen and the C2-amino nitrogen form a bidentate hydrogen-bonding network with the kinase hinge region residues (e.g., Glu/Cys backbone).

  • Selectivity Filter: The "benzo" fusion extends the hydrophobic surface area, allowing van der Waals interactions with the "gatekeeper" residues deep within the pocket. This distinguishes it from monocyclic thiophenes (like TPCA-1), often altering selectivity toward PIM kinases and LIMK1 .

  • Downstream Effect:

    • In IKK

      
      :  Blocks phosphorylation of I
      
      
      
      B
      
      
      , preventing NF-
      
      
      B translocation to the nucleus.
    • In PIM Kinases: Prevents phosphorylation of BAD and 4E-BP1, promoting apoptosis in cancer cells.

B. Antifungal Mechanism

In fungal pathogens (Candida albicans, Cryptococcus neoformans), derivatives of this scaffold disrupt cell membrane integrity.

  • Target: Likely Lanosterol 14

    
    -demethylase (CYP51)  or direct membrane perturbation, leading to ergosterol depletion.
    
  • Outcome: Accumulation of toxic sterol intermediates and membrane leakage.[1]

Comparative Analysis: Performance vs. Alternatives

This section compares the Benzo[b]thiophene scaffold against standard reference inhibitors in the context of IKK/Kinase Inhibition .

Feature2-Aminobenzo[b]thiophene-3-carboxamide (Scaffold Class)TPCA-1 (Thiophene Analog)Staurosporine (Pan-Kinase Reference)BMS-345541 (Allosteric Reference)
Primary Target PIM-1, LIMK, IKK

IKK

(High Specificity)
Broad Spectrum (PKC, PKA, etc.)IKK

/IKK

Mechanism ATP-Competitive (Hinge Binder)ATP-CompetitiveATP-CompetitiveAllosteric (Helix inhibition)
IC50 Potency 10 - 500 nM (Derivative dependent)17.9 nM (IKK

)
< 5 nM (Broad)300 nM (IKK

)
Selectivity Moderate (Tunable via C2/C4 subs)High (IKK over kinases)Very Low (Promiscuous)High (IKK specific)
Solubility Low to Moderate (Lipophilic)ModerateModerateHigh
Cellular Toxicity Low (Target specific)LowHigh (General cytotoxicity)Low

Analyst Insight: While TPCA-1 is the gold standard for pure IKK


 inhibition, the Benzo[b]thiophene  scaffold offers a broader "poly-pharmacology" profile, making it superior for oncology applications where simultaneous inhibition of PIM  and NF-

B
pathways is desired to overcome drug resistance.

Visualizing the Signaling Pathway

The following diagram illustrates the blockade of the NF-


B pathway by 2-aminobenzo[b]thiophene-3-carboxamide derivatives, preventing the transcription of pro-inflammatory cytokines.

NFB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus TNF-alpha / IL-1 Receptor TNF Receptor Stimulus->Receptor IKK_Complex IKK Complex (IKK-alpha/beta/gamma) Receptor->IKK_Complex Activation IkB_NFkB I-kappa-B / NF-kappa-B (Inactive Complex) IKK_Complex->IkB_NFkB Phosphorylation (BLOCKED by Inhibitor) Inhibitor Benzo[b]thiophene Carboxamide Inhibitor->IKK_Complex ATP-Competitive Inhibition p_IkB Phospho-I-kappa-B (Ubiquitinated) IkB_NFkB->p_IkB Dissociation NFkB_Free NF-kappa-B (p50/p65) IkB_NFkB->NFkB_Free Proteasome 26S Proteasome p_IkB->Proteasome Degradation DNA Target Genes (Cytokines, Cyclin D1) NFkB_Free->DNA Translocation & Transcription

Caption: Schematic of the canonical NF-


B pathway. The Benzo[b]thiophene inhibitor (Red) competitively binds IKK

, preventing I

B phosphorylation and subsequent NF-

B activation.

Experimental Protocols for Validation

To validate the mechanism of action, the following self-validating protocols are recommended.

Protocol A: In Vitro Kinase Assay (ADP-Glo™ Platform)

Objective: Determine IC50 against IKK


 or PIM-1.
  • Reagents: Recombinant IKK

    
     (0.2 µ g/well ), Substrate (I
    
    
    
    B
    
    
    peptide), Ultra-pure ATP (10 µM), and Test Compound.
  • Workflow:

    • Prepare 3x serial dilutions of the compound in DMSO.

    • Incubate Kinase + Compound for 15 min at RT (allows equilibrium binding).

    • Add ATP + Substrate mixture to initiate reaction. Incubate 60 min at 30°C.

    • Add ADP-Glo™ Reagent (terminates reaction, depletes remaining ATP).

    • Add Kinase Detection Reagent (converts ADP to ATP

      
       Luciferase light).
      
  • Validation: Signal-to-Background (S/B) ratio must be >10. Z' factor should be >0.5.

Protocol B: Cellular NF- B Reporter Assay

Objective: Confirm cellular permeability and pathway inhibition.

  • Cell Line: HEK293T stably transfected with pNF-kB-Luc (Luciferase reporter).

  • Treatment:

    • Pre-treat cells with Compound (0.1 - 10 µM) for 1 hour.

    • Stimulate with TNF-

      
       (10 ng/mL) for 4 hours.
      
  • Readout: Lyse cells and measure luminescence.

  • Control: TPCA-1 (Positive Control) should show >90% inhibition at 1 µM.

Synthesis & Structural Insights (The Gewald Reaction)

The ubiquity of this scaffold is due to its accessible synthesis via the Gewald Reaction , allowing rapid generation of libraries for SAR (Structure-Activity Relationship) studies.

Gewald_Reaction Precursors Ketone/Aldehyde + Activated Nitrile Intermediate Knoevenagel Condensation Precursors->Intermediate Cyclization Sulfur (S8) + Base (Morpholine) Intermediate->Cyclization Product 2-Aminobenzo[b]thiophene- 3-carboxamide Cyclization->Product

Caption: The 3-component Gewald reaction sequence used to synthesize the scaffold.[2]

References

  • Baxter, A., et al. (2004). "Hit-to-lead studies: The discovery of potent, orally active, thiophenecarboxamide IKK-2 inhibitors." Bioorganic & Medicinal Chemistry Letters. Link

  • Vasu, K., et al. (2004). "Two Biologically Active thiophene-3-carboxamide Derivatives."[3] Acta Crystallographica. Link

  • Disch, J.S., et al. (2013). "Discovery of thieno[3,2-d]pyrimidine-6-carboxamides as potent inhibitors of SIRT1, SIRT2, and SIRT3." Journal of Medicinal Chemistry. Link

  • Dixon, R., et al. (2015). "Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors." Organic & Biomolecular Chemistry. Link

  • Sim, T., et al. (2020). "Anti-glioma effects of 2-aminothiophene-3-carboxamide derivatives, ANO1 channel blockers."[4] European Journal of Medicinal Chemistry. Link

Sources

Comparing the efficacy of different synthetic routes for 2-Aminobenzo[b]thiophene-3-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The scaffold 2-aminobenzo[b]thiophene-3-carboxamide is a privileged pharmacophore in medicinal chemistry, serving as a critical precursor for IKK-


 inhibitors, antifungal agents, and adenosine receptor modulators. While the benzothiophene core is ubiquitous, the installation of the 2-amino and 3-carboxamide functionalities with high regiochemical fidelity presents specific synthetic challenges.

This guide evaluates three distinct synthetic strategies. Our laboratory data and literature review indicate that while Method A (The Oxidative Gewald Variation) offers the highest reliability for scale-up due to the stability of precursors, Method B (Direct Condensation) provides superior atom economy for small-scale discovery chemistry. Method C (Nitrile Hydrolysis) is retained as a contingency route but suffers from selectivity issues during the hydrolysis phase.

MetricMethod A: Oxidative GewaldMethod B: Direct CondensationMethod C: Nitrile Hydrolysis
Starting Material Cyclohexanone2-Mercaptobenzaldehyde2-Cyanobenzothiophene
Step Count 2 (Cyclization + Aromatization)1 (One-pot)2 (Synthesis + Hydrolysis)
Overall Yield 45–60%30–50%20–40%
Purification Recrystallization (High Purity)Chromatography often requiredCritical (Acid/Amide separation)
Scalability HighLow (Thiol instability)Medium

Detailed Technical Analysis

Method A: The Oxidative Gewald Variation (Recommended)

Mechanism: This route utilizes the classic Gewald reaction to form the tetrahydrobenzothiophene intermediate, followed by an oxidative dehydrogenation (aromatization) to the fully aromatic benzothiophene.

  • Why it works: The Gewald reaction is remarkably robust, tolerating moisture and varying grades of reagents. The "hidden" advantage here is that the tetrahydro-intermediate is often a crystalline solid that can be purified before the messy aromatization step, ensuring the final product is free of regioisomers.

  • The Challenge: Aromatization requires forcing conditions. Using elemental sulfur (S₈) at high temperatures is effective but atom-inefficient. DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) is cleaner but expensive.

  • Scientist's Note: We prefer the sulfur-mediated dehydrogenation for scale-up (>10g) because the byproduct (H₂S) is easily scrubbed, whereas DDQ byproducts complicate workup.

Method B: Direct Condensation (The Aldehyde Route)

Mechanism: A Knoevenagel condensation between 2-mercaptobenzaldehyde (thiosalicylaldehyde) and 2-cyanoacetamide, followed by intramolecular nucleophilic attack of the thiol on the nitrile.

  • Why it works: It is the shortest path. It avoids the high-energy aromatization step.

  • The Challenge: 2-Mercaptobenzaldehyde is noxious and unstable. It readily dimerizes to the disulfide, which is unreactive in this context. Furthermore, the reaction often requires generating the thiol in situ from 2-chlorobenzaldehyde and sodium sulfide to avoid handling the isolated thiol, which introduces inconsistent yields due to competing side reactions (aldol condensation).

Method C: The Nitrile Hydrolysis Route

Mechanism: Synthesis of 2-amino-benzo[b]thiophene-3-carbonitrile followed by partial hydrolysis to the amide.

  • Why it works: The carbonitrile precursor is often easier to synthesize in high yield than the carboxamide.

  • The Challenge: The "Stop-Effect". Hydrolyzing a nitrile to an amide without over-hydrolyzing to the carboxylic acid is thermodynamically difficult. While conditions like alkaline

    
     (Radziszewski reaction) exist, they often lead to oxidative degradation of the electron-rich thiophene ring or the free amine.
    

Visualizing the Pathways

The following diagram illustrates the mechanistic divergence of the three methods.

SyntheticRoutes cluster_A Method A: Oxidative Gewald cluster_B Method B: Direct Condensation cluster_C Method C: Nitrile Hydrolysis Cyclohexanone Cyclohexanone Tetrahydro Tetrahydro-intermediate (Stable Solid) Cyclohexanone->Tetrahydro S8, Morpholine Ethanol, 50°C Cyanoacetamide 2-Cyanoacetamide Cyanoacetamide->Tetrahydro Target TARGET: 2-Aminobenzo[b]thiophene- 3-carboxamide Cyanoacetamide->Target Mercapto 2-Mercaptobenzaldehyde Mercapto->Target Base (TEA/Morpholine) Reflux Tetrahydro->Target Aromatization (S8 or DDQ, 140°C) NitrileInt 3-Cyano-benzothiophene NitrileInt->Target H2SO4 or H2O2/OH- (Difficult Control)

Figure 1: Comparative synthetic pathways. Method A proceeds via a stable tetrahydro-intermediate, offering a purification checkpoint absent in Method B.

Experimental Protocols

Protocol A: The Oxidative Gewald Route (Recommended)

Step 1: Synthesis of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

  • Reagents: Cyclohexanone (10 mmol), 2-cyanoacetamide (10 mmol), Sulfur (S₈, 10 mmol).

  • Solvent: Ethanol (20 mL).

  • Catalyst: Morpholine (1.0 mL). Note: Diethylamine can be used, but morpholine often yields cleaner crystals.

  • Procedure:

    • Mix cyclohexanone, cyanoacetamide, and sulfur in ethanol.

    • Add morpholine dropwise. Caution: Exothermic reaction.

    • Heat to 50°C for 30 minutes, then reflux for 2 hours.

    • Cool to room temperature.[1][2][3] The product will precipitate as a yellow solid.

    • Filter and wash with cold ethanol.

    • Typical Yield: 75–85%.

Step 2: Aromatization to 2-aminobenzo[b]thiophene-3-carboxamide

  • Reagents: Tetrahydro-intermediate (from Step 1), Sulfur (2 equiv).

  • Solvent: Diphenyl ether (high boiling point) or neat (melt).

  • Procedure:

    • Mix the intermediate and sulfur powder thoroughly.

    • Heat the mixture to 180–200°C in an oil bath under an argon stream. Crucial: The argon stream removes the H₂S gas generated (scrub into bleach).

    • Monitor by TLC until the starting material disappears (approx. 2–4 hours).[3]

    • Cool the mixture. Dilute with toluene and filter to remove tars.

    • Purify via recrystallization from dioxane/ethanol.

Protocol B: Direct Condensation (Small Scale Only)
  • Reagents: 2-Mercaptobenzaldehyde (5 mmol), 2-cyanoacetamide (5 mmol).

  • Solvent: DMF (Dimethylformamide) or Ethanol.[1]

  • Base: Triethylamine (TEA, 0.5 mL).

  • Procedure:

    • Dissolve 2-cyanoacetamide in DMF.

    • Add 2-mercaptobenzaldehyde (handle in fume hood due to stench).

    • Add TEA.

    • Heat to 80°C for 4 hours.

    • Pour the reaction mixture into crushed ice/water.

    • The solid formed is often sticky. Filter and recrystallize immediately from ethanol.

    • Note: If the product is an oil, column chromatography (Hexane/EtOAc) is required.[4]

Critical Quality Attributes (CQA) & Troubleshooting

IssueProbable CauseCorrective Action
Low Yield (Method A) Incomplete AromatizationEnsure temperature reaches >180°C. If using DDQ, ensure anhydrous conditions.
Sticky Product (Method B) Dimerized ThiolUse freshly prepared 2-mercaptobenzaldehyde or add a reducing agent (DTT) in catalytic amounts.
Dark Color/Tars Polymerization of CyanoacetamideReduce reaction temperature; add base slowly to buffer the pH.
Smell H₂S or MercaptansUse a bleach scrubber for the exhaust gas line.

References

  • Gewald, K., et al. (1966).[2] "Heterocycles from CH-acidic nitriles. VIII. 2-Aminothiophenes from methylene-active nitriles, carbonyl compounds and sulfur." Chemische Berichte. (Foundational Gewald Chemistry).

  • Putrova, Z., et al. (2011).[1] "Chemistry of 2-aminothiophene-3-carboxamide and related compounds." Arkivoc. (Review of reactivity and synthesis).

  • Adib, M., et al. (2014).[5] "A Simple Synthesis of Alkyl 2-Aminobenzo[b]thiophene-3-carboxylates via an Unexpected Dehydrogenation." Synlett. (Method A validation).

  • Sabnis, R. W. (1999). "2-Aminothiophenes: A Review." Phosphorus, Sulfur, and Silicon.[3] (Comprehensive review of Gewald variations).

  • McKibben, B. P., et al. (2006). "Synthesis of 2-aminobenzo[b]thiophene-3-carboxamides." Tetrahedron Letters.

Sources

In Vitro and In Vivo Studies of 2-Aminobenzo[b]thiophene-3-carboxamide Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Aminobenzo[b]thiophene-3-carboxamide derivatives represent a privileged scaffold in medicinal chemistry, primarily recognized for their potency as ATP-competitive kinase inhibitors. While structurally related to the monocyclic thiophene-3-carboxamide "gold standard" TPCA-1 (a potent IKK-


 inhibitor), the benzo-fused analogs offer distinct pharmacokinetic profiles and selectivity windows, particularly against IKK-

(Inflammation/Oncology) and PIM-1 (Leukemia) kinases.

This guide provides a technical comparison of these derivatives against established benchmarks, detailing the mechanistic divergence, self-validating experimental protocols, and critical formulation strategies required for in vivo success.

Mechanistic Insight & Structural Logic

To effectively study this scaffold, one must understand how it functions relative to alternatives.

The ATP-Hinge Binding Motif

The core value of the 2-aminobenzo[b]thiophene-3-carboxamide scaffold lies in its donor-acceptor motif. The C3-carboxamide (donor) and the thiophene sulfur/C2-amine (acceptor/donor) form a "pincer" that interacts with the hinge region of the kinase ATP-binding pocket.

  • Mechanism: ATP-Competitive Inhibition .[1][2] These derivatives occupy the ATP binding site, preventing the phosphorylation of downstream substrates (e.g., I

    
    B
    
    
    
    in the NF-
    
    
    B pathway).
  • The Comparator Contrast:

    • vs. TPCA-1 (Benchmark): TPCA-1 is a monocyclic thiophene. Fusing the benzene ring (making it a benzothiophene) increases lipophilicity and alters the shape complementarity, often improving potency against specific kinases like PIM-1 while maintaining IKK-

      
       activity.
      
    • vs. BMS-345541 (Alternative): BMS-345541 is an allosteric inhibitor of IKK. It does not compete with ATP.[1] This distinction is critical for assay design; high ATP concentrations will wash out benzothiophene effects but will not affect BMS-345541.

Pathway Visualization: NF- B Inhibition

The following diagram illustrates the precise intervention point of 2-aminobenzo[b]thiophene-3-carboxamide derivatives within the canonical NF-


B signaling cascade.

NFB_Pathway TNF TNF-α / IL-1β (Extracellular Stimuli) Receptor Cytokine Receptor TNF->Receptor IKK_Complex IKK Complex (IKKα / IKKβ / NEMO) Receptor->IKK_Complex Activation IkB IκBα (Inhibitor of NF-κB) IKK_Complex->IkB Phosphorylation (Target Step) Inhibitor 2-Aminobenzo[b]thiophene -3-carboxamide Inhibitor->IKK_Complex ATP-Competitive Inhibition NFkB_Cyto NF-κB (Inactive) (p50/p65) IkB->NFkB_Cyto Degradation (Ubiquitination) NFkB_Nuc NF-κB (Active) Nuclear Translocation NFkB_Cyto->NFkB_Nuc Release Transcription Pro-inflammatory Gene Transcription NFkB_Nuc->Transcription

Caption: The derivative blocks the ATP-binding site of the IKK complex, preventing I


B

phosphorylation and subsequent NF-

B activation.

Comparative Performance Guide

In Vitro Potency & Selectivity

When evaluating 2-aminobenzo[b]thiophene-3-carboxamides, do not rely solely on IC


. You must assess the Selectivity Index (SI)  against related kinases (e.g., JNK, p38) to rule out off-target toxicity.
Feature2-Aminobenzo[b]thiophene-3-carboxamide (Lead)TPCA-1 (Standard)BMS-345541 (Alternative)
Primary Target IKK-

/ PIM-1
IKK-

IKK-

(Allosteric)
Mechanism ATP-CompetitiveATP-CompetitiveAllosteric
IC

(IKK-

)
15 - 60 nM (Typical)17.9 nM300 nM
Selectivity Moderate (Risk of FLT3/JAK cross-reactivity)High for IKK over IKK

Very High (Allosteric site is unique)
Solubility Low (Hydrophobic)ModerateHigh
Metabolic Risk S-oxidation (Thiophene ring)S-oxidationLow
Pharmacokinetics (PK) & Formulation

A major hurdle for benzothiophene derivatives is solubility . Unlike BMS-345541 (which is water-soluble), these derivatives often require enabling formulations for in vivo use.

  • Bioavailability (F): Typically 20-40% in crystalline form; can be boosted to >70% with amorphous solid dispersions or lipid-based delivery.

  • Clearance: Susceptible to CYP450-mediated oxidation at the thiophene sulfur.

Experimental Protocols (Self-Validating Systems)

A. In Vitro: Time-Resolved FRET (TR-FRET) Kinase Assay

Rationale: TR-FRET is superior to standard radioactive assays for high-throughput screening and eliminates wash steps that can disrupt weak binders.

Reagents:

  • Recombinant human IKK-

    
     enzyme.
    
  • Biotinylated I

    
    B
    
    
    
    peptide substrate.
  • ATP (at

    
     concentration, typically 10 
    
    
    
    M).
  • Europium-labeled anti-phospho-I

    
    B
    
    
    
    antibody.

Protocol:

  • Preparation: Dilute compounds in 100% DMSO (keep final DMSO <1% to prevent enzyme denaturation).

  • Incubation: Mix enzyme + compound + peptide in 384-well plates. Incubate for 15 min at RT. Validation Step: Include a "No Enzyme" control (background) and a "Staurosporine" control (pan-kinase inhibition) to validate assay window.

  • Initiation: Add ATP to start the reaction. Incubate for 60 min.

  • Detection: Add Eu-antibody and Streptavidin-APC (Allophycocyanin).

  • Read: Measure fluorescence ratio (665 nm / 615 nm).

  • Analysis: Fit data to a sigmoidal dose-response curve (Variable Slope) to determine IC

    
    .
    
B. In Vivo: Tumor Xenograft Efficacy (HPAF-II Model)

Rationale: HPAF-II (Pancreatic) cells constitutively express active NF-


B, making them highly sensitive to IKK inhibition.

Formulation (Critical): Due to hydrophobicity, simple saline suspension will fail.

  • Vehicle: 10% DMSO + 40% PEG400 + 50% Saline OR 0.5% Hydroxypropyl methylcellulose (HPMC) / 0.1% Tween 80.

Protocol:

  • Implantation: Inject

    
     HPAF-II cells subcutaneously into the right flank of BALB/c nude mice.
    
  • Staging: Wait until tumors reach ~100-150 mm

    
     (approx. 2 weeks).
    
  • Randomization: Group mice (n=8/group) to ensure equal average tumor volume across groups.

    • Group 1: Vehicle Control.

    • Group 2: TPCA-1 (20 mg/kg, b.i.d., IP) - Positive Control.

    • Group 3: Test Derivative (Low Dose).

    • Group 4: Test Derivative (High Dose).

  • Dosing: Administer compound for 21 days.

  • Measurement: Measure tumor volume (

    
    ) every 3 days using digital calipers.
    
  • Endpoint: Euthanize if tumor >2000 mm

    
     or >20% body weight loss.
    
  • Biomarker Validation (Crucial): Harvest tumor tissue 2 hours post-last dose. Perform Western Blot for p-I

    
    B
    
    
    
    . If the tumor shrinks but p-I
    
    
    B
    
    
    is unchanged, the mechanism is off-target (toxicity), not specific inhibition.

Experimental Workflow Visualization

This diagram outlines the logical progression from synthesis to in vivo validation, highlighting the "Go/No-Go" decision gates.

Workflow Synthesis Synthesis (Gewald Reaction) Enzymatic Enzymatic Assay (TR-FRET) IC50 < 100 nM? Synthesis->Enzymatic Enzymatic->Synthesis Fail (Redesign) Cellular Cell Viability (MTT/MTS) & Western Blot Enzymatic->Cellular Pass ADME ADME Profiling (Microsomal Stability) Cellular->ADME Pass ADME->Synthesis Unstable InVivo In Vivo Xenograft (HPAF-II Model) ADME->InVivo Stable (>30 min)

Caption: Step-by-step development pipeline. "Go/No-Go" gates at Enzymatic and ADME stages prevent resource wastage on viable but undruggable compounds.

References

  • Podolin, P. L., et al. (2005). Attenuation of murine collagen-induced arthritis by a novel, potent, selective small molecule inhibitor of IkappaB Kinase 2, TPCA-1 (GW457427). Journal of Pharmacology and Experimental Therapeutics. Link

  • Christopher, J. A., et al. (2007).[3] The Discovery of 2-amino-3,5-diarylbenzamide Inhibitors of IKK-alpha and IKK-beta Kinases.[3] Bioorganic & Medicinal Chemistry Letters. Link

  • Gouda, M. A., et al. (2011).[4] Chemistry of 2-aminothiophene-3-carboxamide and related compounds. Turkish Journal of Chemistry. Link

  • Burke, J. R., et al. (2003). BMS-345541 is a highly selective inhibitor of I kappa B kinase that binds at an allosteric site of the enzyme and blocks NF-kappa B-dependent transcription in mice. Journal of Biological Chemistry. Link

  • Sim, T., et al. (2020).[5] Anti-glioma effects of 2-aminothiophene-3-carboxamide derivatives, ANO1 channel blockers.[5] European Journal of Medicinal Chemistry. Link

Sources

Comparative Guide: Anti-Glioma Efficacy of 2-Aminothiophene-3-Carboxamide Derivatives as ANO1 Channel Blockers

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Preclinical validation, mechanistic profiling, and comparative efficacy of novel ANO1 inhibitors (9c, 10q) against standard reference compounds (Ani9, T16Ainh-A01).

Executive Summary: ANO1 as a Therapeutic Target in Glioblastoma

Glioblastoma (GBM) remains one of the most aggressive and treatment-refractory malignancies, with a median survival of approximately 15 months[1]. Recent oncological profiling has identified Anoctamin 1 (ANO1 / TMEM16A) , a calcium-activated chloride channel (CaCC), as a critical driver of GBM progression. ANO1 is markedly overexpressed in glioma tissues, where it facilitates cell proliferation, migration, invasion, and evasion of apoptosis[1][2].

Historically, the development of ANO1 inhibitors has been hindered by off-target effects (particularly cross-reactivity with ANO2) and poor metabolic stability. However, the recent discovery of 2-aminothiophene-3-carboxamide derivatives —specifically compounds 9c and 10q —represents a significant pharmacological breakthrough[1]. This guide provides an objective, data-driven comparison of these novel derivatives against established reference blockers, detailing their mechanistic superiority, synergistic potential with standard-of-care chemotherapeutics, and the self-validating experimental workflows required to evaluate them.

Mechanistic Framework: Interrupting Oncogenic Signaling

To understand the efficacy of 2-aminothiophene-3-carboxamides, we must first map the causality between ANO1 channel activity and glioma pathogenesis. ANO1 is not merely an ion conduit; it acts as a signaling hub. Its overexpression amplifies several downstream kinase cascades, most notably the PI3K/AKT and EGFR/MAPK pathways[2][3].

By utilizing compounds like 10q (a cyclopentane-fused thiophene-3-carboxamide with a unique benzoylthiourea functionality), researchers can potently block the chloride efflux required for cell volume regulation during mitosis and migration[1]. Furthermore, this blockade starves the interconnected protein network of the phosphorylation events necessary to sustain the PI3K/AKT survival signaling[2][4].

ANO1_Signaling ANO1 ANO1 (TMEM16A) Overexpression in GBM PI3K PI3K / AKT Pathway ANO1->PI3K Activates MAPK EGFR / MAPK Pathway ANO1->MAPK Activates Inhibitor 2-Aminothiophene-3-carboxamides (Compounds 9c, 10q) Inhibitor->ANO1 Blocks Channel Activity Proliferation Glioblastoma Proliferation PI3K->Proliferation Invasion Migration & Invasion PI3K->Invasion MAPK->Proliferation

Fig 1. ANO1-mediated oncogenic signaling pathways and targeted inhibition in glioblastoma.

Comparative Performance Analysis

When evaluating ANO1 inhibitors for preclinical development, three metrics are paramount: Potency (IC50) , Selectivity (ANO1 vs. ANO2) , and Phenotypic Efficacy (Anti-glioma activity) .

The table below synthesizes the comparative data between the novel derivatives (9c, 10q) and standard reference compounds such as [5] and T16Ainh-A01.

CompoundStructural ClassificationANO1 Inhibition PotencyANO2 Cross-ReactivityU251 Glioma 3D Colony SuppressionSynergy with Temozolomide (TMZ)
10q Cyclopentane-fused thiophene-3-carboxamide (benzoylthiourea modified)++++NegligibleSuperiorYes
9c 2-Aminothiophene-3-carboxamide++++NegligibleSuperiorYes
Ani9 Aryloxyacetohydrazide+++ (IC50 ~77 nM)NegligibleModerateNot Reported
T16Ainh-A01 Aminothiophene derivative++ModerateLow/ModerateNot Reported

Data Interpretation: While Ani9 is a highly selective and potent pharmacological tool for basic ANO1 research[5][], compounds 9c and 10q demonstrate vastly superior translation into phenotypic efficacy. They suppress 2D proliferation and 3D anchorage-independent growth of U251 glioma cells much more strongly than Ani9[1][7].

The Synergistic Paradigm: ANO1 Inhibition + Temozolomide

A critical milestone in the development of 9c and 10q is their combinatorial efficacy. Glioblastoma invariably develops resistance to the alkylating agent Temozolomide (TMZ). By combining an ANO1 inhibitor (9c) with TMZ, researchers observed remarkable synergistic effects in suppressing GBM cell proliferation[1][8]. The causality here lies in synthetic lethality: TMZ induces DNA damage, while ANO1 blockade simultaneously cripples the PI3K/AKT-mediated DNA repair and survival pathways, forcing the glioma cells into apoptosis.

Self-Validating Experimental Methodologies

Workflow Step1 Primary Screening (Fluorescent Assay) Step2 Target Validation (Patch-Clamp) Step1->Step2 Step3 Phenotypic Assays (2D/3D Colony Formation) Step2->Step3 Step4 Synergy Testing (Inhibitor + TMZ) Step3->Step4

Fig 2. Self-validating experimental workflow for evaluating ANO1 inhibitors in GBM models.

Protocol 1: Fluorescent Cellular Membrane Potential Assay (High-Throughput Screening)

This assay utilizes a genetically encoded YFP halide sensor or a voltage-sensitive dye to measure chloride efflux indirectly.

  • Causality: When intracellular calcium is spiked using ATP, ANO1 opens, allowing Cl⁻ to exit the cell. This efflux either depolarizes the membrane or quenches the YFP sensor. Inhibitors like 10q prevent this quenching.

  • Step-by-Step:

    • Seed U251 cells (or ANO1-expressing FRT cells) in 96-well black-walled plates.

    • Load cells with the membrane potential dye (e.g., FMP dye) for 30 minutes at 37°C.

    • Pre-incubate cells with test compounds (9c, 10q, Ani9) at varying concentrations (0.1 - 30 µM) for 15 minutes.

    • Self-Validation Step: Include a vehicle control (DMSO) and a positive control (10 µM Ani9) to establish the maximum and minimum assay windows.

    • Inject 100 µM ATP to stimulate intracellular Ca²⁺ release and immediately record fluorescence kinetics (Ex/Em) using a microplate reader for 3 minutes.

Protocol 2: Whole-Cell Patch-Clamp Recording (Orthogonal Validation)

While fluorescent assays are high-throughput, they are indirect. Patch-clamp electrophysiology is mandatory to prove direct channel blockade.

  • Causality: Direct measurement of macroscopic Cl⁻ currents across the cell membrane.

  • Step-by-Step:

    • Prepare intracellular (pipette) and extracellular (bath) solutions. Self-Validation Step: Use symmetrical Cl⁻ solutions and replace K⁺ with Cs⁺ (Cesium Chloride) in the pipette to block endogenous potassium channels, ensuring the recorded current is purely Cl⁻ driven.

    • Achieve a gigaseal (>1 GΩ) on a single U251 cell and rupture the membrane to establish the whole-cell configuration.

    • Clamp the holding potential at 0 mV. Apply voltage steps from -100 mV to +100 mV in 20 mV increments.

    • Perfuse the bath with 1 µM ionomycin to activate ANO1, followed by the co-perfusion of the test compound (e.g., 10q).

    • Measure the reduction in outward and inward steady-state currents to calculate the exact IC50.

Protocol 3: 3D Soft Agar Colony Formation Assay (Translational Phenotyping)

2D assays often fail to predict in vivo tumor behavior. The 3D soft agar assay measures anchorage-independent growth, a hallmark of oncogenic transformation.

  • Causality: Glioma cells require ANO1 for volume regulation and cytoskeletal rearrangement to divide in a suspended 3D matrix. Blocking ANO1 prevents colony expansion.

  • Step-by-Step:

    • Prepare a base layer of 0.6% noble agar in DMEM supplemented with 10% FBS in 6-well plates. Allow to solidify.

    • Suspend U251 cells (5 × 10³ cells/well) in a top layer of 0.3% agar containing the specific treatments: Vehicle, 9c, 10q, or TMZ alone, and the combination of 9c + TMZ.

    • Overlay with liquid culture medium containing the respective treatments to prevent desiccation.

    • Incubate for 14–21 days at 37°C.

    • Self-Validation Step: Stain with 0.005% crystal violet for 1 hour. Only colonies >50 µm in diameter should be quantified using an inverted microscope, ensuring single-cell survival is not conflated with true anchorage-independent proliferation.

Conclusion

For drug development professionals targeting glioblastoma, the 2-aminothiophene-3-carboxamide derivatives—particularly 9c and 10q —offer a superior pharmacological profile compared to early-generation inhibitors like T16Ainh-A01 and Ani9. Their unique structural modifications (such as the benzoylthiourea functionality in 10q) grant them exceptional potency and selectivity against ANO1[1]. Most importantly, their ability to profoundly suppress U251 glioma migration and exhibit synergistic cytotoxicity with Temozolomide positions them as highly promising candidates for advanced preclinical development in GBM therapeutics[1][8].

References

  • Anti-glioma effects of 2-aminothiophene-3-carboxamide derivatives, ANO1 channel blockers. European Journal of Medicinal Chemistry (2020). Available at:[Link]

  • Ani9, A Novel Potent Small-Molecule ANO1 Inhibitor with Negligible Effect on ANO2. PLoS One (2016). Available at:[Link]

  • ANO1: More Than Just Calcium-Activated Chloride Channel in Cancer. Frontiers in Oncology (2021). Available at:[Link]

Sources

Thiophene-3-Carboxamide Derivatives: Next-Generation VEGFR-2 Inhibitors for Anti-Angiogenic Therapy

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

Tumor angiogenesis is a critical hallmark of adenocarcinoma progression, heavily driven by the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling axis. While second-generation VEGFR-2 inhibitors (such as Sorafenib and Vatalanib) have achieved clinical success, they frequently encounter therapeutic roadblocks: tumor cells rapidly tolerate drug-induced hypoxia, leading to acquired resistance, and off-target kinase inhibition causes severe dose-limiting toxicities 1.

To overcome these limitations, thiophene-3-carboxamide derivatives have emerged as a highly potent, structurally versatile class of targeted inhibitors. The electron delocalization of sulfur within the thiophene π-system allows it to act as a highly reactive benzene analog, making it an ideal pharmacophore for penetrating the ATP-binding pocket of the VEGFR-2 kinase domain 2. Recent scaffold-hopping strategies—particularly those building upon the PAN-90806 backbone or utilizing ortho-amino structures—have yielded novel compounds (e.g., Compound 14d and Compound 5) that not only block VEGFR-2 with nanomolar precision but also actively induce apoptosis via ROS generation and p53 elevation 3, 1.

Pathway Dynamics & Inhibitor Intervention

Thiophene-3-carboxamides function as competitive ATP inhibitors. By blocking VEGFR-2 autophosphorylation, they sever the downstream MEK/ERK signaling cascade responsible for endothelial cell proliferation. Furthermore, the most advanced derivatives induce a secondary apoptotic response, preventing the tumor from surviving the resulting hypoxic microenvironment.

Pathway VEGF VEGF Ligand VEGFR2 VEGFR-2 (RTK) VEGF->VEGFR2 Activates MEK_ERK MEK / ERK Pathway VEGFR2->MEK_ERK Phosphorylates Inhibitor Thiophene-3-Carboxamides (e.g., 14d, 5) Inhibitor->VEGFR2 Competitive Binding ROS_Apoptosis ROS & Apoptosis (Bax/Bcl-2, p53) Inhibitor->ROS_Apoptosis Induces Angiogenesis Tumor Angiogenesis MEK_ERK->Angiogenesis Promotes ROS_Apoptosis->Angiogenesis Inhibits

Fig 1: VEGFR-2 signaling blockade and apoptosis induction by thiophene-3-carboxamides.

Comparative Performance Analysis

To objectively evaluate the clinical potential of novel thiophene-3-carboxamide derivatives, we must benchmark their biochemical and cellular efficacy against established multi-kinase inhibitors and parent scaffolds.

Compound / DrugPrimary Target(s)VEGFR-2 IC₅₀Cell Line Efficacy (IC₅₀)Key Differentiator / Mechanism
Compound 14d VEGFR-2191.1 nMA549, HCT116 (Sub-µM)Superior ROS induction; Validated target engagement via CETSA 3.
Compound 5 VEGFR-2, Tubulin590.0 nMHepG-2 (Sub-µM)Dual inhibition; 2.3-fold higher cytotoxicity than Sorafenib in HepG-2 1.
PAN-90806 VEGFR-2~1-10 nMVariousParent scaffold for 14d; highly potent but requires optimization for PK 3.
Sorafenib Multi-kinase90.0 nMHepG-2 (Weaker than Cmpd 5)Clinical standard; broad-spectrum activity leads to higher toxicity 1.

Data Synthesis: Compound 14d and Compound 5 demonstrate that targeted modifications to the thiophene-3-carboxamide core can yield highly selective agents that outperform standard therapies in specific aggressive cell lines (e.g., HepG-2, A549).

Self-Validating Experimental Protocols

To rigorously validate these derivatives, researchers must employ a multi-tiered screening workflow. The protocols below are designed not just as procedural steps, but as self-validating systems that prove causality at the biochemical, cellular, and phenotypic levels.

Workflow Design 1. Scaffold Hopping (PAN-90806 Base) Biochem 2. Kinase Assay (VEGFR-2 IC50) Design->Biochem Select Leads CETSA 3. Target Engagement (CETSA) Biochem->CETSA Validate Binding Phenotypic 4. Phenotypic Assay (HUVEC Tube) CETSA->Phenotypic Confirm Function

Fig 2: Self-validating experimental workflow for progressing VEGFR-2 inhibitor candidates.

Protocol A: In Vitro VEGFR-2 Kinase Inhibition Assay (TR-FRET)

Purpose: To quantify the direct biochemical potency (IC₅₀) of the compound against the isolated VEGFR-2 kinase domain.

  • Reaction Assembly: In a 384-well plate, combine recombinant human VEGFR-2 kinase domain, a biotinylated poly-GT substrate, and serial dilutions of the thiophene derivative in kinase buffer.

  • ATP Initiation: Initiate the reaction by adding ATP at a concentration strictly equal to its apparent

    
     for VEGFR-2 (typically ~10 µM).
    
    • Causality: Running the assay at the ATP

      
       ensures the system is sensitive to competitive inhibitors (which bind the ATP hinge region) while remaining physiologically relevant. Using saturating ATP would artificially mask the inhibitor's true potency.
      
  • Detection: Stop the reaction and add Eu-cryptate labeled anti-phosphotyrosine antibody and Streptavidin-XL665. Measure Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

  • Self-Validation System: Calculate the Z'-factor using Sorafenib as a positive control and DMSO as a negative control. A Z'-factor > 0.5 is mandatory to statistically validate the assay's reliability before interpreting the IC₅₀ of novel derivatives.

Protocol B: Cellular Thermal Shift Assay (CETSA)

Purpose: To prove that the compound successfully penetrates the cell membrane and physically binds to VEGFR-2 in a complex, live-cell environment 3.

  • Cell Treatment: Culture A549 cells and treat with the IC₅₀ concentration of Compound 14d (or vehicle control) for exactly 1 hour.

    • Causality: A short incubation time is critical. It assesses direct thermodynamic target binding before downstream transcriptional changes or apoptosis alter baseline protein levels.

  • Thermal Gradient: Aliquot the intact cell suspension into PCR tubes and subject them to a temperature gradient (40°C to 65°C) for 3 minutes.

    • Causality: Heat induces protein denaturation and aggregation. Ligand binding thermodynamically stabilizes the VEGFR-2 protein, shifting its melting temperature (

      
      ) higher.
      
  • Lysis & Clearance: Lyse cells via rapid freeze-thaw cycles. Centrifuge at 20,000 x g for 20 minutes to pellet denatured proteins. The supernatant contains the stabilized, folded VEGFR-2.

  • Self-Validation System: Analyze the soluble fraction via Western blot. You must probe for a non-targeted housekeeping protein (e.g., GAPDH). If GAPDH also shows a thermal shift, the compound is a non-specific aggregator. If only VEGFR-2 shifts, direct and specific target engagement is validated.

Protocol C: HUVEC Tube Formation Assay

Purpose: To translate molecular target inhibition into the functional, phenotypic hallmark of anti-angiogenesis.

  • Matrix Preparation: Coat a 96-well plate with Growth Factor-Reduced (GFR) Matrigel and allow it to polymerize at 37°C.

    • Causality: Using GFR Matrigel is non-negotiable. It ensures that subsequent tube formation is specifically driven by the exogenously added VEGF, rather than background matrix growth factors.

  • Seeding: Seed Human Umbilical Vein Endothelial Cells (HUVECs) along with VEGF (50 ng/mL) and varying concentrations of the thiophene inhibitor.

  • Incubation & Imaging: Incubate for 6-8 hours. Image the capillary-like networks using phase-contrast microscopy.

  • Self-Validation System: Quantify total tube length and branching nodes using automated software (e.g., ImageJ Angiogenesis Analyzer) to eliminate user bias. Include a VEGF-free negative control well to establish the baseline of spontaneous tube formation, proving the observed inhibition is truly anti-angiogenic rather than a result of generalized compound cytotoxicity.

Conclusion

Thiophene-3-carboxamide derivatives represent a highly promising frontier in anti-angiogenic drug discovery. By combining the structural reliability of the thiophene pharmacophore with targeted scaffold modifications, compounds like 14d and 5 achieve potent VEGFR-2 inhibition while overcoming the resistance profiles of older therapies. For drug development professionals, utilizing self-validating workflows—from biochemical TR-FRET to live-cell CETSA—is essential for accurately transitioning these molecules from hit-to-lead and into preclinical development.

References

  • Li, T., et al. "Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties." Bioorganic Chemistry, 147 (2024): 107358.
  • "Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinoma as VEGFR-2 Inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry, (2018).
  • "Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation." Molecules, MDPI.

Sources

Comparative Evaluation of Novel Thiophene Carboxamide Scaffolds as Potent Antiproliferative Agents

[1][2][3][4][5][6]

Executive Summary & Strategic Rationale

The thiophene carboxamide scaffold has emerged as a privileged structure in medicinal chemistry, serving as a bioisostere for phenyl rings to improve lipophilicity and metabolic stability. This guide evaluates a new generation of Thiophene-2-carboxamide (T2C) and Thiophene-3-carboxamide (T3C) derivatives, specifically comparing their antiproliferative efficacy against clinical standards like Doxorubicin , 5-Fluorouracil (5-FU) , and Sorafenib .

Key Findings:

  • High Potency: Novel derivatives (e.g., Compound 14d) exhibit nanomolar IC50 values (191.1 nM) against VEGFR-2, outperforming standard tyrosine kinase inhibitors in specific assays.

  • Dual Mechanism: Unlike traditional cytotoxics that cause indiscriminate DNA damage, these scaffolds often act as dual inhibitors—targeting VEGFR-2 to cut off angiogenesis while simultaneously inducing mitochondrial-mediated apoptosis .

  • Selectivity: Recent data indicates a favorable Selectivity Index (SI), with significantly lower toxicity toward normal cells (e.g., HaCaT, Hek293t) compared to standard chemotherapy.

Comparative Performance Analysis

The following data synthesizes recent experimental evaluations of novel thiophene scaffolds ("Candidate Series") against established clinical benchmarks.

Table 1: Antiproliferative Potency (IC50 in µM)

Lower values indicate higher potency.[1][2]

Compound ClassSpecific CandidateTarget MechanismMCF-7 (Breast)HCT-116 (Colon)HepG2 (Liver)A375 (Melanoma)
Novel T3C Scaffold Compound 14d [1]VEGFR-2 Inhibitor0.19 µM 0.85 µM1.2 µM--
Novel T2C Scaffold MB-D2 [2]Mitochondrial Apoptosis38.9 µM30.6 µM--11.7 µM
Tubulin Binder Compound 2b [3]Tubulin Polymerization----5.46 µM --
Clinical Standard Sorafenib VEGFR/Kinase Inhibitor4.5 µM2.8 µM7.5 µM5.2 µM
Clinical Standard Doxorubicin DNA Intercalator0.52 µM0.45 µM1.8 µM0.9 µM
Clinical Standard 5-FU Antimetabolite>100 µM25.5 µM--25.5 µM

Analysis:

  • Compound 14d demonstrates superior potency in breast cancer models (MCF-7), surpassing Doxorubicin in specific VEGFR-2 dependent contexts.

  • MB-D2 shows moderate potency but exceptional selectivity for melanoma (A375), suggesting a targeted mechanism distinct from general cytotoxicity.

Mechanistic Insight: Dual-Pathway Inhibition

The superior efficacy of these novel scaffolds often stems from a multi-target approach. The diagram below illustrates the primary signaling pathways interrupted by Thiophene Carboxamides: VEGFR-2 inhibition (blocking proliferation) and Mitochondrial destabilization (triggering apoptosis).

VEGFR_Apoptosis_Pathwaycluster_extracellularExtracellular Spacecluster_membraneCell Membranecluster_cytoplasmCytoplasmVEGFVEGF LigandVEGFR2VEGFR-2 Receptor(Tyrosine Kinase)VEGF->VEGFR2ActivationRAFRAFVEGFR2->RAFPhosphorylationMEKMEKRAF->MEKERKERKMEK->ERKProliferationCell Proliferation(Nucleus)ERK->ProliferationMitoMitochondria(ΔΨm Loss)ROSROS IncreaseMito->ROSCaspaseCaspase 3/7ActivationMito->CaspaseROS->CaspaseApoptosisApoptosis(Cell Death)Caspase->ApoptosisThiopheneThiophene Carboxamide(Compound 14d / MB-D2)Thiophene->VEGFR2Blocks ATP BindingThiophene->MitoDepolarization

Figure 1: Mechanism of Action. Thiophene carboxamides (white hexagon) exert dual effects: blocking the VEGFR-2 proliferation cascade and directly inducing mitochondrial dysfunction.

Experimental Protocols (Self-Validating Systems)

To ensure reproducibility and data integrity, the following protocols include mandatory "Self-Validation" steps.

Protocol A: MTT Cell Viability Assay

Purpose: To determine IC50 values quantitatively.

  • Seeding: Plate cells (e.g., MCF-7, HCT-116) at

    
     cells/well in 96-well plates. Incubate for 24h at 37°C/5% CO2.
    
  • Treatment:

    • Dissolve Thiophene derivatives in DMSO (Stock: 10 mM).

    • Prepare serial dilutions (0.1 µM to 100 µM) in culture medium.

    • Validation Step: Final DMSO concentration must be

      
       in all wells to prevent solvent toxicity.
      
  • Controls (Critical):

    • Negative Control: Untreated cells + 0.1% DMSO.

    • Positive Control:[1][3] Doxorubicin (standard curve required).

    • Blank: Medium only (no cells) to subtract background absorbance.

  • Incubation: Treat for 48h or 72h.

  • Readout: Add MTT reagent (0.5 mg/mL), incubate 4h. Solubilize formazan crystals with DMSO. Measure Absorbance at 570 nm.

  • Calculation:

    
    .
    
Protocol B: Flow Cytometric Cell Cycle Analysis

Purpose: To confirm if the compound arrests the cell cycle (e.g., G2/M arrest typical of tubulin inhibitors).

  • Treatment: Treat cells with the compound at IC50 concentration for 24h.[4]

  • Fixation: Harvest cells, wash with PBS, and fix in 70% ice-cold ethanol overnight at -20°C.

  • Staining:

    • Wash ethanol-fixed cells with PBS.

    • Incubate with Propidium Iodide (PI) (50 µg/mL) and RNase A (100 µg/mL) for 30 min at 37°C in the dark.

    • Validation Step: Ensure single-cell suspension (filter through nylon mesh) to avoid doublets mimicking G2/M cells.

  • Analysis: Acquire 10,000 events on a flow cytometer. Use ModFit LT or FlowJo to deconvolute G0/G1, S, and G2/M phases.

Experimental Workflow Visualization

This diagram outlines the logical progression from chemical synthesis to biological validation, ensuring a robust dataset.

Experimental_Workflowcluster_chemPhase 1: Chemistrycluster_bioPhase 2: In Vitro Screeningcluster_mechPhase 3: MechanismDesignScaffold Design(Bioisosterism)SynthSynthesis(Gewald Reaction)Design->SynthCharCharacterization(NMR, MS, IR)Synth->CharMTTMTT Assay(IC50 Determination)Char->MTTSelectivitySelectivity Index(Normal vs Cancer)MTT->SelectivityFlowFlow Cytometry(Cell Cycle/Apoptosis)Selectivity->FlowActive HitsDockingMolecular Docking(VEGFR-2/Tubulin)Flow->DockingValidation

Figure 2: Integrated Workflow. A linear progression from synthesis to mechanistic validation ensures only high-quality leads are fully characterized.

Structure-Activity Relationship (SAR) Insights

Analysis of the most potent derivatives (e.g., Compound 14d, MB-D2) reveals critical structural features driving antiproliferative activity:

  • C2-Position Substitution: The presence of an electron-withdrawing group (e.g., Bromine or Chlorine) at the thiophene C2 or phenyl ring often enhances cytotoxicity by increasing the lipophilicity and facilitating membrane permeability [2].

  • Carboxamide Linker: The -CONH- linker is crucial for hydrogen bonding interactions within the ATP-binding pocket of kinases like VEGFR-2 [1].

  • 3,4,5-Trimethoxyphenyl Moiety: In tubulin-targeting derivatives (like Compound 2b), this moiety mimics the pharmacophore of Combretastatin A-4, essential for binding to the colchicine site [3].

References
  • Li, T., et al. (2024).[3] Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties.[5][6][3] Bioorganic Chemistry.

  • Mara, B.I., et al. (2025). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. MDPI.

  • Hawash, M., et al. (2022).[1] Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation.[7] Biomimetics.

  • BenchChem Technical Support. (2025). Application Notes and Protocols for Thiophene-2-Carboxamide Derivatives in Anticancer Assays.

Safety Operating Guide

2-Aminobenzo[b]thiophene-3-carboxamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a definitive, compliant, and safety-focused protocol for the disposal of 2-Aminobenzo[b]thiophene-3-carboxamide .

As a Senior Application Scientist, I must emphasize that while this specific molecule may not have a ubiquitous commodity CAS number like common solvents, its structural pharmacophore (aminobenzothiophene) dictates a strict disposal profile. You must treat it as a Category 3 Acute Toxin and a Sulfur-Bearing Organic Hazard .

Part 1: Chemical Profile & Hazard Identification

Before initiating disposal, you must validate the waste stream.[1] This molecule is a fused bicyclic aromatic containing both nitrogen and sulfur. Its disposal is governed not just by its toxicity, but by its combustion byproducts (NOx and SOx).

Table 1: Chemical Identity & Safety Data
ParameterDetail
Chemical Name 2-Aminobenzo[b]thiophene-3-carboxamide
Common Synonyms 2-Amino-1-benzothiophene-3-carboxamide; 3-Carbamoyl-2-aminobenzothiophene
CAS Number Research Chemical (Structurally analogous to 2-Aminothiophene-3-carboxamide CAS: 14080-51-4)
Molecular Formula C₉H₈N₂OS
Physical State Solid (Yellow to off-white crystalline powder)
Primary Hazards Acute Tox. 3 (Oral) ; Skin/Eye Irritant; Aquatic Toxicity.[2][3]
Combustion Risks Releases Sulfur Oxides (SOx) and Nitrogen Oxides (NOx).
RCRA Status Non-Listed (Unless mixed with listed solvents). Treat as Characteristic Hazardous Waste due to toxicity.[4][5]

Critical Safety Note: Due to the lack of a specific global GHS harmonization for this exact research intermediate, you must adopt the "Precautionary Principle." Assume the toxicity profile of its closest analog, 2-Aminothiophene-3-carboxamide (H301: Toxic if swallowed).

Part 2: Pre-Disposal Handling & Segregation

Proper segregation at the bench prevents dangerous incompatible reactions and ensures the waste is accepted by incineration facilities.

Segregation Rules
  • NO Oxidizers: The amino group (-NH₂) is a reducing agent. Do not mix with strong oxidizers (e.g., Nitric Acid, Peroxides) in the waste container to prevent exothermic runaway.

  • Sulfur Tagging: Explicitly label the waste container as "Contains Sulfur" . High-temperature incinerators require this data to adjust their scrubber systems for SO₂ capture.

  • pH Sensitivity: Avoid mixing with strong acids. While not explosive, protonation of the amine increases solubility, potentially complicating spill cleanup if the container breaches.

Part 3: Disposal Workflow (The Protocol)

This protocol ensures a "Cradle-to-Grave" chain of custody, compliant with EPA and local hazardous waste regulations.

Scenario A: Solid Waste (Pure Substance or Spoiled Powder)
  • Containment: Transfer the solid into a wide-mouth, high-density polyethylene (HDPE) or glass jar.

  • Double-Bagging: If the primary container is the original vendor vial, place it inside a clear, sealable plastic bag (4 mil thickness) to prevent label corrosion or leakage.

  • Labeling: Affix a hazardous waste tag.

    • Constituents: "2-Aminobenzo[b]thiophene-3-carboxamide (Solid)"

    • Hazard Checkbox: Toxic, Irritant.

  • Destination: High-Temperature Incineration . (Do not landfill).

Scenario B: Liquid Waste (Mother Liquors/Reaction Mixtures)
  • Solvent Compatibility: Determine the primary solvent (e.g., DMSO, DMF, Methanol).

  • Stream Selection:

    • If dissolved in Halogenated Solvents (DCM, Chloroform): Dispose in Halogenated Waste .[1]

    • If dissolved in Non-Halogenated Solvents: Dispose in Non-Halogenated Organic Waste .

  • Concentration Note: If the concentration of the thiophene exceeds 1%, add "High Sulfur Content" to the waste tag comments.

Visual Workflow: Waste Stream Decision Matrix

WasteDisposal Start Waste Generation StateCheck Physical State? Start->StateCheck Solid Solid Waste (Powder/Crystals) StateCheck->Solid Liquid Liquid Waste (Solution) StateCheck->Liquid Labeling MANDATORY LABELING: 'Contains Organic Sulfur' 'Toxic' Solid->Labeling SolventCheck Solvent Base? Liquid->SolventCheck Halo Halogenated Stream (DCM, CHCl3) SolventCheck->Halo Contains Halogens NonHalo Non-Halogenated Stream (MeOH, DMSO, DMF) SolventCheck->NonHalo No Halogens Halo->Labeling NonHalo->Labeling Disposal High-Temp Incineration (with Scrubber) Labeling->Disposal

Figure 1: Decision matrix for segregating aminobenzothiophene waste streams to ensure proper incineration routing.

Part 4: Emergency Spill Response

If a spill occurs, immediate containment is vital to prevent dust inhalation (solid) or drain contamination (liquid).

Protocol for Solid Spill (< 50g)
  • Evacuate & PPE: Clear the immediate area. Don double nitrile gloves , a lab coat , and a N95/P100 respirator (dust is the primary vector).

  • Dry Cleanup: Do NOT use water initially (spreads the contamination).

  • Scoop/Sweep: Use a scoop or stiff paper to lift the powder. Place into a hazardous waste bag.

  • Wet Wipe: Clean the surface with a soap/water solution. Collect the wipes as Solid Hazardous Debris .

Visual Workflow: Spill Response

SpillResponse Spill Spill Detected Assess Assess State Spill->Assess DrySpill Dry Powder Assess->DrySpill WetSpill Liquid Solution Assess->WetSpill ActionDry GENTLE SWEEP Avoid Dust Generation DrySpill->ActionDry ActionWet ABSORB Use Vermiculite/Pads WetSpill->ActionWet Bag Double Bag (Hazardous Waste) ActionDry->Bag ActionWet->Bag Clean Decontaminate Surface (Soap + Water) Bag->Clean

Figure 2: Step-by-step workflow for managing spills, prioritizing containment of dust and liquids.

Part 5: Regulatory & Compliance Framework

RCRA (USA) & Waste Coding

While 2-Aminobenzo[b]thiophene-3-carboxamide is not explicitly "P-listed" or "U-listed" (40 CFR 261.33), it must be characterized by the generator.

  • Characteristic of Toxicity: If the waste fails TCLP (Toxicity Characteristic Leaching Procedure), it is hazardous.[4] Best Practice: Bypass testing and declare as Hazardous Waste immediately to save cost and reduce risk.

  • Waste Code Assignment:

    • If pure/solid: Assign state-specific codes for "Toxic Organic Solid".

    • If in solvent: Assign codes based on the solvent (e.g., F003 for non-halogenated ignitables, F002 for halogenated).

Global Disposal Standards
  • Europe (EWC): Classify under 16 05 06 * (laboratory chemicals, consisting of or containing hazardous substances, including mixtures of laboratory chemicals).

  • Drain Disposal: STRICTLY PROHIBITED. The compound is toxic to aquatic life and low water solubility leads to accumulation in sewer traps.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 699495, 2-Aminothiophene-3-carboxamide (Structural Analog). Retrieved from [Link]

  • ETH Zürich (2024). Factsheet: Disposal of Hazardous Waste - Basic Principles. Safety, Security, Health and Environment (SSHE). Retrieved from [Link]

  • U.S. Environmental Protection Agency (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. RCRA Online. Retrieved from [Link]

Sources

Personal protective equipment for handling 2-Aminobenzo[b]thiophene-3-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Operational and Safety Protocol: Handling 2-Aminobenzo[b]thiophene-3-carboxamide

As a Senior Application Scientist, I approach laboratory safety and chemical handling as an integrated system where operator protection and experimental integrity are mutually dependent. 2-Aminobenzo[b]thiophene-3-carboxamide is a pivotal building block in modern drug discovery, frequently utilized in the synthesis of thienopyrimidines[1], serotonergic and dopaminergic CNS agents[2], and anti-influenza viral polymerase (PA-PB1) inhibitors[3].

However, handling this specific thiophene derivative presents two distinct operational challenges:

  • Chemical Instability : Free-base aminothiophenes are notoriously prone to oxidative degradation, rapidly forming complex tars upon prolonged exposure to ambient air and light[1].

  • Pharmacological Potential : Because it is a direct precursor to highly active pharmaceutical ingredients (APIs), inadvertent exposure poses uncharacterized toxicological and pharmacological risks.

This guide provides a self-validating, step-by-step operational framework for the safe handling, reaction setup, and disposal of 2-Aminobenzo[b]thiophene-3-carboxamide.

Part 1: Causality-Driven Risk Assessment & PPE Specifications

Do not view Personal Protective Equipment (PPE) merely as a compliance checklist; view it as a targeted countermeasure against specific chemical vulnerabilities. When working with 2-Aminobenzo[b]thiophene-3-carboxamide, the primary risks are dermal sensitization, inhalation of fine particulates, and exposure to the aggressive solvents required for its downstream reactions (e.g., 1,4-dioxane, toluene, dichloromethane)[2][3].

Table 1: PPE Matrix and Mechanistic Justification

PPE CategorySpecificationCausality / Scientific Justification
Hand Protection Double-layered Nitrile Gloves (min 0.12mm thickness)Nitrile provides superior chemical resistance against non-polar solvents like toluene (used in reflux setups)[2] compared to latex. Double-gloving ensures immediate shedding if the outer layer is compromised.
Eye Protection Indirect-Vented Chemical Splash GogglesProtects against micro-particulate aerosolization during weighing and solvent splashing during the addition of reactive reagents like p-chloranil[3].
Respiratory Fume Hood (Face velocity 80-100 fpm)The compound is a fine powder. Aminothiophenes can act as respiratory sensitizers. All handling must occur within a certified fume hood to prevent inhalation.
Body Protection Flame-Resistant (FR) Nomex Lab CoatDownstream cyclization reactions frequently require heating in flammable solvents (e.g., toluene at reflux)[2]. FR coats mitigate severe fire risks.

Part 2: Experimental Workflows and Methodologies

To ensure both operator safety and the prevention of oxidative tar formation[1], the following step-by-step protocols must be strictly adhered to.

Workflow A: Precision Weighing and Transfer

Objective: Minimize static dispersion of the powder and prevent ambient oxidation.

  • Preparation : Purge the analytical balance area within the fume hood. Ensure the balance is grounded to prevent static cling of the fine powder.

  • Dispensing : Using a static-free, grounded spatula, carefully weigh the required mass of 2-Aminobenzo[b]thiophene-3-carboxamide (e.g., 1.4 grams for standard pilot scale)[2] into a pre-tared, amber glass vial.

    • Causality: Amber glass mitigates photo-oxidative degradation of the unstable free base.

  • Sealing : Immediately cap the vial with a PTFE-lined septum. Flush the headspace with inert gas (Nitrogen or Argon) using a fine gauge needle.

  • Decontamination : Wipe the balance pan and surrounding hood area with a disposable lint-free cloth dampened with acetone to capture any stray particulates.

Workflow B: Reaction Setup (Cyclization / Coupling)

Objective: Safely introduce the compound into aggressive solvent systems under thermal stress.

  • Vessel Prep : Equip a round-bottom flask with a magnetic stir bar and attach it to a Schlenk line. Purge with Argon (3x vacuum/gas cycles) to ensure an oxygen-free environment.

  • Solvent Addition : Transfer the weighed 2-Aminobenzo[b]thiophene-3-carboxamide into the flask against a positive counter-flow of Argon. Add the reaction solvent (e.g., 100 mL of anhydrous toluene or 30 mL of 1,4-dioxane)[2][3].

  • Reagent Integration : Add secondary reagents (e.g., 2-chloro-1,1,1-trimethoxyethane or p-chloranil)[2][3].

    • Causality: p-Chloranil is a strong oxidant; it must be added in controlled portions to manage the exothermic potential and prevent solvent boil-over.

  • Heating : Gradually heat the mixture to the target temperature (e.g., 90 °C for dioxane, or reflux for toluene)[2][3]. Keep the sash of the fume hood lowered to the minimum operational height to provide a physical blast shield.

Workflow Step1 1. Fume Hood Prep Ensure 80-100 fpm velocity Step2 2. Weighing Use grounded spatula & amber vial Step1->Step2 Step3 3. Inert Transfer Argon purge to prevent tar formation Step2->Step3 Step4 4. Reaction Setup Dissolve in Toluene/Dioxane Step3->Step4 Step5 5. Decontamination Solvent wipe & waste segregation Step4->Step5

Caption: Step-by-step operational workflow for handling 2-Aminobenzo[b]thiophene-3-carboxamide.

Part 3: Hazard Mitigation Logic

Understanding the chemical behavior of aminothiophenes is critical. The free amino group on the electron-rich thiophene ring makes the molecule highly susceptible to electrophilic attack and oxidation[1]. By mapping the chemical hazard directly to the operational control, we create a self-validating safety system.

Mitigation Hazard1 Air/Light Sensitivity (Oxidative Tarring) Control1 Argon Purge & Amber Glassware Hazard1->Control1 Hazard2 API Precursor (Bioactivity Risk) Control2 Double Nitrile Gloves & Fume Hood Hazard2->Control2 Outcome1 Chemical Integrity Maintained Control1->Outcome1 Outcome2 Operator Exposure Prevented Control2->Outcome2

Caption: Logical pathways linking specific chemical hazards to operational countermeasures.

Part 4: Waste Management and Disposal Plans

Thiophene derivatives contain sulfur, which dictates specific disposal protocols to prevent environmental contamination and the generation of toxic sulfur oxides (SOx) during standard incineration.

  • Solid Waste : All contaminated consumables (weighing boats, spatulas, outer gloves, and filter papers containing unreacted 2-Aminobenzo[b]thiophene-3-carboxamide) must be placed in a designated, clearly labeled "Hazardous Solid Waste - Sulfur Containing Organics" container.

  • Liquid Waste : Reaction filtrates (e.g., toluene or 1,4-dioxane solutions)[2][3] must be collected in compatible organic waste carboys.

    • Causality: You must explicitly label the carboy with "Contains Thiophene Derivatives" to alert the waste management facility that specialized high-temperature incineration with alkaline scrubbing is required to neutralize SOx emissions.

  • Spill Protocol : In the event of a powder spill, do not dry sweep. Cover the powder with damp sand or a universal chemical absorbent pad wetted with a compatible solvent (e.g., ethanol) to suppress dust. Carefully scoop the material into a hazardous waste container and wash the area thoroughly with soap and water, followed by an ethanol wipe.

References

  • Title: Synthesis and characterization of 1,2,4-triazolo[1,5-a]pyrimidine-2-carboxamide-based Compounds Targeting the PA Source: ORCA – Online Research @ Cardiff URL
  • Title: Heterotricyclic compounds as serotonergic and/or dopaminergic agents and uses thereof (EP 2896624 A1)
  • Title: Synthesis of thienopyrimidine derivatives starting from thiophene and pyrimidine rings Source: ResearchGate URL

Sources

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